Product packaging for E260(Cat. No.:CAS No. 57745-60-5)

E260

Cat. No.: B3334272
CAS No.: 57745-60-5
M. Wt: 60.05 g/mol
InChI Key: QTBSBXVTEAMEQO-UHFFFAOYSA-N
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Description

Acetic acid, systematically known as ethanoic acid (CAS 64-19-7, Molecular Formula: C₂H₄O₂), is a simple monocarboxylic acid and a fundamental chemical reagent with broad utility in research and industrial synthesis . Its structure, featuring a polar carboxyl group, makes it an excellent polar protic solvent, particularly useful in reactions involving carbocation intermediates, such as nitrations and brominations, especially alpha-bromination . In biomedical research, its antimicrobial properties are well-documented; as a topical agent, dilute solutions (e.g., 1%) are efficacious against a wide spectrum of bacteria, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), as well as fungi, by lowering the environmental pH to create a non-conducive milieu for microbial growth . Beyond its role as a solvent and antimicrobial, acetic acid serves as a versatile tool in the lab: it is used to quench basic reactions, adjust the pH of mixtures, act as a mobile phase additive in HPLC purifications, and form acetate salts of various compounds for purification and characterization purposes . It is also a key reactant in organic synthesis, most notably in Fischer esterification for the production of esters . As a weak acid (pKa = 4.76), it is instrumental in preparing buffer solutions . In its pure, anhydrous state, known as glacial acetic acid, it solidifies near 16°C . This product is intended strictly for research and laboratory use in chemical synthesis, microbiology, and analytical applications. It is For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Concentrated acetic acid is highly corrosive and requires appropriate personal protective equipment, including nitrile gloves (preferred over latex) and splash-resistant goggles .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2<br>C2H4O2<br>CH3COOH B3334272 E260 CAS No. 57745-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid
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InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2, Array, CH3COOH
Record name ACETIC ACID
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Source Wikipedia
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Related CAS

6993-75-5
Record name Acetic acid, dimer
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DSSTOX Substance ID

DTXSID5024394
Record name Acetic acid
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Molecular Weight

60.05 g/mol
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Physical Description

Liquid; Liquid, Other Solid; NKRA, Clear, colourless liquid having a pungent, characteristic odour, Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., clear, colourless liquid/pungent odour, Colorless liquid or crystals with a sour, vinegar-like odor., Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]
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Boiling Point

117.9 °C, 118 °C, 244 °F
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Flash Point

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C, 103 °F (39 °C) Closed cup, 112 °F (open cup); 104 °F (closed cup), 39 °C c.c., 103 °F
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Solubility

Miscible with water, Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide, Miscible with glycerol; insoluble in carbon disulfide, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, and glycerrin, Miscible
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Density

1.0446 g/cu cm at 25 °C, Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing, Relative density (water = 1): 1.05, 1.049, 1.05
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Vapor Density

2.07 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

15.7 [mmHg], 15.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.5, 11 mmHg
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Impurities

0.0001% CHLORIDE, 0.00005% LEAD, 0.00002% IRON; 0.015% SULFUR DIOXIDE; 0.001% SULFATE, Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.
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Color/Form

Clear, colorless liquid, Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

CAS No.

64-19-7, 68475-71-8, 77671-22-8
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Melting Point

16.635 °C, 16.6 °C, 16.7 °C, 62 °F
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Foundational & Exploratory

Acetic Acid as a Polar Protic Solvent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of acetic acid's properties and applications as a polar protic solvent. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed information on its physicochemical characteristics, utility in organic synthesis and pharmaceutical sciences, and practical experimental protocols.

Core Properties of Acetic Acid as a Solvent

Acetic acid (CH₃COOH), in its pure form known as glacial acetic acid, is a versatile polar protic solvent.[1][2] Its solvent capabilities are rooted in its distinct molecular structure, which features a polar carboxyl group capable of engaging in hydrogen bonding.[3][4]

Physicochemical Properties

The utility of acetic acid as a solvent is defined by several key physical and chemical parameters. It is a colorless liquid with a pungent odor and is miscible with a wide range of polar and non-polar solvents, including water, ethanol, chloroform, and hexane.[1][5] This broad miscibility makes it a valuable medium for a variety of chemical reactions.[1]

PropertyValueReferences
Dielectric Constant 6.2[5][6][7][8][9][10][11][12]
Dipole Moment 1.74 D[5][13][14][15]
pKa (in water) 4.76[5]
Boiling Point 118.1 °C[16]
Melting Point 16.6 °C[1]
Hydrogen Bonding

The presence of a hydroxyl (-OH) group in its carboxyl functional group allows acetic acid to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.[14][17][18] This dual capability facilitates the dissolution of a wide array of solutes, from inorganic salts and sugars to non-polar compounds like oils.[5][10] In its liquid state, acetic acid molecules can form dimeric structures through intermolecular hydrogen bonds.[17][19][20]

Autoionization

Similar to other protic solvents, acetic acid undergoes autoionization, where one molecule protonates another.[21][22] This process, described by the equilibrium 2CH₃COOH ⇌ CH₃COOH₂⁺ + CH₃COO⁻, allows it to act as a medium for acid-base reactions and facilitates proton transfer.[21][22][23][24][25]

Applications in Organic Synthesis and Drug Development

Acetic acid's solvent properties and reactivity make it a valuable tool in both laboratory-scale organic synthesis and industrial drug manufacturing.[26][27][28][29][30][31]

Solvent for Reactions

Glacial acetic acid is frequently employed as a solvent for reactions involving carbocations, such as Friedel-Crafts alkylations and Wagner-Meerwein rearrangements.[5][14] Its polarity helps to stabilize charged intermediates, and in some cases, it can also act as a nucleophile to trap a rearranged carbocation.[14] For example, in the synthesis of synthetic camphor, acetic acid serves as both a solvent and a nucleophile.[14]

Role in Pharmaceutical Synthesis

In the pharmaceutical industry, acetic acid is utilized as a solvent for the synthesis of active pharmaceutical ingredients (APIs).[26][28] It is particularly useful for dissolving a wide range of organic compounds, enabling their incorporation into various formulations.[26] A notable application is in the synthesis of acetylated derivatives, such as in the production of aspirin (acetylsalicylic acid) and certain penicillins.[26][29]

Experimental Protocols

The following sections provide detailed methodologies for key experiments where acetic acid is used as a solvent.

Recrystallization of Organic Compounds

Recrystallization is a fundamental technique for purifying solid organic compounds. Acetic acid can be an effective solvent for this purpose, particularly for compounds that are sparingly soluble at room temperature but readily dissolve at higher temperatures.

Protocol for Recrystallization using Acetic Acid:

  • Solvent Selection: Confirm that the compound to be purified is soluble in hot acetic acid and has low solubility in cold acetic acid.

  • Dissolution: In a fume hood, place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot glacial acetic acid while stirring and heating on a hot plate until the solid completely dissolves.[24][32]

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[24][32]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[32][33]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[24][33]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8][33]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent (e.g., a solvent in which the crystals are not soluble, like a volatile organic solvent, to help remove the acetic acid).[8] Allow the crystals to dry completely.

Synthesis of Aspirin (Acetylsalicylic Acid)

This synthesis involves the acetylation of salicylic acid using acetic anhydride, with a strong acid catalyst. While acetic anhydride is the acetylating agent, this reaction is often performed in the presence of acetic acid, which is also a byproduct.

Protocol for Aspirin Synthesis:

  • Place 2.0 g of salicylic acid in a 125-mL Erlenmeyer flask.[5][13]

  • In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid or 85% phosphoric acid as a catalyst.[2][5][13]

  • Gently swirl the flask to dissolve the salicylic acid.[13]

  • Heat the flask in a warm water bath (around 75°C) for approximately 15 minutes.[2][5]

  • Cautiously add 2 mL of distilled water to the flask to decompose any excess acetic anhydride.[5][17]

  • After the reaction ceases, add 20-50 mL of cold water and cool the mixture in an ice bath to complete the crystallization of aspirin.[5][13][17]

  • Collect the aspirin crystals by vacuum filtration and wash them with cold water.[13][17]

Friedel-Crafts Alkylation of p-Dimethoxybenzene

This protocol demonstrates the use of glacial acetic acid as a solvent in a classic electrophilic aromatic substitution reaction.

Protocol for Friedel-Crafts Alkylation:

  • In a reaction tube, dissolve 500 mg of p-dimethoxybenzene in 2 mL of glacial acetic acid.[6]

  • Add 1 mL of t-butyl alcohol and cool the tube in an ice bath.[6]

  • Slowly add 1.6 mL of concentrated sulfuric acid in small portions, with stirring, keeping the temperature low.[6]

  • After the addition is complete, allow the reaction to stand at room temperature for 15 minutes.[6]

  • Cool the tube in an ice bath and slowly add 10 mL of water, followed by an additional 10 mL of water.[6]

  • Collect the solid product by vacuum filtration and recrystallize from a suitable solvent like methanol.[6]

Titration of a Weak Base in a Nonaqueous Medium

Glacial acetic acid can be used as a solvent for the titration of weakly basic substances that do not give sharp endpoints in aqueous solutions.

Protocol for Nonaqueous Titration:

  • Titrant Preparation: Prepare a standardized solution of a strong acid, typically perchloric acid, in glacial acetic acid.[18]

  • Sample Preparation: Accurately weigh an appropriate amount of the weak base and dissolve it in glacial acetic acid.[18]

  • Titration: Titrate the sample solution with the standardized perchloric acid solution. The endpoint can be determined potentiometrically using a suitable electrode system.[18] The reaction involves the formation of a strongly acidic acetooxonium ion (CH₃COOH₂⁺) from perchloric acid and acetic acid, which then protonates the weak base.[18]

HPLC Analysis

Acetic acid is a common mobile phase modifier in reverse-phase High-Performance Liquid Chromatography (HPLC) to control the pH and improve the separation of acidic and basic compounds.[7][9][27][28][34]

General Protocol for HPLC with Acetic Acid:

  • Mobile Phase Preparation: Prepare the aqueous component of the mobile phase (e.g., water or a buffer) and add a small, precise concentration of acetic acid (e.g., 0.1% v/v) to achieve the desired pH.[28][34] The organic component is typically acetonitrile or methanol.

  • Column Equilibration: Equilibrate the HPLC column (commonly a C18 column) with the prepared mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the sample solution onto the column.

  • Detection: Monitor the elution of the analytes using a suitable detector, such as a UV detector set at an appropriate wavelength (e.g., 205 nm).[7]

Determination of API Solubility

Understanding the solubility of an Active Pharmaceutical Ingredient (API) is crucial in drug development. Acetic acid can be used to create aqueous media at different pH values to determine the pH-solubility profile of an API.[10][23][35][36][37]

Protocol for API Solubility Determination:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.5) using acetic acid and a salt like sodium acetate.[10][23]

  • Equilibration: Add an excess amount of the API to each buffer solution in separate vials.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[23]

  • Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved API in the supernatant or filtrate using a validated analytical method, such as HPLC.[23]

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows where acetic acid plays a significant role.

Fischer_Esterification reactant1 Carboxylic Acid (e.g., Acetic Acid) protonated_carbonyl Protonated Carbonyl reactant1->protonated_carbonyl Protonation reactant2 Alcohol tetrahedral_intermediate Tetrahedral Intermediate reactant2->tetrahedral_intermediate catalyst Acid Catalyst (H+) catalyst->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester Protonated Ester proton_transfer->protonated_ester Elimination of Water product2 Water proton_transfer->product2 product1 Ester protonated_ester->product1 Deprotonation

Caption: Fischer Esterification Mechanism.

Carbocation_Rearrangement substrate Alkyl Halide or Alcohol leaving_group_departure Leaving Group Departure substrate->leaving_group_departure primary_carbocation Less Stable Carbocation leaving_group_departure->primary_carbocation rearrangement 1,2-Hydride or Alkyl Shift primary_carbocation->rearrangement secondary_carbocation More Stable Carbocation rearrangement->secondary_carbocation nucleophilic_attack Nucleophilic Attack by Acetic Acid secondary_carbocation->nucleophilic_attack product Acetate Ester nucleophilic_attack->product acetic_acid Acetic Acid (Solvent/Nucleophile) acetic_acid->nucleophilic_attack

Caption: Carbocation Rearrangement in Acetic Acid.

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimal Hot Acetic Acid start->dissolve hot_filtration Hot Gravity Filtration (optional) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization dissolve->cool hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Recrystallization Experimental Workflow.

Nonaqueous_Titration_Pathway cluster_titrant Titrant Formation cluster_titration Titration Reaction perchloric_acid Perchloric Acid (HClO4) acetooxonium Acetooxonium Ion (CH3COOH2+) perchloric_acid->acetooxonium acetic_acid_solvent Acetic Acid (Solvent) acetic_acid_solvent->acetooxonium weak_base Weak Base (B) acetooxonium->weak_base Proton Transfer protonated_base Protonated Base (BH+) weak_base->protonated_base acetic_acid_regen Acetic Acid (Regenerated) weak_base->acetic_acid_regen

Caption: Nonaqueous Titration Signaling Pathway.

Conclusion

Acetic acid's unique combination of polarity, hydrogen bonding capability, and reactivity establishes it as a highly effective and versatile polar protic solvent. Its applications span a wide range of chemical transformations and analytical techniques, making it an indispensable tool for researchers, scientists, and professionals in drug development. A thorough understanding of its properties and appropriate handling are essential for its safe and effective use in the laboratory and in industrial processes.

References

An In-Depth Technical Guide on the pKa of Ethanoic Acid and its Relevance in Buffer Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of ethanoic acid (acetic acid) and its critical role in the formulation of buffer solutions. The principles and methodologies discussed herein are fundamental for various applications in research, particularly within the pharmaceutical and biotechnology sectors where precise pH control is paramount for drug stability, activity, and formulation efficacy.

The Acid Dissociation Constant (pKa) of Ethanoic Acid

Ethanoic acid (CH₃COOH) is a weak monoprotic acid that partially dissociates in aqueous solutions to establish an equilibrium between the undissociated acid and its conjugate base, the acetate ion (CH₃COO⁻).[1] The acid dissociation constant (Ka) is the equilibrium constant for this dissociation.

The pKa is the negative base-10 logarithm of the Ka.[2] A lower pKa value corresponds to a stronger acid.[2] For ethanoic acid, the pKa is a well-established value, though it can be influenced by factors such as temperature and ionic strength of the solution.

Table 1: pKa Values of Carboxylic Acids

AcidChemical FormulapKa at 25°C
Methanoic AcidHCOOH3.75[3]
Ethanoic Acid CH₃COOH 4.76 [1][3]
Propanoic AcidCH₃CH₂COOH4.87[3]
Butanoic AcidCH₃(CH₂)₂COOH4.82[3]

The Henderson-Hasselbalch Equation: The Foundation of Buffer Preparation

The Henderson-Hasselbalch equation is a cornerstone in buffer preparation, providing a mathematical relationship between pH, pKa, and the ratio of the concentrations of the conjugate base to the weak acid.[4][5][6]

pH = pKa + log₁₀([A⁻]/[HA])

Where:

  • pH is the measure of hydrogen ion concentration in the solution.

  • pKa is the acid dissociation constant of the weak acid.

  • [A⁻] is the molar concentration of the conjugate base (acetate).

  • [HA] is the molar concentration of the weak acid (ethanoic acid).

From this equation, it is evident that when the concentrations of the weak acid and its conjugate base are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa of the acid.[6][7][8] This is the point of maximum buffer capacity.

Buffer Capacity and the Effective Buffer Range

A buffer solution's effectiveness is defined by its buffer capacity and its effective pH range.

  • Buffer Capacity refers to the amount of acid or base a buffer can neutralize before a significant change in pH occurs.[9][10] The buffer capacity is directly proportional to the concentration of the buffer components.[7][9]

  • Effective Buffer Range is the pH range over which a buffer can effectively neutralize added acid or base without a substantial change in pH. For a weak acid buffer system, this range is generally considered to be pKa ± 1.[7][11] Therefore, an ethanoic acid buffer is most effective in the pH range of approximately 3.76 to 5.76.[12]

The relationship between pKa, pH, and buffer capacity is crucial for selecting the appropriate buffer system for a specific application.

Caption: Logical relationship of ethanoic acid's pKa to its buffer properties.

Experimental Protocols

This method involves titrating a weak acid (ethanoic acid) with a strong base (e.g., sodium hydroxide) and monitoring the pH change. The pKa is determined from the half-equivalence point of the titration.[13]

Materials:

  • 0.1 M Ethanoic Acid solution

  • 0.1 M Sodium Hydroxide solution

  • pH meter, calibrated

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Pipette a known volume (e.g., 25.0 mL) of 0.1 M ethanoic acid into a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill the burette with 0.1 M sodium hydroxide solution and record the initial volume.

  • Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

  • As the pH begins to change more rapidly, reduce the volume of each increment.

  • Continue the titration until the pH has stabilized at a high value (well past the equivalence point).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point (the point of steepest inflection) from the graph.

  • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

  • The pH at the half-equivalence point is equal to the pKa of ethanoic acid.[8]

This protocol describes the preparation of an acetate buffer of a specific pH and concentration.

Method 1: By Mixing a Weak Acid and its Conjugate Base [14]

Objective: Prepare 100 mL of a 0.1 M acetate buffer with a pH of 4.5. The pKa of ethanoic acid is 4.76.

Calculations (using the Henderson-Hasselbalch equation):

  • 4.5 = 4.76 + log₁₀([CH₃COO⁻]/[CH₃COOH])

  • -0.26 = log₁₀([CH₃COO⁻]/[CH₃COOH])

  • 10⁻⁰.²⁶ = [CH₃COO⁻]/[CH₃COOH] = 0.55

  • Let x be the volume of 0.1 M sodium acetate and y be the volume of 0.1 M ethanoic acid.

  • x + y = 100 mL

  • The ratio of the concentrations is equal to the ratio of the volumes when the molarities are the same: x/y = 0.55, so x = 0.55y.

  • 0.55y + y = 100 mL => 1.55y = 100 mL => y = 64.5 mL (ethanoic acid)

  • x = 100 - 64.5 = 35.5 mL (sodium acetate)

Procedure:

  • Measure 64.5 mL of a 0.1 M ethanoic acid solution.

  • Measure 35.5 mL of a 0.1 M sodium acetate solution.

  • Combine the two solutions in a 100 mL volumetric flask.

  • Add deionized water to bring the final volume to 100 mL.

  • Verify the pH of the final buffer solution using a calibrated pH meter.

Method 2: By Partial Neutralization of a Weak Acid [14]

Objective: Prepare 100 mL of a 0.1 M acetate buffer with a pH of 4.76 (equal to the pKa).

Procedure:

  • Start with 100 mL of 0.1 M ethanoic acid (0.01 moles).

  • To achieve pH = pKa, half of the ethanoic acid must be converted to its conjugate base, acetate.

  • This requires the addition of 0.005 moles of a strong base (e.g., NaOH).

  • Calculate the volume of a stock NaOH solution needed (e.g., for 1 M NaOH, 5 mL would be required).

  • Add the calculated volume of the strong base to the ethanoic acid solution.

  • Adjust the final volume to 100 mL with deionized water.

  • Verify the pH of the final buffer solution.

Experimental_Workflow cluster_0 Buffer Preparation Calculate Calculate Component Ratios (Henderson-Hasselbalch) Weigh Weigh Solid Components or Measure Stock Solutions Calculate->Weigh Dissolve Dissolve in Deionized Water Weigh->Dissolve Adjust Adjust pH with Acid/Base Dissolve->Adjust FinalVolume Bring to Final Volume Adjust->FinalVolume Verify Verify Final pH FinalVolume->Verify

Caption: A generalized workflow for the preparation of a buffer solution.

Relevance in Drug Development

The use of acetate buffers is widespread in the pharmaceutical industry due to their biocompatibility and effectiveness in the weakly acidic pH range.[15][16][17]

  • Drug Stability: Many active pharmaceutical ingredients (APIs) are susceptible to degradation at non-optimal pH values. Acetate buffers are used in liquid formulations, such as injections, to maintain a stable pH, thereby preventing the degradation of the API and ensuring its therapeutic efficacy.[15][16]

  • Protein Formulations: For biologic drugs, such as monoclonal antibodies, maintaining a specific pH is critical for their stability and to prevent aggregation. Acetate buffers are often employed in the formulation of these protein therapeutics.[16][18]

  • Analytical Methods: In analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), acetate buffers are used as mobile phases to control the ionization state of analytes, which is crucial for achieving consistent and reproducible separations.[17][19]

References

Acetic Acid: A Comprehensive Safety Guide for Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetic acid, systematically known as ethanoic acid, is a ubiquitous chemical in research and development, valued for its properties as a solvent, reagent, and pH modifier.[1][2][3] However, its hazardous nature, particularly in its concentrated form (glacial acetic acid), necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.[4][5] This guide provides a detailed overview of the critical safety information for acetic acid, drawing from multiple safety data sheets (SDS) to offer a comprehensive resource for the laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of acetic acid is the first step in its safe handling. It is a colorless liquid with a characteristic pungent, vinegar-like odor.[2][4][6] The odor threshold is reported to be between 0.21 and 1.0 parts per million (ppm), but relying on odor alone is not a reliable indicator of hazardous concentrations.[7][8]

Table 1: Physical and Chemical Properties of Acetic Acid

PropertyValueSource(s)
Chemical Formula CH₃COOH[1][3][6]
Molar Mass 60.052 g/mol [3][6]
Appearance Colorless liquid or crystals[2][4]
Odor Pungent, vinegar-like[1][4]
Boiling Point 117 - 119 °C (242.6 - 246 °F)[1][9]
Melting Point 16 - 17 °C (60.8 - 62 °F)[1][9]
Flash Point 39 - 40 °C (103 - 104 °F) (closed cup)[4][9][10]
Autoignition Temperature 427 - 485 °C (800.6 - 905 °F)[9][10]
Density 1.049 g/cm³ (liquid)[1][6]
Vapor Density 2.07 - 2.10 (Air = 1.0)[4][9]
Vapor Pressure 15.4 hPa @ 20 °C[10]
Solubility in Water Soluble/Miscible[1][6][9]
pH < 2.5 (10 g/L solution)[9]
pKa 4.76[1][6]

Note: Glacial acetic acid refers to the concentrated form, which solidifies at temperatures below 16.6°C (61.9°F).[2][4][6]

Hazard Identification and Classification

Acetic acid is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[10][11][12]

Table 2: GHS Hazard Classification for Acetic Acid

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor.[11][12]
Skin Corrosion/Irritation1AH314: Causes severe skin burns and eye damage.[10][11]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[11]

Exposure Limits

To mitigate the risks of chronic and acute health effects, various regulatory bodies have established occupational exposure limits for acetic acid.

Table 3: Occupational Exposure Limits for Acetic Acid

OrganizationLimitValueNotes
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA10 ppm (25 mg/m³)[7][8][13]
NIOSH Recommended Exposure Limit (REL) - 10-hr TWA10 ppm (25 mg/m³)[7][8]
NIOSH Short-Term Exposure Limit (STEL) - 15-min15 ppm (37 mg/m³)[7][8]
ACGIH Threshold Limit Value (TLV) - 8-hr TWA10 ppm (25 mg/m³)[7][8]
ACGIH Short-Term Exposure Limit (STEL) - 15-min15 ppm (37 mg/m³)[7][8]
EU-OEL 8-hr TWA10 ppm (25 mg/m³)[14]
EU-OEL Short-Term Exposure Limit (STEL)20 ppm (50 mg/m³)[14]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Toxicological Data

Acetic acid is corrosive and can cause significant damage to tissues upon contact.[4] Inhalation of vapors can lead to irritation of the eyes, nose, and respiratory tract.[7] Prolonged or repeated exposure can result in chronic bronchitis, dental erosion, and skin issues.[7]

Table 4: Acute Toxicity Data for Acetic Acid

RouteSpeciesValue
Oral LD50Rat3.31 g/kg[1]
Inhalation LC50Mouse5620 ppm (1 h)[1]
Inhalation LC50Rat16000 ppm (4 h)[1]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%. It is important to note that detailed experimental protocols for these toxicological studies are not typically provided in standard safety data sheets.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of acetic acid exposure. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

Logical Flow of First Aid for Acetic Acid Exposure

FirstAid Exposure Acetic Acid Exposure Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. Call for medical attention. Inhalation->MoveToFreshAir Action RinseSkin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician. SkinContact->RinseSkin Action RinseEyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist. EyeContact->RinseEyes Action RinseMouth Rinse mouth with water. Do NOT induce vomiting. Drink water (two glasses at most). Call a physician immediately. Ingestion->RinseMouth Action

Caption: First aid procedures for different routes of acetic acid exposure.

Experimental Protocol: First Aid Procedures

  • Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15][16][17]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15][16] A disinfectant soap may be used for washing.[15] Seek immediate medical attention.[15][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][16] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[18] Seek immediate medical attention, preferably from an ophthalmologist.[11][18]

  • Ingestion: Do NOT induce vomiting.[18][15] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the acid.[11] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[11][15]

Spill Response Protocol

A clear and well-rehearsed spill response plan is essential for any laboratory handling acetic acid. The appropriate response will depend on the size of the spill.

Workflow for Acetic Acid Spill Response

SpillResponse Spill Acetic Acid Spill Occurs AssessSpill Assess Spill Size and Location Spill->AssessSpill SmallSpill Small Spill (<1L) Inside Fume Hood AssessSpill->SmallSpill Small LargeSpill Large Spill (>1L) or Outside Hood AssessSpill->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE Evacuate Evacuate Immediate Area Alert Others LargeSpill->Evacuate CallEHNS Call Emergency Services / EH&S Evacuate->CallEHNS Contain Contain Spill with Absorbent Material (e.g., sodium bicarbonate, sand) DonPPE->Contain Neutralize Neutralize with a Weak Base (e.g., sodium bicarbonate) Contain->Neutralize Collect Collect Absorbed Material into a Labeled Waste Container Neutralize->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste According to Institutional Procedures Clean->Dispose

Caption: Decision workflow for responding to an acetic acid spill in a laboratory.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: For large spills (generally considered greater than 1 liter), immediately evacuate the area and alert nearby personnel and the laboratory supervisor.[16][17] For small spills contained within a chemical fume hood, close the sash.[19]

  • Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), splash goggles, and a lab coat.[18][15][16] For large spills, a self-contained breathing apparatus and a full protective suit may be necessary.[15]

  • Ventilation: Ensure adequate ventilation.[11] For spills outside a fume hood, do not re-enter until the area is determined to be safe.[19]

  • Containment and Neutralization: For small spills, cover with a neutral-colored absorbent material such as sand, diatomaceous earth, or a commercial acid neutralizer.[8][18] Cautiously neutralize the spill with a weak base like sodium bicarbonate or soda ash.[5][14][17] Avoid adding water directly to a large spill as it may cause a reaction.[20]

  • Collection and Disposal: Once neutralized and absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste disposal.[5][11][21]

  • Decontamination: Clean the spill area thoroughly with soap and water.[17]

  • Emergency Contact: For large spills, contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[16][17]

Handling and Storage

Proper handling and storage procedures are critical to preventing accidental exposure and incidents.

  • Handling: Always work with concentrated acetic acid in a well-ventilated area, preferably within a chemical fume hood.[19] Use explosion-proof electrical and ventilating equipment.[11] Ground and bond containers when transferring the liquid to prevent static discharge.[10][11] Wear appropriate PPE, including gloves, goggles, and a lab coat.[15][19]

  • Storage: Store acetic acid in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16][20] Keep containers tightly closed.[11] Store away from incompatible materials such as strong oxidizing agents (e.g., chromic acid, nitric acid), strong bases, and metals.[20][22]

Fire-Fighting Measures

Acetic acid is a flammable liquid with a flashpoint of approximately 39-40°C (103-104°F).[4][9][10] Vapors can form explosive mixtures with air.[9][11][14]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide, or water spray.[5][9][14]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[5]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][11] Containers may explode when heated.[5][9]

  • Protective Equipment: Firefighters should wear a full set of protective clothing and a self-contained breathing apparatus (SCBA).[5][7]

By adhering to the guidelines outlined in this document, researchers and laboratory personnel can work safely with acetic acid, minimizing the risk of injury and ensuring a secure research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before handling any chemical.

References

solubility of organic compounds in glacial acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Organic Compounds in Glacial Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices related to the solubility of organic compounds in glacial acetic acid. Glacial acetic acid (CH₃COOH) is a highly versatile, polar protic solvent widely utilized in the chemical and pharmaceutical industries for synthesis, purification, and formulation.[1][2] Its ability to dissolve a broad spectrum of both polar and non-polar compounds makes it an invaluable tool in research and drug development.[2][3] This document details the underlying principles of solubility in this medium, presents qualitative and quantitative solubility data, outlines experimental protocols for solubility determination, and discusses its applications in the pharmaceutical field.

Glacial acetic acid's effectiveness as a solvent stems from its unique chemical properties. As a polar protic solvent with a dielectric constant of 6.2, it can engage in various intermolecular interactions that facilitate the dissolution of a wide range of solutes.[2][3]

1.1. Polarity and "Like Dissolves Like" The foundational principle of solubility, "like dissolves like," is highly applicable.[4][5] Glacial acetic acid's polar carboxyl group (-COOH) allows it to readily dissolve other polar compounds, such as those containing hydroxyl, carboxyl, and amino functional groups, through favorable dipole-dipole interactions and hydrogen bonding.[6][7] Concurrently, the non-polar methyl group (CH₃-) provides an affinity for non-polar molecules. This dual character allows it to dissolve not only polar compounds like sugars and some inorganic salts but also non-polar compounds such as oils and even certain alkanes.[2] It is miscible with a variety of organic solvents, including ethanol, diethyl ether, chloroform, and hexane, but its miscibility with longer-chain alkanes (starting from octane) decreases.[2][3][8]

1.2. Hydrogen Bonding The carboxylic acid group of glacial acetic acid can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen).[7] This capability is crucial for its high solubility in water and its ability to dissolve solutes that can participate in hydrogen bonding.[8][9] For many organic compounds, the formation of hydrogen bonds with acetic acid is the primary driver of dissolution.

1.3. Acid-Base Chemistry and Salt Formation As a weak acid, glacial acetic acid can react with basic organic compounds, such as amines, to form highly polar acetate salts.[6] This acid-base reaction can dramatically increase the solubility of weakly basic drugs that are otherwise poorly soluble in organic solvents.[10] The protonated, ionic form of the base is significantly more polar than its neutral counterpart, leading to enhanced solvation by the polar acetic acid medium.[6][10] This property is particularly exploited in pharmaceutical formulations to dissolve weakly basic Active Pharmaceutical Ingredients (APIs).[10]

1.4. Effect of Temperature For most solid solutes, solubility increases with temperature.[11] However, the effect of temperature on the solubility of organic compounds in glacial acetic acid can vary depending on the specific solute-solvent interactions and whether the dissolution process is endothermic or exothermic.[11] While its miscibility with water remains high across a broad temperature range, it can decrease at very high temperatures due to increased vapor pressure.[12]

Solubility Data of Organic Compounds

The following tables summarize the solubility of various organic compound classes in glacial acetic acid. Due to the limited availability of specific quantitative data in the literature, Table 1 provides a qualitative overview based on functional groups, while Table 2 presents available quantitative data.

Table 1: Qualitative Solubility of Organic Functional Groups in Glacial Acetic Acid

Functional Group ClassGeneral SolubilityPredominant InteractionsNotes
Carboxylic Acids High / MiscibleHydrogen Bonding, Dipole-DipoleShort-chain acids are typically miscible.
Alcohols High / MiscibleHydrogen BondingLower molecular weight alcohols are miscible.[8]
Amines (Basic) Very HighAcid-Base Reaction (Salt Formation)Solubility is significantly enhanced due to the formation of polar ammonium acetate salts.[6][10]
Aldehydes & Ketones Moderate to HighDipole-Dipole, Hydrogen Bonding (acceptor)Solubility decreases as the non-polar hydrocarbon portion of the molecule increases.[6]
Esters Moderate to HighDipole-DipoleMiscibility is common, especially with lower molecular weight esters.[13]
Ethers ModerateDipole-Dipole, Hydrogen Bonding (acceptor)Diethyl ether is miscible.
Alkanes Low to ModerateVan der Waals forcesHexane is miscible, but solubility decreases significantly with increasing chain length (e.g., octane).[2][14]
Aromatics ModerateVan der Waals forcesBenzene is miscible.[15]
Amides Moderate to HighDipole-Dipole, Hydrogen BondingCan act as a strong base in glacial acetic acid, enhancing solubility.[2]

Table 2: Quantitative Miscibility Data of Hydrocarbons in Glacial Acetic Acid

CompoundFormulaTemperatureMiscibilityReference
HexaneC₆H₁₄Room Temp.Miscible in all proportions[14]
OctaneC₈H₁₈Room Temp.Incomplete mutual solubility[14]
DecaneC₁₀H₂₂Room Temp.Incomplete mutual solubility[14]
DodecaneC₁₂H₂₆Room Temp.Incomplete mutual solubility[14]
HexadecaneC₁₆H₃₄Room Temp.Incomplete mutual solubility[14]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical in research and drug development. The following are detailed methodologies for key experimental protocols.

3.1. Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method, recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies, is considered the gold standard for determining equilibrium solubility.[16]

Objective: To determine the maximum concentration of a solute that can dissolve in glacial acetic acid at a specific temperature.

Materials:

  • Glacial acetic acid (solvent)

  • Organic compound of interest (solute)

  • Scintillation vials or flasks with screw caps

  • Mechanical agitator (e.g., orbital shaker, wrist-action shaker)

  • Temperature-controlled environment (e.g., incubator, water bath) set to 37 ± 1 °C or other desired temperature.[16]

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for concentration measurement (e.g., HPLC, UV-Vis Spectroscopy)

Procedure:

  • Preparation: Add an excess amount of the solid organic compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of glacial acetic acid to the vial.

  • Equilibration: Seal the vials tightly and place them in the mechanical agitator within the temperature-controlled environment. Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary assessment may be needed to determine the time required to reach equilibrium.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle. For colloidal suspensions, centrifuge the samples to ensure clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, it is best to filter the sample immediately using a syringe filter compatible with acetic acid.

  • Dilution & Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the solute in the diluted sample using the validated analytical method. Perform the measurement in at least triplicate.[16]

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

3.2. Protocol 2: Cloud-Point Titration for Mutual Solubility

This method is effective for determining the mutual solubility curve (binodal curve) for ternary systems, such as acetic acid-water-organic solvent.[17]

Objective: To determine the boundary between the miscible and immiscible regions of a three-component system.

Materials:

  • Glacial acetic acid

  • Two other components (e.g., water and an organic solvent)

  • Thermostatted vessel

  • Magnetic stirrer

  • Burette for precise titration

Procedure:

  • Initial Mixture: Prepare a known mass or volume of a binary mixture of two of the components (e.g., water and the organic solvent) in the thermostatted vessel. This mixture should be in the two-phase (heterogeneous) region.

  • Titration: While stirring vigorously, slowly titrate the third component (acetic acid) into the mixture from a burette.

  • Cloud Point Determination: Observe the mixture closely. The endpoint, or "cloud point," is reached at the exact moment the solution transitions from turbid (heterogeneous) to clear (homogeneous).[17]

  • Data Recording: Record the volume or mass of the titrant (acetic acid) added.

  • Repeatability: Repeat the procedure with different initial compositions of the first two components to generate multiple points along the solubility curve. The experiments should be repeated to ensure accuracy.[17]

  • Curve Plotting: Plot the compositions (typically in mole fraction or weight percent) of the three components on a ternary phase diagram to construct the binodal curve.

Visualizations of Key Concepts and Workflows

The following diagrams illustrate logical relationships and experimental workflows relevant to solubility studies in glacial acetic acid.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Glacial Acetic Acid A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Settle or Centrifuge to Separate Phases C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: A flowchart of the shake-flask method for solubility.

G Factors Influencing Solubility in Glacial Acetic Acid cluster_solute Solute Properties cluster_solvent Solvent Properties (Glacial Acetic Acid) cluster_conditions External Conditions Solubility Solubility of Organic Compound Polarity Polarity & Size Polarity->Solubility Hbond H-Bonding Capacity Hbond->Solubility pKa pKa (if ionizable) pKa->Solubility SolventPolarity Polar Protic Nature SolventPolarity->Solubility SolventAcid Acidity (pKa ~4.76) SolventAcid->Solubility Temp Temperature Temp->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility

Caption: Key factors that govern the solubility of compounds.

Applications in Drug Development

Glacial acetic acid is a critical solvent in the pharmaceutical industry, valued for its versatility and effectiveness.[1]

  • Solvent for APIs: Its primary role is as a solvent for dissolving a wide range of APIs for inclusion in liquid formulations or during chemical synthesis.[1] It is particularly effective for BCS Class II and IV compounds, which are characterized by poor aqueous solubility.[18]

  • Solubility Enhancement: For weakly basic drugs, acetic acid acts as a processing aid by forming salts that have significantly higher solubility in organic solvents, facilitating manufacturing processes like spray-dried dispersion.[10]

  • pH Regulation: In formulations, it can be used to adjust the pH, which can be crucial for enhancing the solubility and stability of certain drugs.[1][13]

  • Intermediate in Synthesis: It serves as a reagent and solvent in the synthesis of various pharmaceutical compounds and their intermediates, such as in acetylation reactions to produce drugs like aspirin.[1]

  • Analytical Chemistry: Glacial acetic acid is used as a solvent in analytical techniques like HPLC and for titrations of weakly alkaline substances.[1][2]

References

An In-depth Technical Guide on the Physical Characteristics of Anhydrous Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrous acetic acid, commonly known as glacial acetic acid, is a fundamental reagent and solvent in research, chemical synthesis, and pharmaceutical manufacturing.[1][2] Its physical properties are critical for its proper handling, application, and the successful execution of chemical processes. This guide provides a comprehensive overview of the key physical characteristics of anhydrous acetic acid, supported by quantitative data and an outline of relevant experimental methodologies.

Core Physical Properties

Anhydrous acetic acid is a colorless liquid with a strong, pungent, vinegar-like odor.[1][3][4] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere, which can affect its physical properties.[1] The term "glacial" is derived from its tendency to form ice-like crystals at temperatures slightly below room temperature.[5][6][7]

Quantitative Physical Data

The following table summarizes the principal physical properties of anhydrous acetic acid, compiled from various sources. These values are essential for modeling chemical reactions, designing purification processes, and ensuring safe laboratory and industrial practices.

PropertyValueConditions
Melting Point 16-17 °C (61-62 °F; 289-290 K)[3][5]---
16.6 °C (61.9 °F)[1][6][8][9]---
16.2 °C[10]---
17 °C[11]---
Boiling Point 118-119 °C (244-246 °F; 391-392 K)[3][5]At 1013 hPa[11]
117.9 °C[8][9]---
118.1 °C[1]---
Density (liquid) 1.049 g/cm³[2][3][5]At 20 °C[4]
1.05 g/cm³At 20 °C[11]
1.04 g/mLAt 25 °C[10]
Density (solid) 1.27 g/cm³[5]---
Molar Mass 60.05 g/mol [6][11]---
60.052 g/mol [2][9]---
Refractive Index (nD) 1.371[5]At 20 °C[10][12]
1.371-1.372At 20 °C[12]
Viscosity 1.22 mPa·s[5]---
1.037 mPa·sAt 30 °C
0.792 mPa·sAt 50 °C
0.591 mPa·sAt 75 °C
0.457 mPa·sAt 100 °C
Vapor Pressure 1.546 kPa (11.6 mmHg)At 20 °C[5]
11.4 mmHgAt 20 °C[10]
Flash Point 39 °C (102.2 °F)[8][9][10]Closed cup[10]
38.5 °C[11]---
Acidity (pKa) 4.756[5]In aqueous solution[2]
Solubility Miscible with water, ethanol, ether, and carbon tetrachloride.[5][6][8][13]---

Experimental Protocols for Property Determination

The accurate determination of the physical properties of anhydrous acetic acid is crucial for its quality control and application. While detailed, step-by-step experimental protocols are extensive, the following outlines the general methodologies employed.

1. Melting Point Determination: The melting point of glacial acetic acid is a key indicator of its purity. The presence of water, even in small amounts (e.g., 0.1%), can lower the melting point by approximately 0.2 °C.[5]

  • Methodology: A common method involves fractional freezing. The sample is cooled in a controlled manner, often in an ice bath, with gentle agitation to promote the formation of crystals.[5] The temperature at which the solid and liquid phases are in equilibrium is recorded as the melting point. For high-purity measurements, a calibrated thermometer or a digital temperature probe is essential. The chromic oxide method has been noted as a satisfactory purification technique prior to melting point determination.[14]

2. Boiling Point Determination: The boiling point is determined at a specific atmospheric pressure.

  • Methodology: A sample of the acid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. It is critical to ensure the thermometer bulb is positioned correctly in the vapor phase, just below the side arm of the distillation flask, to obtain an accurate reading. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

3. Density Measurement: Density can be measured for both the liquid and solid states.

  • Methodology: For the liquid state, a pycnometer or a digital density meter is typically used. The mass of a known volume of the substance is measured at a controlled temperature. For the solid, the density can be determined by measuring the volume displaced by a known mass of the solid in a liquid in which it is insoluble.

4. Refractive Index Measurement: The refractive index is a measure of how light propagates through the substance and is also an indicator of purity.[12]

  • Methodology: An Abbe refractometer is commonly used for this measurement. A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. The instrument is calibrated using a standard of known refractive index, and the temperature is controlled, as the refractive index is temperature-dependent.

5. Viscosity Measurement: Viscosity describes a fluid's resistance to flow.

  • Methodology: Various types of viscometers can be used, such as capillary viscometers or rotational viscometers. For a capillary viscometer, the time it takes for a known volume of the liquid to flow through a capillary of a known diameter is measured. The viscosity is then calculated based on this time and the instrument's calibration constant.

Logical Relationships of Physical Properties

The physical properties of anhydrous acetic acid are interconnected and influenced by external conditions such as temperature and pressure. The following diagram illustrates these relationships.

G Interrelation of Physical Properties of Anhydrous Acetic Acid AceticAcid Anhydrous Acetic Acid MeltingPoint Melting Point AceticAcid->MeltingPoint has BoilingPoint Boiling Point AceticAcid->BoilingPoint has Density Density AceticAcid->Density has Viscosity Viscosity AceticAcid->Viscosity has VaporPressure Vapor Pressure AceticAcid->VaporPressure has RefractiveIndex Refractive Index AceticAcid->RefractiveIndex has Temperature Temperature Temperature->MeltingPoint influences Temperature->BoilingPoint influences Temperature->Density influences Temperature->Viscosity influences Temperature->VaporPressure influences Temperature->RefractiveIndex influences Pressure Pressure Pressure->BoilingPoint influences Pressure->VaporPressure influences Purity Purity (Water Content) Purity->MeltingPoint influences Purity->RefractiveIndex influences

References

Acetic Acid: A Central Metabolic Intermediate in Cellular Respiration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, in its biologically active form of acetyl-coenzyme A (acetyl-CoA), represents a critical nexus in cellular metabolism. This two-carbon molecule serves as the primary entry point for the carbon atoms of carbohydrates, fatty acids, and some amino acids into the central pathway of aerobic respiration, the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle).[1][2][3] Its pivotal role in catabolism, where it is oxidized to generate the majority of the cell's ATP, and its function as a precursor for various biosynthetic pathways, underscore its significance in cellular bioenergetics and homeostasis.[1][4] This technical guide provides a comprehensive overview of the role of acetic acid as a metabolic intermediate in cellular respiration, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core pathways.

The Origin of Acetyl-CoA: A Convergence of Catabolic Pathways

The cellular pool of acetyl-CoA is derived from multiple sources, highlighting its central role in integrating different metabolic pathways.

  • From Glycolysis: The primary source of acetyl-CoA in carbohydrate metabolism is the oxidative decarboxylation of pyruvate, the end product of glycolysis.[5][6] This irreversible reaction occurs in the mitochondrial matrix and is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex that links glycolysis to the Krebs cycle.[7][8]

  • From Fatty Acid Oxidation: Beta-oxidation of fatty acids, which also takes place in the mitochondria, sequentially cleaves two-carbon units from the fatty acyl chain, releasing them as acetyl-CoA.[1]

  • From Amino Acid Catabolism: Several amino acids, upon deamination, yield intermediates that can be converted to acetyl-CoA or directly to Krebs cycle intermediates.

The Krebs Cycle: The Central Engine of Cellular Respiration

The main function of acetyl-CoA in cellular respiration is to deliver its acetyl group to the Krebs cycle, where it is completely oxidized to carbon dioxide.[2][9] This cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix.[10][11] For each molecule of acetyl-CoA that enters the cycle, the net yield is three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP), along with the release of two molecules of carbon dioxide.[3][12] The reduced coenzymes, NADH and FADH₂, are the primary products of the Krebs cycle and subsequently donate their high-energy electrons to the electron transport chain to drive oxidative phosphorylation, the main source of ATP in aerobic organisms.[11][13]

Quantitative Data

Table 1: Standard Gibbs Free Energy Changes of the Krebs Cycle Reactions
StepReactionEnzymeΔG°' (kJ/mol)
1Acetyl-CoA + Oxaloacetate → Citrate + CoA-SHCitrate Synthase-32.2
2Citrate ⇌ IsocitrateAconitase+6.3
3Isocitrate + NAD⁺ → α-Ketoglutarate + NADH + CO₂Isocitrate Dehydrogenase-20.9
4α-Ketoglutarate + NAD⁺ + CoA-SH → Succinyl-CoA + NADH + CO₂α-Ketoglutarate Dehydrogenase Complex-33.5
5Succinyl-CoA + GDP + Pi ⇌ Succinate + GTP + CoA-SHSuccinyl-CoA Synthetase-2.9
6Succinate + FAD ⇌ Fumarate + FADH₂Succinate Dehydrogenase0.0
7Fumarate + H₂O ⇌ MalateFumarase-3.8
8Malate + NAD⁺ ⇌ Oxaloacetate + NADHMalate Dehydrogenase+29.7

Data sourced from[14][15][16]. Note that the physiological free energy changes (ΔG) can differ significantly from the standard free energy changes (ΔG°') depending on the intracellular concentrations of substrates and products.

Table 2: Kinetic Parameters of Key Enzymes in Acetyl-CoA Metabolism
EnzymeSubstrateK_m (µM)InhibitorsK_i (µM)
Pyruvate Dehydrogenase Complex (PDC) Pyruvate46NADH22
NAD⁺110Acetyl-CoA58
Coenzyme A36
Citrate Synthase Acetyl-CoA16ATP-
Oxaloacetate2
Isocitrate Dehydrogenase (NAD-dependent) Isocitrate-ATP, NADH-
NAD⁺-
α-Ketoglutarate Dehydrogenase Complex α-Ketoglutarate1250NADH, Succinyl-CoA-
NAD⁺67
Coenzyme A50

K_m and K_i values are approximate and can vary depending on the source of the enzyme and experimental conditions. Data compiled from[4][9][13][17][18].

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.[3]

Materials:

  • Cell culture flasks with confluent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), ice-cold

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Wash the confluent cell monolayer twice with ice-cold PBS.

  • Scrape the cells into a conical tube and pellet them by centrifugation at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold mitochondria isolation buffer.

  • Allow the cells to swell for 10 minutes on ice.

  • Homogenize the cells using a Dounce homogenizer with 10-15 strokes.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the mitochondrial pellet in a minimal volume of mitochondria isolation buffer.

  • Determine the protein concentration of the mitochondrial fraction using a suitable protein assay.

Protocol 2: Measurement of Cellular Respiration Rate

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or whole cells using a respirometer.[5][19][20]

Materials:

  • Respirometer (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., mitochondrial assay solution containing substrates and ADP)

  • Potassium hydroxide (KOH) solution (if using a gas-pressure-based respirometer to absorb CO₂)[20]

Procedure (Conceptual Outline for a Clark-type electrode):

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add a defined volume of pre-warmed respiration buffer to the respirometer chamber.

  • Add a known amount of isolated mitochondria or a specific number of cells to the chamber and allow the system to equilibrate.

  • Seal the chamber to prevent atmospheric oxygen from dissolving into the buffer.

  • Record the decrease in oxygen concentration over time. The slope of this line represents the basal respiration rate.

  • Inject substrates (e.g., pyruvate, malate) and ADP to measure state 3 (active) respiration.

  • Inject inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to measure non-mitochondrial oxygen consumption.

  • Calculate the oxygen consumption rate, typically expressed as nmol O₂/min/mg protein.

Protocol 3: Enzyme Assay for Citrate Synthase Activity

This spectrophotometric assay measures the activity of citrate synthase by monitoring the reaction of the released Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Spectrophotometer capable of reading absorbance at 412 nm

  • Cuvettes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Acetyl-CoA solution

  • Oxaloacetate solution

  • DTNB solution

  • Mitochondrial lysate or purified citrate synthase

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, DTNB, and acetyl-CoA.

  • Place the cuvette in the spectrophotometer and zero the absorbance at 412 nm.

  • Add the mitochondrial lysate or purified enzyme to the cuvette and mix gently.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Immediately start recording the increase in absorbance at 412 nm for several minutes.

  • Calculate the rate of change in absorbance (ΔA/min).

  • Use the molar extinction coefficient of the product (TNB²⁻, ε = 14,150 M⁻¹cm⁻¹) to calculate the enzyme activity, typically expressed as µmol/min/mg protein.

Mandatory Visualizations

glycolysis_to_krebs cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrial Matrix Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Pyruvate Dehydrogenase Complex (PDC) + NAD⁺, + CoA - NADH, - CO₂ Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Citrate Synthase + Oxaloacetate Krebs_Cycle->Krebs_Cycle

Caption: Overview of the metabolic link between glycolysis and the Krebs cycle.

experimental_workflow_mitochondria_isolation start Cultured Cells step1 Harvest and Pellet Cells start->step1 step2 Resuspend in Hypotonic Buffer step1->step2 step3 Homogenize (Dounce) step2->step3 step4 Low-Speed Centrifugation (800 x g) step3->step4 step5 Collect Supernatant step4->step5 pellet1 Pellet: Nuclei, Unbroken Cells step4->pellet1 step6 High-Speed Centrifugation (10,000 x g) step5->step6 supernatant2 Supernatant: Cytosolic Fraction step6->supernatant2 final_pellet Mitochondrial Pellet step6->final_pellet

Caption: Workflow for the isolation of mitochondria from cultured cells.

krebs_cycle_simplified AcetylCoA Acetyl-CoA (2C) Citrate Citrate (6C) AcetylCoA->Citrate + H₂O - CoA Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Isocitrate Isocitrate (6C) Citrate->Isocitrate AlphaKG α-Ketoglutarate (5C) Isocitrate->AlphaKG + NAD⁺ - NADH - CO₂ SuccinylCoA Succinyl-CoA (4C) AlphaKG->SuccinylCoA + NAD⁺, + CoA - NADH, - CO₂ Succinate Succinate (4C) SuccinylCoA->Succinate + GDP, + Pi - GTP, - CoA Fumarate Fumarate (4C) Succinate->Fumarate + FAD - FADH₂ Malate Malate (4C) Fumarate->Malate + H₂O Malate->Oxaloacetate + NAD⁺ - NADH

Caption: A simplified diagram of the Krebs (Citric Acid) Cycle.

Conclusion

Acetic acid, through its activated form acetyl-CoA, is a cornerstone of cellular energy metabolism. Its generation from various catabolic pathways and its complete oxidation in the Krebs cycle are fundamental processes that supply the cell with the bulk of its energy in the form of ATP. The intricate regulation of the enzymes involved in acetyl-CoA metabolism ensures that the cell can adapt to changing energy demands and substrate availability. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted role of this key metabolic intermediate in health and disease, with potential applications in the development of novel therapeutic strategies targeting cellular metabolism.

References

An In-depth Technical Guide to the Foundational Principles of Using Weak Acids in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of weak acids in experimental settings. From preparing buffered solutions to understanding their role in drug discovery, this document serves as a core resource for laboratory professionals.

Core Principles of Weak Acids

Weak acids are molecules that only partially dissociate in an aqueous solution, establishing an equilibrium between the undissociated acid and its conjugate base.[1][2][3] This behavior is fundamental to their application in various experimental contexts, particularly in the creation of buffer solutions that resist changes in pH.[4][5] The extent of dissociation is quantified by the acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, pKa.[6][7]

The relationship between pH, pKa, and the concentrations of the weak acid ([HA]) and its conjugate base ([A⁻]) is described by the Henderson-Hasselbalch equation :[8][9]

pH = pKa + log([A⁻]/[HA])

This equation is a cornerstone of acid-base chemistry and is instrumental in calculating the pH of buffer solutions and determining the relative amounts of the acidic and basic species required to achieve a desired pH.[10][11]

Quantitative Data: pKa Values of Common Weak Acids

The selection of a weak acid for an experiment is primarily guided by its pKa value. A buffer is most effective at a pH close to the pKa of the weak acid, typically within a range of pKa ± 1 pH unit.[11][12] The following table summarizes the pKa values for several weak acids commonly used in research and drug development.

Weak AcidFormulapKa1pKa2pKa3
Acetic AcidCH₃COOH4.76
Ascorbic AcidH₂C₆H₆O₆4.1011.60
Benzoic AcidC₆H₅COOH4.20
Boric AcidH₃BO₃9.2412.7413.80
Carbonic AcidH₂CO₃6.3510.33
Citric AcidC₆H₈O₇3.134.766.40
Formic AcidHCOOH3.75
Phosphoric AcidH₃PO₄2.157.2012.38

Note: pKa values can vary slightly with temperature and ionic strength.[13][14]

Experimental Protocols

Detailed and accurate protocols are critical for reproducible experimental outcomes. The following sections provide step-by-step methodologies for key experiments involving weak acids.

This protocol describes the preparation of a 0.1 M acetate buffer at pH 4.5.

Materials:

  • Acetic acid (glacial)

  • Sodium acetate trihydrate

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Beakers

  • Stir plate and stir bar

  • Graduated cylinders

Procedure:

  • Calculate the required amounts of acid and conjugate base:

    • Use the Henderson-Hasselbalch equation to determine the required molar ratio of acetate to acetic acid.

    • 4.5 = 4.76 + log([Acetate] / [Acetic Acid])

    • -0.26 = log([Acetate] / [Acetic Acid])

    • 10⁻⁰·²⁶ = [Acetate] / [Acetic Acid] = 0.55

    • Since the total buffer concentration is 0.1 M, [Acetic Acid] + [Acetate] = 0.1 M.

    • Solving these simultaneous equations gives [Acetic Acid] ≈ 0.0645 M and [Acetate] ≈ 0.0355 M.

  • Weigh the components:

    • For 1 L of buffer, you will need:

      • Acetic Acid: 0.0645 mol * 60.05 g/mol = 3.87 g (or 3.69 mL of glacial acetic acid, density = 1.049 g/mL)

      • Sodium Acetate: 0.0355 mol * 136.08 g/mol = 4.83 g of sodium acetate trihydrate

  • Dissolve the components:

    • Add approximately 800 mL of deionized water to a 1 L beaker.

    • Place the beaker on a stir plate with a stir bar.

    • Carefully add the calculated amount of glacial acetic acid to the water.

    • Add the weighed sodium acetate trihydrate to the solution and stir until fully dissolved.[15]

  • Adjust the pH:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[16]

    • Immerse the pH electrode in the buffer solution and monitor the pH.

    • If necessary, adjust the pH to 4.5 by adding small increments of a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).

  • Final Volume Adjustment:

    • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

    • Add deionized water to bring the final volume to the 1 L mark.

    • Stopper the flask and invert it several times to ensure thorough mixing.

This protocol outlines the titration of an unknown weak acid with a standardized solution of sodium hydroxide (NaOH) to determine its pKa and concentration.[16][17]

Materials:

  • Unknown weak acid solution

  • Standardized 0.1 M NaOH solution

  • pH meter and electrode

  • Buret

  • Beaker

  • Stir plate and stir bar

Procedure:

  • Setup:

    • Pipette a known volume (e.g., 25.00 mL) of the unknown weak acid solution into a beaker.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein), although the pH meter will provide more precise data.

    • Place a stir bar in the beaker and place it on a stir plate.

    • Rinse and fill the buret with the 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial buret volume.

  • Titration:

    • Immerse the calibrated pH electrode in the weak acid solution.

    • Record the initial pH of the solution.

    • Begin adding the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the solution to mix and record the buret reading and the corresponding pH value.[16]

    • As the pH begins to change more rapidly, reduce the volume of NaOH added in each increment. This is the region approaching the equivalence point.

    • Continue adding NaOH until the pH begins to plateau at a high value.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first or second derivative of the curve.

    • The volume of NaOH at the equivalence point can be used to calculate the concentration of the unknown weak acid.

    • The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. At this point, pH = pKa of the weak acid.[18]

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate important relationships and processes involving weak acids.

Henderson_Hasselbalch cluster_equation Henderson-Hasselbalch Equation pH pH equals = pH->equals pKa pKa plus + pKa->plus log_ratio log([A⁻]/[HA]) plus->log_ratio Buffer_Action cluster_buffer Buffer System (HA / A⁻) HA Weak Acid (HA) A_minus Conjugate Base (A⁻) HA->A_minus dissociates to Add_H Add Acid (H⁺) Add_H->A_minus Reacts with Add_OH Add Base (OH⁻) Add_OH->HA Reacts with Titration_Workflow start Start setup 1. Prepare Analyte (Weak Acid) and Titrant (Strong Base) start->setup titrate 2. Add Titrant in Increments and Record pH setup->titrate plot 3. Plot pH vs. Titrant Volume titrate->plot analyze 4. Determine Equivalence Point and Half-Equivalence Point plot->analyze results Calculate Concentration and pKa analyze->results end End results->end

References

Methodological & Application

Application Notes and Protocols for Protein Precipitation with Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental technique used to isolate and concentrate proteins from complex biological samples, remove interfering substances, and prepare samples for downstream analytical methods such as electrophoresis, chromatography, and mass spectrometry. Acid precipitation is a widely used method that relies on altering the pH of a protein solution to its isoelectric point (pI), the point at which the net charge of the protein is zero. At the pI, protein solubility is at its minimum, leading to aggregation and precipitation.

While strong acids like trichloroacetic acid (TCA) are commonly employed, acetic acid offers a milder alternative for precipitating certain proteins, particularly in applications where preserving some protein structure or avoiding harsh reagents is desirable. This document provides detailed protocols and quantitative data for protein precipitation using acetic acid, with a specific focus on the well-characterized precipitation of casein from milk as a model system.

Principle of Acetic Acid Precipitation

The principle behind acetic acid precipitation lies in the manipulation of protein solubility by adjusting the pH. Proteins are amphoteric molecules, containing both acidic (carboxyl) and basic (amino) groups. The charge of these groups is dependent on the pH of the solution.

  • In acidic solutions (low pH): Amino groups are protonated (-NH3+), resulting in a net positive charge on the protein.

  • In alkaline solutions (high pH): Carboxyl groups are deprotonated (-COO-), resulting in a net negative charge on the protein.

At the isoelectric point (pI), the positive and negative charges on the protein are balanced, resulting in a net charge of zero. This minimizes the electrostatic repulsion between protein molecules, allowing for hydrophobic and other non-covalent interactions to dominate, leading to aggregation and precipitation out of the solution.[1] Acetic acid, a weak acid, is used to lower the pH of the solution to or near the pI of the target protein, inducing its precipitation.

Signaling Pathway Diagram: Principle of Isoelectric Point Precipitation

Isoelectric_Point_Precipitation cluster_0 High pH cluster_1 Low pH (Acidic) cluster_2 Isoelectric Point (pI) p_high_ph Protein (Net Negative Charge) p_pi Protein (Net Zero Charge) p_high_ph->p_pi Add Acetic Acid (Lower pH) p_low_ph Protein (Net Positive Charge) p_low_ph->p_pi Add Base (Raise pH) aggregation Aggregation & Precipitation p_pi->aggregation Reduced Solubility & Repulsion

Caption: Principle of isoelectric point precipitation.

Quantitative Data for Casein Precipitation

The precipitation of casein from milk using acetic acid is a classic example of isoelectric point precipitation. The following tables summarize quantitative data from studies on this process, demonstrating the effects of acetic acid concentration and precipitation duration on casein yield and purity.

Table 1: Effect of Acetic Acid Concentration and Precipitation Duration on Casein Yield

Acetic Acid Concentration (%)Precipitation Duration (minutes)Casein Yield (%)
43020.16
46021.34
49022.58
63022.89
66023.77
69024.15
83024.88
86025.96
89026.49

Data adapted from a study on casein precipitation from skim milk.[2]

Table 2: Effect of Acetic Acid Concentration and Precipitation Duration on Water Content and Dissolved Protein in Precipitated Casein

Acetic Acid Concentration (%)Precipitation Duration (minutes)Water Content (%)Dissolved Protein (%)
43076.631.98
46075.891.87
49074.921.75
63074.111.64
66073.251.52
69072.881.41
83072.151.29
86071.551.17
89071.981.23

Data adapted from a study on casein precipitation from skim milk.[2]

Experimental Protocols

The following protocols provide a generalized procedure for protein precipitation using acetic acid, which can be adapted based on the specific protein and sample matrix.

Protocol 1: General Protein Precipitation from Aqueous Solution

This protocol is suitable for precipitating proteins from relatively clean aqueous solutions.

Materials:

  • Protein sample solution

  • Glacial acetic acid or a stock solution of acetic acid (e.g., 10% v/v)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Wash buffer (e.g., cold acetone or ethanol)

  • Resuspension buffer appropriate for downstream applications

Procedure:

  • Sample Preparation: Place a known volume of the protein solution into a pre-chilled microcentrifuge tube.

  • Acidification: While vortexing gently, add acetic acid dropwise to the protein solution until the desired final concentration is reached or the pH is adjusted to the protein's isoelectric point (if known). A typical starting point is to add 1% acetic acid.[3] For some proteins, a higher concentration may be necessary.

  • Incubation: Incubate the mixture on ice for 10-30 minutes to allow for the formation of a protein precipitate. For dilute samples, a longer incubation time may be required.

  • Centrifugation: Centrifuge the tube at 10,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the protein pellet.

  • Washing (Optional but Recommended): Add 200-500 µL of ice-cold wash buffer (e.g., acetone or ethanol) to the pellet. This step helps to remove residual acid and other soluble contaminants.

  • Repeat Centrifugation: Centrifuge the tube again under the same conditions as step 4.

  • Final Wash and Drying: Carefully remove the supernatant. A second wash step may be performed for higher purity. Allow the pellet to air-dry for 5-10 minutes to remove any residual wash buffer. Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer, a buffer for mass spectrometry).

Protocol 2: Casein Precipitation from Milk

This protocol is specifically for the precipitation of casein from milk samples.

Materials:

  • Milk sample (e.g., cow's milk, goat's milk)

  • 5% Acetic acid solution

  • Beakers

  • Stirring rod

  • Water bath or heater

  • Cheesecloth or filter paper

  • Funnel

Procedure:

  • Sample Preparation: Take a defined volume (e.g., 120 mL) of the milk sample in a beaker.

  • Heating: Gently heat the milk sample to approximately 60°C and then allow it to cool to room temperature.

  • Precipitation: While stirring continuously, slowly add 5% acetic acid to the milk. Continue adding acid until a precipitate forms. This typically occurs around pH 4.7.[4]

  • Incubation: Allow the mixture to stand undisturbed for about 10 minutes to allow for complete precipitation.[4]

  • Filtration: Filter the mixture through cheesecloth or filter paper to collect the precipitated casein.

  • Drying: The collected casein can then be dried and weighed for quantitative analysis.

Experimental Workflow Diagram

Protein_Precipitation_Workflow start Start sample_prep 1. Protein Sample in Microfuge Tube start->sample_prep add_acid 2. Add Acetic Acid (to pI or desired concentration) sample_prep->add_acid incubation 3. Incubate on Ice (10-30 min) add_acid->incubation centrifuge1 4. Centrifuge (10,000-15,000 x g, 10-15 min, 4°C) incubation->centrifuge1 remove_supernatant1 5. Decant Supernatant centrifuge1->remove_supernatant1 pellet1 Protein Pellet remove_supernatant1->pellet1 add_wash 6. Add Cold Wash Buffer (e.g., Acetone) pellet1->add_wash centrifuge2 7. Centrifuge Again add_wash->centrifuge2 remove_supernatant2 8. Decant Supernatant centrifuge2->remove_supernatant2 dry_pellet 9. Air-dry Pellet (5-10 min) remove_supernatant2->dry_pellet resuspend 10. Resuspend in Appropriate Buffer dry_pellet->resuspend end Downstream Analysis resuspend->end

Caption: General workflow for protein precipitation.

Applications and Considerations

Applications:

  • Concentration of dilute protein samples: Acetic acid precipitation can be used to concentrate proteins from large volumes of dilute solutions.

  • Removal of interfering substances: This method can effectively remove non-protein contaminants such as salts and some detergents from protein samples.

  • Sample preparation for electrophoresis: Precipitated proteins can be resolubilized in sample buffers for SDS-PAGE and other electrophoretic techniques.

  • Fractional precipitation: By carefully adjusting the pH with acetic acid, it may be possible to selectively precipitate different proteins from a mixture based on their distinct isoelectric points.

Important Considerations:

  • Protein Denaturation: Acid precipitation, even with a weak acid like acetic acid, can cause irreversible denaturation of proteins. Therefore, this method is generally not suitable for applications that require the protein to be in its native, biologically active conformation.

  • Protein Loss: Some protein loss is inevitable during precipitation and subsequent wash steps. The efficiency of precipitation can vary depending on the protein and the sample matrix.

  • Resolubilization: Pellets of precipitated protein can sometimes be difficult to redissolve completely. Sonication or the use of strong chaotropic agents in the resuspension buffer may be necessary.

  • Optimization: The optimal concentration of acetic acid, incubation time, and temperature may need to be empirically determined for each specific protein and sample type to maximize yield and purity.

References

Application Notes and Protocols: Antimicrobial Properties of Acetic Acid for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of acetic acid, detailing its mechanisms of action against various bacteria and providing protocols for its evaluation.

Introduction

Acetic acid, the primary component of vinegar, has been utilized for centuries as a disinfectant and antimicrobial agent. Its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, has led to a resurgence of interest in its application in clinical and industrial settings. Acetic acid's antimicrobial activity is largely attributed to its ability to penetrate bacterial cell membranes and disrupt normal physiological processes.

Mechanisms of Antimicrobial Action

The antimicrobial activity of acetic acid is multifaceted and primarily concentration and pH-dependent. The undissociated form of the acid (CH₃COOH) is lipid-soluble and readily diffuses across the bacterial cell membrane.

Once inside the cytoplasm, which has a near-neutral pH, the acetic acid molecule dissociates into a proton (H⁺) and an acetate anion (CH₃COO⁻). This leads to two primary antimicrobial effects:

  • Intracellular Acidification: The release of protons within the cytoplasm leads to a rapid decrease in the intracellular pH.[1] This acidification disrupts enzymatic activity, denatures proteins, and inhibits metabolic pathways essential for bacterial growth and survival.

  • Anion-Specific Effects: The accumulation of the acetate anion within the cell can be toxic. In some bacteria, such as Escherichia coli, high concentrations of intracellular acetate have been shown to specifically inhibit methionine biosynthesis, leading to the accumulation of the toxic intermediate homocysteine.[2][3][4] This disrupts protein synthesis and other essential cellular functions.

Furthermore, acetic acid can disrupt the cell membrane potential and integrity, leading to leakage of cellular components and ultimately, cell death.[5]

Quantitative Data: Inhibitory and Bactericidal Concentrations

The efficacy of acetic acid against various bacterial pathogens has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of Acetic Acid against Various Bacteria
Bacterial SpeciesStrainMIC (%)Reference(s)
Staphylococcus aureusMethicillin-susceptible (MSSA)0.312[6]
Staphylococcus aureusMethicillin-resistant (MRSA)0.625[6]
Staphylococcus aureusMultiple Strains≤0.08 - 0.16[7]
Escherichia coliO157:H70.1 (in vinegar)[2]
Escherichia coliMultiple Strains0.78 (µl/ml)
Pseudomonas aeruginosaPAO10.156[8]
Pseudomonas aeruginosaColistin-Resistant Strains0.039 - 0.078[9]
Salmonella spp.Multi-drug Resistant3[1]
Listeria monocytogenesMultiple Strains3.12 (white vinegar)[10]
Listeria monocytogenes-0.4[11]
Table 2: Minimum Bactericidal Concentration (MBC) of Acetic Acid against Various Bacteria
Bacterial SpeciesStrainMBC (%)Reference(s)
Staphylococcus aureus-< 1[6]
Staphylococcus aureusMultiple Strains1.56 (µl/ml)
Escherichia coli-< 1[6]
Pseudomonas aeruginosa-< 1[6]
Listeria monocytogenes-2.5 (µl/ml)[12]
Table 3: Synergistic Antimicrobial Effects of Acetic Acid
Acetic Acid ConcentrationSynergistic AgentTarget BacteriaObserved EffectReference(s)
1.75 - 2.0%Vancomycin (8 µg/mL)Multi-drug resistant SalmonellaIncreased inactivation rate compared to vancomycin alone.[1][4][13]
Sub-eradication concentrationsMedical-grade honeyPseudomonas aeruginosa, Staphylococcus aureus biofilmsAdditive or synergistic antibiofilm activity.[2][14][15]

Signaling Pathways and Logical Relationships

Acetic acid can interfere with bacterial signaling pathways and cellular processes. The following diagrams illustrate some of these interactions.

antimicrobial_mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm (Neutral pH) Acetic_Acid_undissociated Acetic Acid (CH₃COOH) Acetic_Acid_dissociated CH₃COOH ⇌ H⁺ + CH₃COO⁻ Acetic_Acid_undissociated->Acetic_Acid_dissociated Passive Diffusion Membrane Proton H⁺ (Protons) Acetic_Acid_dissociated->Proton Acetate CH₃COO⁻ (Acetate) Acetic_Acid_dissociated->Acetate pH_drop Intracellular pH Drop Proton->pH_drop Accumulation Methionine_inhibition Inhibition of Methionine Biosynthesis Acetate->Methionine_inhibition Anion-specific toxicity (e.g., in E. coli) Enzyme_inhibition Enzyme Inhibition & Protein Denaturation pH_drop->Enzyme_inhibition Metabolic_disruption Metabolic Disruption pH_drop->Metabolic_disruption

Caption: General antimicrobial mechanism of acetic acid.

methionine_biosynthesis_inhibition Precursors Biosynthetic Precursors Homocysteine Homocysteine Precursors->Homocysteine Multiple Steps Methionine Methionine Homocysteine->Methionine Final Step in Biosynthesis Protein_Synthesis Protein Synthesis Homocysteine->Protein_Synthesis Accumulation leads to toxicity and inhibits protein synthesis Methionine->Protein_Synthesis Acetic_Acid High Intracellular Acetate Concentration Acetic_Acid->Homocysteine Inhibits conversion to Methionine

Caption: Inhibition of methionine biosynthesis in E. coli by acetic acid.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial properties of acetic acid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of acetic acid that visibly inhibits the growth of a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Acetic acid stock solution (e.g., 5% v/v), sterilized by filtration

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.

    • Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Acetic Acid Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the acetic acid stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with bacteria, no acetic acid) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of acetic acid in which there is no visible growth (turbidity) of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

mic_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (log phase, ~5x10⁵ CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Acetic Acid in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (18-24h at optimal temperature) Inoculate_Plate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of acetic acid that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC plate:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations of acetic acid that showed no visible growth.

    • Aseptically pipette a small aliquot (e.g., 10 µL) from each of these wells.

  • Plating:

    • Spot-plate or spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of acetic acid that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

Protocol 3: Biofilm Inhibition and Eradication Assay

Objective: To assess the ability of acetic acid to prevent biofilm formation and to eradicate pre-formed biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Acetic acid stock solution

  • Crystal Violet solution (0.1% w/v)

  • 30% (v/v) acetic acid in water (for solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare Acetic Acid Dilutions and Inoculum:

    • Prepare two-fold serial dilutions of acetic acid in the wells of a 96-well plate as described in the MIC protocol.

    • Prepare a bacterial inoculum as described for the MIC assay.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to the wells containing the acetic acid dilutions.

    • Incubate the plate for 24-48 hours at an appropriate temperature without shaking to allow for biofilm formation.

  • Staining and Quantification (continue with step 4 from Biofilm Eradication)

Procedure for Biofilm Eradication:

  • Biofilm Formation:

    • Add 200 µL of a diluted bacterial culture to the wells of a 96-well plate.

    • Incubate for 24-48 hours to allow for mature biofilm formation.

  • Treatment with Acetic Acid:

    • Carefully remove the planktonic bacteria (supernatant) from each well.

    • Gently wash the wells with PBS to remove any remaining planktonic cells.

    • Add 200 µL of different concentrations of acetic acid to the wells. Include a control well with broth only.

    • Incubate for a defined period (e.g., 24 hours).

  • Washing and Staining:

    • Remove the acetic acid solution and wash the wells with PBS.

    • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells thoroughly with PBS until the washings are clear.

  • Quantification:

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

biofilm_assay_workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication Inhibit_Start Inhibit_Start Inhibit_Inoculate Inoculate wells with bacteria and acetic acid dilutions Inhibit_Start->Inhibit_Inoculate Inhibit_Incubate Incubate (24-48h) Inhibit_Inoculate->Inhibit_Incubate Stain_Quantify Wash, Stain with Crystal Violet, Solubilize, and Measure Absorbance Inhibit_Incubate->Stain_Quantify Erad_Start Erad_Start Erad_Form_Biofilm Form mature biofilm (24-48h) Erad_Start->Erad_Form_Biofilm Erad_Treat Treat with acetic acid dilutions Erad_Form_Biofilm->Erad_Treat Erad_Incubate Incubate (e.g., 24h) Erad_Treat->Erad_Incubate Erad_Incubate->Stain_Quantify End End Stain_Quantify->End

Caption: Experimental workflow for biofilm assays.

Conclusion

Acetic acid demonstrates significant potential as a broad-spectrum antimicrobial agent. Its efficacy against a wide range of bacteria, including those resistant to conventional antibiotics, and its ability to inhibit and eradicate biofilms make it a valuable tool for researchers and drug development professionals. The provided protocols offer a standardized approach to evaluating the antimicrobial properties of acetic acid, facilitating further research into its clinical and industrial applications.

References

Application of Acetic Acid in Organic Synthesis as a Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid (CH₃COOH), a ubiquitous and versatile carboxylic acid, serves as a fundamental reagent in a multitude of organic transformations. Its utility spans from being a simple proton source to a key building block in the formation of esters and amides. This document provides detailed application notes and protocols for the use of acetic acid as a reagent in key organic synthesis reactions, with a focus on esterification and acetylation.

Key Applications of Acetic Acid as a Reagent

Acetic acid is a cornerstone reagent in several classes of organic reactions. Its primary applications include:

  • Esterification: Acetic acid readily reacts with alcohols in the presence of an acid catalyst to form acetate esters. This reaction, known as Fischer-Speier esterification, is a fundamental transformation in organic synthesis.[1][2][3][4] The process is reversible, and strategies to drive the reaction towards the ester product include using an excess of one reactant or removing water as it is formed.[2][3][5]

  • Acetylation: Acetic acid can be used to introduce an acetyl group (CH₃CO-) onto a substrate, a process known as acetylation.[6] This is particularly common for the acetylation of amines to form amides. While acetic anhydride is often a more reactive acetylating agent, acetic acid can be used, sometimes with a catalyst, in a more atom-economical approach.[7]

  • Acylation: In a broader sense, acetic acid can act as an acylating agent in reactions like the Friedel-Crafts acylation of aromatic compounds to produce acetophenones, which are valuable precursors for fuels and chemicals.[8] However, acetic acid itself is often an ineffective acylating agent for this purpose, and its activity can be enhanced by forming intermediate aromatic esters.[8]

  • Solvent and Catalyst: Beyond its role as a direct reactant, glacial acetic acid is also employed as a polar, protic solvent for various reactions.[9][10][11][12] Its acidic nature allows it to also function as a catalyst in certain transformations.[13][14][15]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative reactions involving acetic acid as a reagent.

Table 1: Fischer-Speier Esterification of Various Alcohols with Acetic Acid

AlcoholCatalystReaction Time (hours)Temperature (°C)Yield (%)Reference
EthanolH₂SO₄1-1060-11065-99[5]
Isopentyl alcoholH₂SO₄0.75~160 (reflux)Not specified[16]
n-ButanolH₂SO₄Not specifiedReflux35.63[17]
3-PhenylpropanolTBATB0.25Not specified95[4]
Steroid alcoholsFeCl₃·6H₂ONot specifiedNot specifiedGood yields[2]

Table 2: Acetylation of Amines using Acetic Acid or its Derivatives

AmineAcetylating AgentCatalystReaction TimeTemperature (°C)Yield (%)Reference
AnilineAcetic anhydrideVinegar (Acetic Acid)ShortRoom TemperatureHigh[14]
Primary aromatic aminesGlacial acetic acidTartaric acid75 minutes11861-94[7]
AnilineAcetic anhydrideHClNot specifiedRoom TemperatureNot specified[18]

Experimental Protocols

Protocol 1: Synthesis of a Generic Ester via Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of an ester from an alcohol and acetic acid using an acid catalyst.

Materials:

  • Alcohol (e.g., ethanol, isopropanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the alcohol and a molar excess of glacial acetic acid.[16] For example, a 1:4 molar ratio of alcohol to acetic acid can be used to drive the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops for a small-scale reaction) to the mixture while swirling.[16]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or water bath for 45 minutes to 1 hour.[16] The reflux temperature will depend on the boiling point of the alcohol and acetic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add deionized water and an extraction solvent (e.g., diethyl ether).

    • Gently shake the funnel, venting frequently to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and then with brine.[16]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude ester can be further purified by distillation.[16]

Protocol 2: Synthesis of Aspirin (Acetylsalicylic Acid)

This protocol details the acetylation of salicylic acid using acetic anhydride, with acetic acid being a byproduct. While not directly using acetic acid as the primary reagent, it is a classic and highly relevant example of an acetylation reaction where acetic acid is produced.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)[1][13]

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot water bath

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: Weigh approximately 2.0 g of salicylic acid and place it in a 125-mL Erlenmeyer flask.[8]

  • Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid or about 10 drops of 85% phosphoric acid.[8][13] Swirl the flask gently to dissolve the salicylic acid.

  • Heating: Heat the flask gently in a hot water bath (around 100°C) for 10-15 minutes.[6][8]

  • Hydrolysis of Excess Anhydride: After heating, cautiously add 1 mL of deionized water to the flask to react with any excess acetic anhydride, converting it to acetic acid.[6]

  • Crystallization:

    • Allow the flask to cool to room temperature. Scratching the inside of the flask with a glass rod can induce crystallization.[8]

    • Add 50 mL of cold water and cool the mixture in an ice bath to complete the crystallization.[8]

  • Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[8]

  • Purification (Recrystallization):

    • Dissolve the crude aspirin in a minimum amount of warm ethanol.

    • Add water to the solution and allow it to cool slowly, then chill in an ice bath to recrystallize the aspirin.

    • Collect the purified crystals by vacuum filtration.[1]

  • Drying and Analysis: Dry the purified aspirin crystals and determine the yield and melting point.

Mandatory Visualizations

Fischer-Speier Esterification Mechanism```dot

// Nodes RCOOH [label="Carboxylic Acid\n(Acetic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROH [label="Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Acid [label="Protonated\nCarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Tetrahedral_Intermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Protonated_Ester [label="Protonated\nEster", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="Water", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RCOOH -> Protonated_Acid [label="Protonation"]; H_plus -> Protonated_Acid [style=invis]; Protonated_Acid -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; ROH -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> Protonated_Ester [label="Proton Transfer &\nWater Elimination"]; Protonated_Ester -> Ester [label="Deprotonation"]; Protonated_Ester -> H2O [style=invis]; Ester -> H_plus [style=invis];

// Invisible edges for layout {rank=same; RCOOH; ROH; H_plus;} {rank=same; Ester; H2O;} }

Caption: A typical workflow for organic synthesis and product purification.

References

Application Notes and Protocols: Glacial Acetic Acid and Ethanol Mixtures for Cytological Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of glacial acetic acid and ethanol mixtures as fixatives in cytological preparations. These fixatives are widely employed for their rapid action and excellent preservation of nuclear detail, making them invaluable for various research and diagnostic applications.

Introduction to Acetic Acid-Ethanol Fixatives

Mixtures of glacial acetic acid and ethanol are coagulative fixatives that effectively preserve cellular morphology, particularly nuclear structures and nucleic acids.[1][2][3] The most well-known formulations are Carnoy's fixative and Clarke's fluid. Ethanol acts as a dehydrating agent, precipitating proteins and nucleic acids, while glacial acetic acid coagulates nuclear proteins and helps to prevent the shrinkage caused by ethanol.[2][3][4] This combination results in rapid fixation and preservation of fine cytological details.[5][6]

Key Advantages:

  • Rapid Fixation: Allows for quick processing of specimens.[6]

  • Excellent Nuclear Preservation: Provides clear visualization of chromatin patterns and nuclear membranes.[6][7][8]

  • Nucleic Acid Conservation: Effectively preserves DNA and RNA.[1][2][3]

  • Lysis of Red Blood Cells: The acetic acid component lyses erythrocytes, which is particularly useful for bloody specimens.[3][7][9]

  • Glycogen Preservation: These fixatives are effective at preserving glycogen.[6][9]

Limitations:

  • Cell Shrinkage: Can cause considerable shrinkage of cells.[6][9]

  • Tissue Hardening: Both ethanol and acetic acid can make tissues hard and brittle.[2][10]

  • Potential for Overstaining: Tissues fixed in these solutions may show increased affinity for hematoxylin.[7][9]

  • Must be Prepared Fresh: Some formulations, like Carnoy's fixative, should be prepared fresh before use.[7][9][11][12]

Common Formulations

Several formulations of acetic acid-ethanol fixatives are used in cytology. The choice of fixative depends on the specific application and the type of tissue being examined.

Fixative NameCompositionVolume RatioKey Applications
Carnoy's Fluid Absolute Ethanol, Chloroform, Glacial Acetic Acid6 : 3 : 1Rapid fixation, preservation of nucleic acids and glycogen, lysis of red blood cells.[7][11][13][14]
Clarke's Fluid Absolute Ethanol, Glacial Acetic Acid3 : 1Good nuclear fixation, often used as a less harsh alternative to Carnoy's.[6][7][11]
Farmer's Fluid Absolute Ethanol, Glacial Acetic Acid3 : 1Recommended for species with small chromosomes.[15]
Modified Carnoy's 95% Ethanol, Chloroform, Glacial Acetic Acid7 : 2.5 : 0.5 or 6:3:1 or 6:1Variations for specific applications, including lysing bloody samples.[7][11]
Ethanol-Acetic Acid (for Laser Microdissection) Absolute Ethanol, Glacial Acetic Acid3 : 1Preparation of tissues for RNA isolation.[16]

Mechanism of Action

The fixation process with acetic acid-ethanol mixtures involves a synergistic action of the two main components.

G Protein Cellular Proteins Nucleic_Acids Nucleic Acids (DNA, RNA) Water Intracellular Water Water->Protein Leads to precipitation of Ethanol Ethanol Ethanol->Protein Denatures & Precipitates Ethanol->Water Displaces Acetic_Acid Glacial Acetic Acid Acetic_Acid->Protein Swells Collagen (counters shrinkage) Acetic_Acid->Nucleic_Acids Coagulates Nucleoproteins

Caption: Mechanism of acetic acid-ethanol fixation.

Experimental Protocols

Protocol 1: Standard Fixation of Cytology Smears (e.g., Pap Smears)

This protocol is suitable for the routine fixation of cytological smears on glass slides.

Materials:

  • Clarke's Fluid (3 parts absolute ethanol: 1 part glacial acetic acid)

  • Coplin jars

  • Glass slides with fresh smears

  • 95% Ethanol

Procedure:

  • Immediately after preparing the smear, immerse the slide into a Coplin jar containing Clarke's Fluid.

  • Fix for 15-30 minutes.

  • After fixation, transfer the slide to a Coplin jar containing 95% ethanol.

  • The slide can be stored in 95% ethanol until staining.

Protocol 2: Fixation of Bloody Cytological Specimens

This protocol utilizes Carnoy's fixative to lyse red blood cells and preserve the morphology of other cells.

Materials:

  • Carnoy's Fluid (6 parts absolute ethanol: 3 parts chloroform: 1 part glacial acetic acid). Prepare fresh.

  • Coplin jars

  • Glass slides with bloody smears

  • 95% Ethanol

Procedure:

  • Immerse the bloody smear slide directly into a Coplin jar containing freshly prepared Carnoy's Fluid.

  • Fix for 5-15 minutes. The acetic acid will lyse the red blood cells.[7]

  • Observe the slide for clarification.

  • Transfer the slide to a Coplin jar with 95% ethanol for at least two changes to remove the chloroform and acetic acid.

  • Proceed with staining or store in 95% ethanol.

Protocol 3: Fixation of Tissue for Laser Microdissection (RNA Preservation)

This protocol is designed to preserve RNA integrity for subsequent molecular analysis.

Materials:

  • Ethanol:Acetic Acid fixative (3 parts absolute ethanol: 1 part glacial acetic acid). Prepare fresh and keep on ice.

  • RNase-free glassware and solutions

  • Excised tissue sample

Procedure:

  • Prepare the fresh ethanol:acetic acid (3:1, v/v) solution in an RNase-free glass container and keep it on ice.[16]

  • Immediately place the freshly excised tissue into the cold fixative.

  • Fix the tissue on ice or at 4°C for 4-16 hours, depending on the tissue size and type.[16]

  • Following fixation, proceed with dehydration through a graded ethanol series.

Workflow for Cytological Preparation and Fixation

The following diagram illustrates a typical workflow from sample collection to analysis.

G Sample_Collection Sample Collection (e.g., Smear, FNA) Smear_Preparation Smear Preparation on Glass Slide Sample_Collection->Smear_Preparation Fixation Immediate Fixation (e.g., Carnoy's or Clarke's Fluid) Smear_Preparation->Fixation Post_Fixation_Rinse Post-Fixation Rinse (95% Ethanol) Fixation->Post_Fixation_Rinse Staining Staining (e.g., Papanicolaou Stain) Post_Fixation_Rinse->Staining Mounting Mounting and Coverslipping Staining->Mounting Microscopic_Analysis Microscopic Analysis Mounting->Microscopic_Analysis

Caption: General workflow for cytological preparations.

Safety Precautions

  • Ventilation: Always work in a well-ventilated area or under a fume hood when handling glacial acetic acid and chloroform.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Chemical Handling: Glacial acetic acid is corrosive and can cause severe burns. Chloroform is a suspected carcinogen. Handle these chemicals with extreme care.

  • Waste Disposal: Dispose of chemical waste according to your institution's safety guidelines.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize glacial acetic acid and ethanol mixtures for high-quality cytological preparations suitable for a wide range of analytical techniques.

References

Determining the Minimum Inhibitory Concentration (MIC) of Acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, a major component of vinegar, has been utilized for centuries as a disinfectant and food preservative. Its antimicrobial properties are of significant interest in the fields of medicine, food science, and drug development, particularly with the rise of antibiotic-resistant pathogens. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the efficacy of any antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2] This document provides detailed protocols for determining the MIC of acetic acid using standard laboratory methods, namely broth microdilution and agar dilution, and includes a summary of reported MIC values for various microorganisms.

Data Presentation: MIC of Acetic Acid Against Various Microorganisms

The following table summarizes the Minimum Inhibitory Concentration (MIC) of acetic acid against a range of clinically and industrially relevant bacteria. The data has been compiled from various studies to provide a comparative overview.

MicroorganismGram StainMIC (%)MIC (µL/mL)NotesReference
Staphylococcus aureusGram-positive≤0.08 - 0.16%-Isolates from poultry slaughterhouse environment and broiler livers.[3]
Staphylococcus aureus (MSSA)Gram-positive0.312%-Methicillin-susceptible strain.[4]
Staphylococcus aureus (MRSA)Gram-positive0.625%-Methicillin-resistant strain.[4]
Staphylococcus aureusGram-positive-0.6-[5]
Streptococcus agalactiaeGram-positiveLow-Bovine mastitis pathogen.[4]
Streptococcus uberisGram-positiveLow-Bovine mastitis pathogen.[4]
Escherichia coliGram-negative--Acetic acid showed inhibitory effects at concentrations of 0.5% to 2.5%.[6]
Pseudomonas aeruginosaGram-negative--Acetic acid showed inhibitory effects at concentrations of 0.5% to 2.5%.[6]
Proteus vulgarisGram-negativeExcellent bactericidal effect at 3%--[7]
Acinetobacter baumanniiGram-negativeExcellent bactericidal effect at 3%--[7]
Klebsiella spp.Gram-negativeLow-Bovine mastitis pathogen.[4]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions, such as media composition, inoculum size, and incubation time, across different studies.

Experimental Protocols

Standardized methods for MIC determination are crucial for reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods.[8][9] The two most common methods are broth microdilution and agar dilution.[10][11][12]

Protocol 1: Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[10][11] Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • Glacial acetic acid

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Test microorganism culture

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Acetic Acid Stock Solution:

    • Prepare a stock solution of acetic acid in sterile distilled water. For example, to make a 10% (v/v) stock solution, add 10 mL of glacial acetic acid to 90 mL of sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the acetic acid stock solution to the first well of each row to be tested. This will be your highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the desired final concentration, typically up to the 10th or 11th well. Discard 100 µL from the last well of the dilution series.

    • The 11th well can serve as a positive control (broth and inoculum, no acetic acid), and the 12th well as a negative control (broth only).[13]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old) of the test microorganism, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of acetic acid at which there is no visible growth (i.e., the first clear well).[1]

    • A microplate reader can also be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.[2]

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination.[14] It involves incorporating different concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of the test microorganism.

Materials:

  • Glacial acetic acid

  • Sterile Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Test microorganism culture

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Preparation of Acetic Acid-Agar Plates:

    • Prepare a series of sterile tubes, each containing a specific volume of molten MHA (kept at 45-50°C in a water bath).

    • Prepare a stock solution of acetic acid at 10 times the desired final concentrations.

    • Add the appropriate volume of the acetic acid stock solution to each tube of molten agar to achieve the desired final concentrations (e.g., add 2 mL of a 10x acetic acid solution to 18 mL of molten agar).

    • Mix each tube thoroughly by inverting and pour the contents into sterile petri dishes. Allow the agar to solidify completely.

    • A control plate containing no acetic acid should also be prepared.

  • Preparation of Inoculum:

    • Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspension. The final inoculum spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of acetic acid that completely inhibits the visible growth of the microorganism on the agar surface.

Mandatory Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Bacterial Culture (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_culture->inoculate prep_acetic Prepare Acetic Acid Stock Solution prep_plate Prepare 96-Well Plate (Broth + Serial Dilutions) prep_acetic->prep_plate prep_plate->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end start Start start->prep_culture start->prep_acetic

Caption: Workflow for MIC determination using the broth microdilution method.

References

Application Notes and Protocols: Acetic Acid in DNA and RNA Fixation for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acetic acid-based fixatives in DNA and RNA in situ hybridization (ISH). Acetic acid is a key component in several coagulant fixatives, playing a crucial role in the preservation of nucleic acids and overall tissue morphology.

Introduction to Acetic Acid in Fixation

Acetic acid is a non-crosslinking, coagulant fixative that is rarely used alone but is a vital component of many compound fixatives. Its primary role in these mixtures is to precipitate and stabilize nucleic acids within the cellular structure. It also has the advantageous property of counteracting the shrinkage and hardening of tissues often caused by other fixative components like ethanol. By swelling collagen and other connective tissues, acetic acid helps to maintain a more life-like tissue architecture.

The mechanism of action for acetic acid in nucleic acid fixation involves the neutralization of the negative charges on the phosphate backbone of DNA and RNA. This charge neutralization, coupled with the dehydrating environment created by other components of the fixative (such as ethanol), leads to the coagulation and precipitation of the nucleic acid molecules, effectively immobilizing them within the cell.

While formaldehyde-based fixatives are often considered the standard for ISH due to their robust cross-linking activity, acetic acid-containing fixatives like Carnoy's and Farmer's solutions offer advantages in specific applications. These include rapid fixation, excellent preservation of nuclear morphology, and good penetration into tissues. However, it is important to note that tissues fixed with organic solvent-based fixatives like Carnoy's solution may sometimes yield erratic results with in situ hybridization and may require protocol optimization. For instance, some studies have shown that tissues fixed in Carnoy's solution retain less RNA compared to formaldehyde-fixed tissues, which can result in weaker hybridization signals[1][2].

Data Presentation: Acetic Acid-Based Fixative Compositions

The following table summarizes the compositions of common acetic acid-containing fixatives used for in situ hybridization.

Fixative SolutionComponent 1Component 2Component 3Component 4Primary Application Notes
Carnoy's Solution I (Farmer's Solution) Glacial Acetic Acid (1 part)Ethanol (95% or absolute) (3 parts)Good for a large number of species and tissues. Recommended for preserving nuclear and mitochondrial DNA[3][4].
Carnoy's Solution II Glacial Acetic Acid (1 part)Chloroform (3 parts)Ethanol (95% or absolute) (6 parts)Recommended for oily and waxy tissues to enhance fixative penetration[3].
Bouin's Solution Saturated Aqueous Picric Acid (75 ml)Formalin (40% formaldehyde) (25 ml)Glacial Acetic Acid (5 ml)Provides excellent preservation of nuclear and cytoplasmic detail. The acetic acid coagulates nucleic acids and counteracts shrinkage from picric acid[5].
Formalin-Acetic Acid-Alcohol (FAA) Ethanol (50%) (50 ml)Glacial Acetic Acid (5%) (5 ml)Formaldehyde (3.7%) (10 ml of 37% stock)Distilled Water (35 ml)A common fixative for plant tissues and general histology.
Acetic Acid-Zinc-Formalin (AZF) Acetic Acid (<1%)Formaldehyde (5.6%)Zinc Chloride (3%)A mercury-free alternative to B-5 fixative, providing good morphological detail and strong signals in in situ hybridization[6][7].

Experimental Protocols

Protocol 1: Fixation of Tissue Sections with Carnoy's Solution for DNA/RNA ISH

This protocol is suitable for preparing paraffin-embedded tissue sections for subsequent in situ hybridization.

Materials:

  • Carnoy's Solution I: 1 part glacial acetic acid, 3 parts absolute ethanol.

  • Phosphate-Buffered Saline (PBS)

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

Procedure:

  • Fixation: Immediately immerse freshly dissected tissue samples in Carnoy's solution. The fixation time will vary depending on the tissue size and type, typically ranging from 1 to 4 hours at room temperature. For smaller samples, 1-2 hours is often sufficient.

  • Dehydration: After fixation, transfer the tissue through a graded series of ethanol to dehydrate the sample.

    • 70% ethanol: 2 changes, 30 minutes each.

    • 95% ethanol: 2 changes, 30 minutes each.

    • 100% ethanol: 3 changes, 30 minutes each.

  • Clearing: Transfer the dehydrated tissue to xylene.

    • Xylene: 2 changes, 30 minutes each.

  • Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax in a temperature-controlled oven.

    • Paraffin I: 1 hour at 60°C.

    • Paraffin II: 1 hour at 60°C.

    • Embed the tissue in a paraffin block.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and float them on a warm water bath.

  • Mounting: Mount the sections onto adhesive-coated microscope slides.

  • Drying: Dry the slides overnight at 37°C. The slides are now ready for deparaffinization and in situ hybridization.

Protocol 2: Permeabilization of Cells on Slides using Acetic Acid for ISH

This protocol describes a permeabilization step using acetic acid for cells that have been previously fixed and mounted on slides. This step helps to improve probe penetration.

Materials:

  • Ice-cold 20% (v/v) Acetic Acid

  • Graded ethanol series (70%, 95%, 100%)

  • Slides with fixed cells

Procedure:

  • Permeabilization: Immerse the slides in ice-cold 20% (v/v) acetic acid for 20 seconds[8]. This step permeabilizes the cells, allowing better access for the probe.

  • Dehydration: Dehydrate the slides by washing them for approximately 1 minute in each of the following solutions[8]:

    • 70% ethanol

    • 95% ethanol

    • 100% ethanol

  • Air Dry: Allow the slides to air dry completely before proceeding with the hybridization steps.

Visualizations

experimental_workflow cluster_fixation Tissue Fixation cluster_processing Tissue Processing cluster_ish In Situ Hybridization tissue_sample Fresh Tissue Sample fixation Immerse in Acetic Acid-Based Fixative (e.g., Carnoy's) tissue_sample->fixation dehydration Dehydration (Graded Ethanol Series) fixation->dehydration clearing Clearing (Xylene) dehydration->clearing embedding Paraffin Embedding clearing->embedding sectioning Sectioning and Mounting embedding->sectioning dewaxing Deparaffinization and Rehydration sectioning->dewaxing permeabilization Permeabilization (Optional: Acetic Acid) dewaxing->permeabilization hybridization Hybridization with Labeled Probe permeabilization->hybridization washing Post-Hybridization Washes hybridization->washing detection Signal Detection and Visualization washing->detection

Caption: Experimental workflow for in situ hybridization using acetic acid-based fixation.

acetic_acid_mechanism cluster_cell Cellular Environment cluster_fixative Acetic Acid-Based Fixative cluster_result Fixation Outcome dna_rna DNA/RNA with Negative Phosphate Backbone precipitated_nucleic_acids Precipitated and Stabilized Nucleic Acids dna_rna->precipitated_nucleic_acids Neutralization of Charge proteins Cellular Proteins preserved_morphology Preserved Cellular Morphology proteins->preserved_morphology Coagulation acetic_acid Acetic Acid (CH3COOH) acetic_acid->precipitated_nucleic_acids Facilitates Precipitation acetic_acid->preserved_morphology Swells Tissues, Counteracts Shrinkage ethanol Ethanol (Dehydrating Agent) ethanol->precipitated_nucleic_acids Enhances Precipitation

Caption: Mechanism of acetic acid in nucleic acid fixation for in situ hybridization.

References

Application Notes and Protocols: Acetic Acid-Zinc-Formatin (AZF) Fixative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid-zinc-formalin (AZF) is a versatile and effective fixative used in histology, immunohistochemistry (IHC), and molecular pathology. It serves as a mercury-free alternative to traditional fixatives like B5, offering excellent preservation of morphological details, superior antigenicity for immunohistochemical staining, and good preservation of nucleic acids for in situ hybridization and other molecular analyses.[1][2][3] This document provides detailed protocols for the preparation and application of AZF fixative.

Composition and Preparation

The preparation of AZF fixative involves the careful combination of zinc chloride, formaldehyde, glacial acetic acid, and distilled water. The zinc component aids in the preservation of cellular proteins and nucleic acids, while the acetic acid helps to counteract the shrinking effect of formalin and can initiate the decalcification process in bone marrow specimens.[1][4]

Table 1: AZF Fixative Composition

ComponentQuantity (for 1 Liter)Purpose
Zinc Chloride (ZnCl₂)12.5 gEnhances preservation of cellular proteins and nucleic acids.[1][4]
Concentrated Formaldehyde (37-40%)150 mlPrimary cross-linking agent for fixation.
Glacial Acetic Acid7.5 mlCounteracts tissue shrinkage and can initiate decalcification.[1][4]
Distilled Waterto 1000 mlSolvent.

Protocol 1: Preparation of AZF Fixative (1 Liter)

  • Add approximately 800 ml of distilled water to a clean, chemical-resistant beaker or bottle.

  • Carefully add 12.5 g of zinc chloride to the water and stir until fully dissolved.

  • In a fume hood, add 150 ml of concentrated formaldehyde (37-40%) to the zinc chloride solution.

  • Slowly add 7.5 ml of glacial acetic acid to the solution.

  • Add distilled water to bring the final volume to 1000 ml.

  • Mix the solution thoroughly.

  • Label the container clearly as "Acetic Acid-Zinc-Formatin (AZF) Fixative" and include appropriate hazard warnings (corrosive).

  • Store the fixative at room temperature.

Applications and Recommended Fixation Times

AZF fixative is particularly recommended for bone marrow clots and cores, lymph nodes, and endoscopic biopsies.[5][6][7] It is also highly suitable for tissues intended for immunohistochemical studies due to its excellent antigen preservation.[2][5][6][7]

Table 2: Recommended Fixation Times for Different Tissue Types

Tissue TypeRecommended Minimum Fixation Time
Bone Marrow Clots2 hours[5][6]
Bone Marrow Biopsy3 hours[5][6]
Lymph Nodes and Small Biopsies4 hours[5][6]

Note: For larger lymph nodes, it is recommended to halve or dissect the tissue into pieces no thicker than 3 mm to ensure proper fixation.[5][6] To facilitate grossing, tissue can be placed in AZF for 1 hour to achieve initial firming before trimming.[5][6]

Experimental Protocols

Protocol 2: General Tissue Fixation Workflow

This protocol outlines the standard procedure for fixing fresh tissue specimens with AZF.

G cluster_pre Pre-Fixation cluster_fix Fixation cluster_post Post-Fixation Surgical_Excision Surgical Excision of Fresh Tissue Place_in_AZF Place Tissue in AZF Fixative Surgical_Excision->Place_in_AZF Immediately Fixation_Time Hold in AZF for Recommended Time (max 72 hours) Place_in_AZF->Fixation_Time Wash_Tissue Wash Tissue in Running Tap Water (min 10 minutes) Fixation_Time->Wash_Tissue Decalcification Decalcify Bone Marrow (if applicable) Wash_Tissue->Decalcification Tissue_Processing Place on Tissue Processor (starting with 10% Buffered Formalin) Decalcification->Tissue_Processing

Caption: General workflow for tissue fixation using AZF.

  • Tissue Collection: Immediately after surgical excision, place the fresh tissue into a container with a sufficient volume of AZF fixative (at least 10 times the volume of the tissue).

  • Fixation: Hold the tissue in the AZF fixative for the recommended duration as specified in Table 2, but not exceeding 72 hours.[5][6]

  • Washing: After fixation, wash the tissue in running tap water for a minimum of 10 minutes to remove residual zinc.[5][6]

  • Decalcification (for bone marrow): If processing bone marrow, proceed with a suitable decalcification agent. Note that nitric acid is not recommended for decalcification following AZF fixation.[5][6] The acetic acid in AZF may reduce the overall decalcification time.[5][6]

  • Tissue Processing: After washing (and decalcification if necessary), the tissue can be placed on a standard tissue processor, typically starting with a 10% phosphate-buffered formalin step.[5][6]

Protocol 3: Immunohistochemistry (IHC) Staining of AZF-Fixed Tissue

AZF-fixed tissues generally show excellent results with IHC staining, often with equivalent or superior antigen preservation compared to B5-fixed tissues.[2][3]

G cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Final Steps AZF_Fixation AZF Fixed, Paraffin-Embedded Tissue Section Deparaffinization Deparaffinize and Rehydrate AZF_Fixation->Deparaffinization Antigen_Retrieval Antigen Retrieval (if necessary) Deparaffinization->Antigen_Retrieval Blocking Block Endogenous Peroxidase and Non-specific Binding Antigen_Retrieval->Blocking Primary_Antibody Incubate with Primary Antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Add Detection Reagent (e.g., HRP) Secondary_Antibody->Detection Chromogen Add Chromogen Substrate Detection->Chromogen Counterstain Counterstain with Hematoxylin Chromogen->Counterstain Dehydration Dehydrate and Clear Counterstain->Dehydration Mounting Mount Coverslip Dehydration->Mounting Microscopy Microscopic Examination Mounting->Microscopy

Caption: Immunohistochemistry workflow for AZF-fixed tissues.

  • Sectioning and Deparaffinization: Cut paraffin-embedded, AZF-fixed tissue sections at 4-5 µm and mount on charged slides. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: While AZF fixation often results in excellent antigen preservation, some epitopes may still require antigen retrieval. The choice of retrieval method (heat-induced or enzymatic) depends on the primary antibody used.

  • Staining: Proceed with a standard immunohistochemistry staining protocol, including blocking of endogenous peroxidase, incubation with primary and secondary antibodies, detection with an appropriate system (e.g., HRP-polymer), and visualization with a chromogen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Safety and Disposal

  • Hazards: AZF fixative contains formaldehyde, a known carcinogen, and zinc chloride, which is corrosive.[5][6] Handle the solution in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (gloves, lab coat, and safety glasses).

  • Disposal: Do not discard AZF fixative down the drain.[5][6] Neutralize the solution with sodium carbonate or sodium bicarbonate to precipitate the zinc at a pH of 7.0-8.0 before disposal according to institutional and local regulations.[5][6] Approximately 100 grams of sodium bicarbonate will neutralize one liter of AZF fixative.[5]

Advantages and Considerations

Advantages of AZF Fixative:

  • Mercury-Free: A safer alternative to mercury-containing fixatives like B5, reducing disposal costs and health risks.[2][7]

  • Excellent Morphology: Provides morphological detail comparable to that of B5 fixation.[1][2][3]

  • Superior Antigen Preservation: Often results in equivalent or superior staining in immunohistochemistry compared to other fixatives.[1][2][3]

  • Nucleic Acid Preservation: Preserves RNA and DNA, making it suitable for in situ hybridization and other molecular techniques.[1]

  • Flexibility in Fixation Time: Allows for more flexibility in fixation times compared to the strict requirements of B5.[2][3]

  • Reduced Decalcification Time: The acetic acid component can shorten the time required for decalcification of bone marrow specimens.[2][3][5][6]

Considerations:

  • Extended Storage: Extended storage of tissues in AZF is not recommended. For long-term storage, transfer fixed tissues to 10% phosphate-buffered formalin after washing.[5][6]

  • Corrosive Nature: Zinc chloride is corrosive, so handle with care.[5][6]

References

Application Notes and Protocols for the Decalcification of Bone Marrow Specimens with Reference to Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proper processing of bone marrow trephine biopsies is critical for accurate histopathological diagnosis, immunohistochemical analysis, and molecular studies. A key step in this process is decalcification, the removal of mineral salts from the bone to allow for thin sectioning. While various agents are used for decalcification, this document will focus on the role of acetic acid, its application within fixative solutions, and a comparative analysis with other common decalcifying agents.

Acetic acid is a weak organic acid that is not typically employed as a primary decalcifying agent for bone marrow specimens.[1] Instead, it is a well-established component of certain fixatives, most notably Acetic acid-Zinc-Formalin (AZF), where it contributes to the preservation of morphological detail and acts as a mild decalcifying agent.[2] The use of AZF is a key component of the "Hammersmith Protocol," a widely recognized method for processing bone marrow biopsies that aims to provide excellent morphology with good preservation of antigens, DNA, and RNA.[3]

This document provides a detailed overview of the use of acetic acid in the context of bone marrow specimen processing, compares its efficacy to other decalcifying agents, and provides detailed protocols for fixation and decalcification.

Data Presentation

The choice of decalcifying agent represents a trade-off between the speed of decalcification and the preservation of tissue integrity for subsequent analyses. The following tables summarize the quantitative effects of different decalcifying agents on various parameters.

Table 1: Comparison of Decalcifying Agents - General Characteristics

Decalcifying AgentTypeSpeedMorphological PreservationImmunohistochemistry PreservationNucleic Acid Preservation
Strong Acids (e.g., Nitric Acid, Hydrochloric Acid)AcidFastFair to PoorPoor to FairPoor
Weak Acids (e.g., Formic Acid)AcidModerateGoodGoodFair to Good
Chelating Agents (e.g., EDTA)ChelatorSlowExcellentExcellentExcellent
Acetic Acid (in fixative)Weak AcidVery Slow (mild effect)Excellent (as part of fixative)Good (as part of fixative)Good (as part of fixative)

Table 2: Effect of Decalcifying Agents on Nucleic Acid Yield and Integrity

Decalcifying AgentAverage DNA Yield (ng)Average RNA Yield (ng)DNA Integrity (Average Ct)RNA Integrity (Average Ct)Reference
Strong Acids (HCl, Nitric)6.15121.5335.7933.03[4][5]
Formic Acid / EDTA 68.68288.8930.1626.5[4][5]

Lower Ct (Cycle threshold) values indicate better nucleic acid integrity.

Table 3: Effect of Decalcification on Immunohistochemical Staining

Decalcifying AgentAntigen MarkerStaining IntensityReference
10% Formic Acid CD3, CD20Strong[2]
Ki-67Moderate to Strong[2]
5% Nitric Acid TTF-1, Ki-67Weak to Negative[6]
ER, CD3, CD20Strong[6]
EDTA VariousExcellent[7]

Experimental Protocols

Protocol 1: Fixation using Acetic Acid-Zinc-Formalin (AZF) - The Hammersmith Protocol

This protocol utilizes AZF as a fixative, which contains acetic acid and provides excellent morphological detail.[3]

Materials:

  • Zinc chloride: 12.5 g[3]

  • Concentrated formaldehyde (37-40%): 150 ml[3]

  • Glacial acetic acid: 7.5 ml[3]

  • Distilled water: to 1000 ml[3]

Procedure:

  • Prepare the AZF fixative solution. Handle with appropriate safety precautions in a well-ventilated area.

  • Immediately after collection, place the bone marrow trephine biopsy specimen into a container with a sufficient volume of AZF fixative (at least 10 times the volume of the specimen).

  • Allow the specimen to fix overnight (18-24 hours) at room temperature.[3]

  • After fixation, decant the AZF solution and wash the specimen in running tap water for at least 30 minutes to remove the fixative.[8]

Protocol 2: Decalcification using a Weak Acid (Formic Acid-Based)

As acetic acid is not typically used as a primary decalcifying agent, this protocol uses formic acid, another weak organic acid, which is a common and effective decalcifier.[1]

Materials:

  • Formic acid (90%): 100 ml

  • Distilled water: 900 ml

  • (Optional: 5% Formaldehyde solution)

Procedure:

  • Prepare a 10% formic acid solution by mixing 100 ml of formic acid with 900 ml of distilled water. For a combined fixation and decalcification step following initial fixation, a solution of 10% formic acid and 5% formaldehyde can be used.[3]

  • After fixation and washing, immerse the bone marrow specimen in the 10% formic acid solution. The volume of the decalcifying solution should be at least 20 times the volume of the specimen.

  • Decalcify for 4-12 hours at room temperature. The exact time will depend on the size and density of the bone. Agitation can expedite the process.

  • Determine the endpoint of decalcification (see Protocol 4).

  • Once decalcification is complete, wash the specimen thoroughly in running tap water for at least 30 minutes to remove the acid.

  • The specimen is now ready for standard tissue processing and embedding in paraffin.

Protocol 3: Decalcification using a Chelating Agent (EDTA)

This protocol is recommended when optimal preservation of nucleic acids and antigens for molecular and immunohistochemical studies is required.[7]

Materials:

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt: 100 g

  • Distilled water: 1000 ml

  • Sodium hydroxide (NaOH) to adjust pH

Procedure:

  • Prepare a 10% EDTA solution by dissolving 100 g of EDTA in 1000 ml of distilled water. The solution will be acidic.

  • Adjust the pH to 7.0-7.4 using NaOH. This is crucial for the chelating action of EDTA.

  • After fixation and washing, immerse the bone marrow specimen in the 10% EDTA solution. The volume should be at least 20 times that of the specimen.

  • Decalcify at room temperature or at 37°C to accelerate the process. Decalcification with EDTA is slow and may take several days to weeks, depending on the specimen size.

  • Change the EDTA solution every 2-3 days.

  • Determine the endpoint of decalcification (see Protocol 4).

  • Once complete, wash the specimen in running tap water for at least 1-2 hours.

  • Proceed with standard tissue processing.

Protocol 4: Endpoint Determination of Decalcification

Accurate determination of the decalcification endpoint is crucial to prevent under-decalcification, which hinders sectioning, or over-decalcification, which can damage tissue morphology and staining.

Methods:

  • Physical Testing: Gently bend the specimen or probe with a needle. A soft and pliable consistency indicates complete decalcification. This method is simple but can cause physical damage to the tissue.

  • Radiographic Testing (X-ray): This is the most accurate method. The absence of radiopaque areas indicates complete calcium removal.

  • Chemical Testing (Calcium Oxalate Method):

    • To 5 ml of the used decalcifying fluid, add 5 ml of 5% ammonium or sodium hydroxide to neutralize the acid.

    • Add 5 ml of 5% ammonium oxalate solution.

    • A cloudy precipitate of calcium oxalate indicates the presence of calcium, and decalcification is incomplete. If the solution remains clear for 30 minutes, decalcification is complete.

Visualizations

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 7. Gene Activation

Caption: The JAK-STAT signaling pathway, a crucial regulator of hematopoiesis.

Experimental Workflow

Bone_Marrow_Workflow Bone Marrow Biopsy Processing Workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase Collection Bone Marrow Biopsy Collection Fixation Fixation (e.g., AZF) Collection->Fixation Decalcification Decalcification (e.g., Formic Acid or EDTA) Fixation->Decalcification Endpoint Endpoint Determination Decalcification->Endpoint Processing Tissue Processing (Dehydration, Clearing, Infiltration) Endpoint->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (Sectioning) Embedding->Sectioning Staining Staining (H&E, Special Stains) Sectioning->Staining IHC Immunohistochemistry Sectioning->IHC Molecular Molecular Analysis (DNA/RNA Extraction) Sectioning->Molecular

Caption: A typical workflow for processing bone marrow biopsy specimens.

References

Acetic Acid as a Recrystallization Solvent: Application Notes and Protocols for Pharmaceutical and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing acetic acid as a solvent in the recrystallization of organic compounds. Acetic acid, a polar protic solvent, offers a unique set of properties that make it a valuable tool for the purification of a wide range of substances, particularly in the pharmaceutical and organic synthesis sectors.

Properties of Acetic Acid for Recrystallization

Glacial acetic acid is a versatile solvent due to its ability to dissolve a variety of polar and nonpolar compounds, a property attributed to its dielectric constant of 6.2.[1] It is miscible with water and many organic solvents, allowing for its use as a single solvent or in a co-solvent system.[1][2] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of Glacial Acetic Acid

PropertyValue
Molecular Formula CH₃COOH
Molecular Weight 60.05 g/mol [3]
Appearance Clear, colorless liquid[4]
Odor Pungent, vinegar-like[4]
Melting Point 16-17 °C[3]
Boiling Point 118-119 °C[3]
Density 1.049 g/mL at 25 °C[3]
pKa 4.76[3]
Miscibility Water, ethanol, ether, benzene[5]

Principles of Recrystallization Using Acetic Acid

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent for recrystallization will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. This temperature-dependent solubility allows for the formation of pure crystals of the desired compound upon cooling, while impurities remain dissolved in the solvent.

Acetic acid is particularly effective for compounds that are moderately polar. Its ability to form hydrogen bonds can aid in the dissolution of compounds containing functional groups like hydroxyls, carboxyls, and amines.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization with Acetic Acid

This protocol outlines the general steps for purifying a solid organic compound using glacial acetic acid as the sole recrystallization solvent.

Materials:

  • Crude organic compound

  • Glacial acetic acid

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot acetic acid until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetic acid to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For more thorough drying, the crystals can be placed in a desiccator.

Protocol for Recrystallization using an Acetic Acid/Water Co-solvent System

For compounds that are too soluble in pure acetic acid even at low temperatures, a co-solvent system with water can be employed. Water acts as an "anti-solvent" in this case.[6]

Materials:

  • Crude organic compound

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot glacial acetic acid in an Erlenmeyer flask.

  • Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of hot acetic acid to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of acetic acid and water (in the same proportion as the final recrystallization mixture).

  • Drying: Dry the purified crystals.

Quantitative Data

The success of a recrystallization heavily relies on the solubility profile of the compound in the chosen solvent. Below is a summary of the solubility of benzoic acid in glacial acetic acid at various temperatures, illustrating the principle of increased solubility with temperature.

Table 2: Solubility of Benzoic Acid in Glacial Acetic Acid

Temperature (°C)Temperature (K)Mole Fraction Solubility (x₁)
25.15298.30.136
35.15308.30.179
45.15318.30.231
55.15328.30.293
65.15338.30.368
75.15348.30.457
85.15358.30.563

Data sourced from the Journal of Chemical & Engineering Data.[2][4]

Visualized Workflows

The following diagrams illustrate the logical steps involved in the recrystallization process.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Acetic Acid start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temp hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for recrystallization.

Solvent_Selection_Logic start Select Potential Solvent (e.g., Acetic Acid) test_rt Test Solubility at Room Temp start->test_rt decision_rt Soluble at RT? test_rt->decision_rt test_hot Test Solubility when Hot decision_hot Soluble when Hot? test_hot->decision_hot decision_rt->test_hot No bad_solvent Unsuitable Solvent decision_rt->bad_solvent Yes consider_cosolvent Consider for Co-solvent System decision_rt->consider_cosolvent Yes good_solvent Good Single Solvent decision_hot->good_solvent Yes decision_hot->bad_solvent No

Caption: Logic for solvent selection in recrystallization.

Safety Precautions

Glacial acetic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).

  • Engineering Controls: Always work in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment:

    • Wear chemical-resistant gloves (nitrile gloves provide good protection).[3]

    • Wear safety goggles or a face shield.

    • Wear a lab coat.

  • Handling:

    • Avoid inhalation of vapors.

    • Prevent contact with skin and eyes.

    • In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and strong bases.

By following these guidelines and protocols, researchers can effectively and safely utilize acetic acid as a powerful solvent for the purification of organic compounds.

References

Application Notes & Protocols: Titrimetric Determination of Acetic Acid Concentration in Vinegar

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinegar, a common household condiment and food preservative, is a dilute aqueous solution of acetic acid (CH₃COOH).[1][2][3] The concentration of acetic acid is a critical quality parameter, with commercial vinegar typically containing 4-8% acetic acid by volume.[4] Titrimetric analysis is a precise and widely used method to quantify the acetic acid content in vinegar.[2][5] This application note provides a detailed protocol for the determination of acetic acid concentration in vinegar using titration with a standardized sodium hydroxide (NaOH) solution.

The principle of this method is based on the neutralization reaction between a weak acid (acetic acid) and a strong base (sodium hydroxide):

CH₃COOH(aq) + NaOH(aq) → CH₃COONa(aq) + H₂O(l) [2][6]

The equivalence point, where stoichiometrically equivalent amounts of acid and base have reacted, is detected using a pH indicator, typically phenolphthalein.[2][7][8] Phenolphthalein is colorless in acidic solutions and turns pink in basic solutions, providing a sharp visual endpoint.[7][9]

Experimental Protocols

This section details the necessary procedures for the standardization of the sodium hydroxide titrant and the subsequent titration of the vinegar sample.

Part 1: Standardization of Sodium Hydroxide (NaOH) Solution

Since NaOH is hygroscopic and can react with atmospheric carbon dioxide, its solution must be standardized against a primary standard.[10] Potassium hydrogen phthalate (KHP, KHC₈H₄O₄) is a commonly used primary standard for this purpose.[1][10][11]

Materials and Reagents:

  • Sodium hydroxide (NaOH) pellets

  • Potassium hydrogen phthalate (KHP), analytical grade

  • Phenolphthalein indicator solution (0.5% in ethanol)

  • Distilled or deionized water

  • 50 mL Burette

  • 250 mL Erlenmeyer flasks (x3)

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Preparation of ~0.1 M NaOH Solution: Dissolve approximately 4.0 g of NaOH pellets in 1 liter of distilled water in a volumetric flask. Mix thoroughly.

  • Preparation of KHP Standard: Accurately weigh, to four decimal places, approximately 0.4 g to 0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks.[10] Record the exact mass for each flask.

  • Dissolving KHP: To each flask containing KHP, add approximately 50 mL of distilled water and swirl gently until the KHP has completely dissolved.

  • Adding Indicator: Add 2-3 drops of phenolphthalein indicator solution to each flask.[12]

  • Burette Preparation: Rinse the burette with a small amount of the prepared NaOH solution and then fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip.[7] Record the initial burette reading to two decimal places.

  • Titration: Slowly add the NaOH solution from the burette to one of the KHP solutions while continuously swirling the flask.[7] As the endpoint approaches, the pink color will persist for longer.[7] Continue adding NaOH drop by drop until a faint pink color persists for at least 30 seconds.[2][7] This is the endpoint.

  • Recording Volume: Record the final burette reading to two decimal places.

  • Replication: Repeat the titration for the other two KHP samples. The volumes of NaOH used should be concordant (within 0.1 mL).

  • Calculation of NaOH Molarity:

    • Calculate the moles of KHP in each sample:

      • Moles of KHP = Mass of KHP (g) / Molar mass of KHP (204.22 g/mol )

    • From the 1:1 stoichiometry of the reaction (KHC₈H₄O₄ + NaOH → KNaC₈H₄O₄ + H₂O), the moles of NaOH are equal to the moles of KHP at the equivalence point.

    • Calculate the molarity of the NaOH solution for each trial:

      • Molarity of NaOH (M) = Moles of NaOH / Volume of NaOH used (L)

    • Calculate the average molarity of the NaOH solution.

Part 2: Titrimetric Determination of Acetic Acid in Vinegar

Materials and Reagents:

  • Standardized ~0.1 M NaOH solution

  • Vinegar sample (white vinegar is preferred to avoid color interference)[4]

  • Phenolphthalein indicator solution

  • Distilled or deionized water

  • 50 mL Burette

  • 10 mL Volumetric pipette

  • 250 mL Erlenmeyer flasks (x3)

Procedure:

  • Sample Preparation: Pipette exactly 5.00 mL of the vinegar sample into a 250 mL Erlenmeyer flask.[2][7][13]

  • Dilution: Add approximately 20-50 mL of distilled water to the flask to increase the volume and make the endpoint easier to observe.[6][12]

  • Adding Indicator: Add 2-3 drops of phenolphthalein indicator to the diluted vinegar sample.[12]

  • Burette Preparation: Refill the burette with the standardized NaOH solution and record the initial volume.

  • Titration: Titrate the vinegar sample with the standardized NaOH solution, swirling the flask continuously, until the first appearance of a persistent faint pink color.[7]

  • Recording Volume: Record the final burette reading.

  • Replication: Repeat the titration with two more vinegar samples to ensure precision.

  • Calculation of Acetic Acid Concentration:

    • Calculate the volume of NaOH used in each titration.

    • Calculate the moles of NaOH used:

      • Moles of NaOH = Molarity of NaOH (M) × Volume of NaOH used (L)

    • From the 1:1 stoichiometry of the reaction, the moles of acetic acid are equal to the moles of NaOH.

    • Calculate the molarity of acetic acid in the vinegar:

      • Molarity of CH₃COOH (M) = Moles of CH₃COOH / Volume of vinegar sample (L)

    • Calculate the concentration of acetic acid in g/L:

      • Concentration (g/L) = Molarity of CH₃COOH (M) × Molar mass of CH₃COOH (60.05 g/mol )

    • Calculate the percentage of acetic acid by mass/volume (% w/v):

      • % w/v = (Mass of CH₃COOH (g) / Volume of vinegar sample (mL)) × 100

Data Presentation

Table 1: Standardization of Sodium Hydroxide (NaOH) Solution

TrialMass of KHP (g)Moles of KHP (mol)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH (mL)Molarity of NaOH (M)
1
2
3
Average

Table 2: Titration of Vinegar with Standardized NaOH

TrialVolume of Vinegar (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of NaOH (mL)Moles of NaOH (mol)Moles of CH₃COOH (mol)Molarity of CH₃COOH (M)Concentration of CH₃COOH (g/L)% w/v of CH₃COOH
15.00
25.00
35.00
Average

Visualization

Titration_Workflow cluster_prep Preparation cluster_standardization NaOH Standardization cluster_titration Vinegar Titration prep_naoh Prepare ~0.1 M NaOH Solution titrate_khp Titrate KHP with NaOH to Pink Endpoint prep_naoh->titrate_khp prep_khp Weigh KHP Primary Standard dissolve_khp Dissolve KHP in Water & Add Indicator prep_khp->dissolve_khp prep_vinegar Pipette Vinegar Sample dilute_vinegar Dilute Vinegar & Add Indicator prep_vinegar->dilute_vinegar dissolve_khp->titrate_khp calc_naoh Calculate Molarity of NaOH titrate_khp->calc_naoh titrate_vinegar Titrate Vinegar with Standardized NaOH calc_naoh->titrate_vinegar Standardized NaOH dilute_vinegar->titrate_vinegar calc_acetic Calculate Acetic Acid Concentration titrate_vinegar->calc_acetic

Caption: Experimental workflow for the titrimetric determination of acetic acid in vinegar.

References

Application Notes: The Use of Acetic Acid in Cell Culture for pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maintaining a stable physiological pH is paramount for the successful in vitro cultivation of cells. The optimal pH range for most mammalian cell lines is tightly controlled, typically between 7.2 and 7.4.[1] Deviations from this range can adversely affect cell growth, metabolism, morphology, and the integrity of cellular proteins and processes. While cell culture media are fortified with buffering systems, most commonly bicarbonate-CO2, metabolic activity—particularly the production of lactic acid and CO2—can lead to a decrease in pH.[1][2]

Acetic acid, a weak organic acid, can be judiciously used to adjust the pH of cell culture media. However, its application requires careful consideration due to its dual role. Beyond its function as an acidifier, acetic acid can cross the cell membrane and influence intracellular pH and cellular metabolism.[3][4] In its undissociated form, acetic acid passively diffuses into the cell, where it dissociates due to the higher intracellular pH, leading to a decrease in intracellular pH (pHi).[3][4] Furthermore, acetate, the conjugate base of acetic acid, can be metabolized by cells, entering pathways like the tricarboxylic acid (TCA) cycle and serving as a signaling molecule that can, for example, activate the AMP-activated protein kinase (AMPK) pathway, thereby influencing lipid metabolism.[5][6]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the safe and effective use of acetic acid for pH adjustment in a research and drug development setting.

Mechanism of Action and Cellular Effects

Intracellular pH Acidification: The primary mechanism by which acetic acid impacts cells involves its passive diffusion across the plasma membrane in its protonated (undissociated) form. The intracellular environment is typically more alkaline than the pKa of acetic acid (around 4.75). This causes the acid to dissociate, releasing a proton (H+) and an acetate anion (CH3COO-), which can lead to intracellular acidification.[3][4] To counteract this, the cell expends energy, primarily through ATP-dependent proton pumps, to extrude the excess protons.[3]

Effects on Cell Viability and Metabolism: The concentration of acetic acid is a critical factor determining its effect on cells. While low concentrations can be metabolized, higher concentrations can induce stress, inhibit growth, and even trigger programmed cell death (apoptosis) or necrosis.[7][8] For instance, in yeast cultures, concentrations of 0.2% to 0.4% (w/vol) acetic acid have been shown to impact cell viability.[9] In some bacterial cultures, the acetate concentration must be carefully maintained below inhibitory levels (e.g., 1.0 g/dm³) for optimal growth.[10]

Acetate as a Signaling Molecule: Acetate can act as a signaling molecule, notably through the activation of the AMPK pathway.[5][6] Once inside the cell, acetate is converted to acetyl-CoA. This process consumes ATP, leading to an increased AMP/ATP ratio. This shift activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK can then phosphorylate downstream targets to inhibit anabolic pathways (like fatty acid synthesis) and stimulate catabolic pathways (like fatty acid oxidation) to restore energy balance.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of acetic acid and sodium acetate in cell culture and related biological applications.

Table 1: Acetic Acid/Acetate Concentrations and Their Effects

Application/OrganismConcentrationObserved EffectReference
pH control in bioreactors1 M Acetic AcidUsed as a standard acidic solution for automated pH management.[11]
Alcaligenes eutrophus culture~1.0 g/dm³Acetate concentration maintained at this level to avoid growth inhibition.[10]
Kluyveromyces marxianus (Yeast)0.2% (w/vol)Reduction in cell viability.[9]
Kluyveromyces marxianus (Yeast)0.4% (w/vol)Further reduction in cell viability.[9]
Saccharomyces cerevisiae (Yeast)0.05% - 0.1%Sharp reduction in yeast growth.[7]
Bacillus sp.80 mMInduced programmed cell death after 120 minutes.[12]

Table 2: Common Sodium Acetate Buffer Preparations

Buffer NameCompositionFinal ConcentrationTypical pHPrimary UseReference
Sodium Acetate SolutionSodium Acetate3 M5.2 ± 0.1Nucleic acid precipitation, protein crystallization.[13]
Sodium Acetate BufferSodium Acetate, Acetic Acid100 mM3.6 - 5.6Enzymology, chromatography.[14]
Elution/Dialysis BufferSodium Acetate, Acetic AcidVaries4.5 - 5.2Immunochromatography elution, protein dialysis.[15]

Experimental Protocols

Protocol 1: Preparation of a 1 M Sterile Acetic Acid Stock Solution

Objective: To prepare a sterile, ready-to-use stock solution of acetic acid for pH adjustment of cell culture media.

Materials:

  • Glacial Acetic Acid (≥99%)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile graduated cylinder

  • Sterile media bottle

  • Sterile 0.22 µm filter and syringe

Procedure:

  • In a chemical fume hood, carefully measure 57.2 mL of glacial acetic acid using a sterile graduated cylinder.

  • Transfer the glacial acetic acid to a sterile media bottle containing approximately 900 mL of cell culture grade water.

  • Add cell culture grade water to bring the final volume to 1 L.

  • Mix the solution thoroughly by inversion.

  • Sterilize the 1 M acetic acid solution by passing it through a 0.22 µm syringe filter into a final sterile, clearly labeled storage bottle.

  • Store the solution at room temperature.

Protocol 2: pH Adjustment of Cell Culture Medium

Objective: To carefully adjust the pH of a bulk volume of cell culture medium that has become too alkaline.

Materials:

  • Cell culture medium requiring pH adjustment

  • Sterile 1 M Acetic Acid stock solution (from Protocol 1)

  • Calibrated pH meter with a sterile probe

  • Sterile serological pipettes

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Perform all steps under aseptic conditions in a laminar flow hood.

  • Place the container of cell culture medium on a stir plate with a sterile stir bar and set to a slow, gentle stir.

  • Aseptically introduce the sterile, calibrated pH probe into the medium. Allow the reading to stabilize and record the initial pH.

  • Using a sterile pipette, add the 1 M acetic acid stock solution dropwise to the medium. Add only a small volume at a time (e.g., 0.1 mL per liter of medium).

  • Allow the solution to mix completely and the pH reading to stabilize before adding more acid. This prevents overshooting the target pH.

  • Continue the dropwise addition until the target pH (typically 7.2 - 7.4) is reached.

  • Record the final pH and the total volume of acetic acid added.

  • It is recommended to re-check the pH after a brief incubation period (e.g., 30 minutes in a 37°C incubator) to ensure it remains stable before use.

Protocol 3: Preparation of 3 M Sodium Acetate Buffer (pH 5.2)

Objective: To prepare a high-concentration sodium acetate buffer, commonly used for applications such as DNA and RNA precipitation.[13][14]

Materials:

  • Sodium Acetate (Anhydrous, MW: 82.03 g/mol ) or Sodium Acetate Trihydrate (MW: 136.08 g/mol )

  • Glacial Acetic Acid

  • Cell culture grade water

  • Sterile beaker and graduated cylinder

  • Calibrated pH meter

  • Autoclave or sterile 0.22 µm filter

Procedure:

  • To prepare 1 L of solution, dissolve 246.1 g of anhydrous sodium acetate (or 408.2 g of sodium acetate trihydrate) in ~700 mL of cell culture grade water.

  • Stir until the solute is completely dissolved.

  • Carefully adjust the pH to 5.2 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

  • Once the target pH is reached, add water to bring the final volume to 1 L.

  • Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter into a sterile bottle.

  • Store at room temperature.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the use of acetic acid in cell culture.

G start Start: pH of Culture Medium is High measure_ph 1. Aseptically Measure pH with Calibrated Meter start->measure_ph prepare_acid 2. Prepare Sterile 1 M Acetic Acid measure_ph->prepare_acid add_acid 3. Add Acid Dropwise while Gently Mixing prepare_acid->add_acid monitor_ph 4. Monitor pH in Real-Time add_acid->monitor_ph decision Is pH at Target Range (e.g., 7.2-7.4)? monitor_ph->decision decision->add_acid No recheck 5. Re-check pH after 30 min Incubation decision->recheck Yes end Finish: Medium is Ready for Use recheck->end

Caption: General workflow for pH adjustment of cell culture media using acetic acid.

G cluster_extracellular Extracellular Space (Lower pH) cluster_intracellular Intracellular Space (Higher pH) AcOH_out Acetic Acid (CH₃COOH) AcOH_in Acetic Acid (CH₃COOH) AcOH_out->AcOH_in Passive Diffusion Acetate_in Acetate (CH₃COO⁻) AcOH_in->Acetate_in Dissociation H_in H⁺ acidification Intracellular Acidification H_in->acidification membrane Plasma Membrane

Caption: Mechanism of intracellular acidification by acetic acid.[3][4]

G acetate Acetate acetyl_coa Acetyl-CoA Synthesis acetate->acetyl_coa Cellular Uptake atp_ratio ↑ AMP/ATP Ratio acetyl_coa->atp_ratio Consumes ATP ampk AMPK Activation atp_ratio->ampk lipid_ox ↑ Lipid Oxidation ampk->lipid_ox lipid_syn ↓ Lipid Synthesis ampk->lipid_syn

Caption: Acetic acid as a signaling molecule via the AMPK pathway.[5][6]

References

Application Notes and Protocols: Acetic Acid in the Synthesis of Acetate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetic acid is a fundamental carboxylic acid and a versatile reagent in organic synthesis. One of its most significant applications is in the production of acetate esters, which are a crucial class of compounds with wide-ranging applications as solvents, fragrances, and intermediates in the pharmaceutical and chemical industries.[1][2][3] The most common method for synthesizing acetate esters from acetic acid is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of various acetate esters using acetic acid, aimed at researchers, scientists, and professionals in drug development.

Catalysis in Acetate Ester Synthesis

The esterification of acetic acid is an equilibrium-driven process.[7] To achieve high yields of the desired acetate ester, a catalyst is typically employed, and measures are taken to shift the equilibrium towards the product side.[5] This can be accomplished by using an excess of one reactant (usually the more available and less expensive one, like acetic acid) or by removing water as it is formed.[4][7][8]

Common catalysts for this reaction include strong mineral acids such as sulfuric acid and phosphoric acid.[2][4] Solid acid catalysts, like ion-exchange resins (e.g., Amberlyst-15), are also widely used, particularly in industrial settings, as they are easily separable from the reaction mixture, reusable, and less corrosive.[1][9][10]

Data Presentation: Synthesis of Various Acetate Esters

The following tables summarize quantitative data for the synthesis of common acetate esters using acetic acid under different catalytic conditions.

Table 1: Synthesis of Ethyl Acetate

AlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
EthanolSulfuric Acid1:1.17Reflux30 min-[11]
EthanolSulfuric Acid1:1.46Reflux1 hour-[12]
EthanolTi2SnC1:3.68030 min88.12 (Conversion)[13]
EthanolSulfosuccinic Acid5:1803 hours89.35 (Conversion)[14]

Table 2: Synthesis of Butyl Acetate

AlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
n-ButanolSulfuric Acid-Reflux60 min55.37[15]
n-ButanolAmberlyst-151:1--98.5 (Conversion)[9]
n-ButanolDowex 50x2-1001:1Reflux--[8]

Table 3: Synthesis of Isopentyl Acetate (Banana Oil)

AlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
Isopentyl AlcoholSulfuric Acid1:4 (approx.)~160 (block temp)45 min-[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetate via Fischer Esterification

This protocol describes the synthesis of ethyl acetate from ethanol and glacial acetic acid using concentrated sulfuric acid as a catalyst.

Materials:

  • Glacial acetic acid (12 mL, 0.2 mol)[11]

  • Anhydrous ethanol (19 mL)[11]

  • Concentrated sulfuric acid (5 mL)[11]

  • Saturated sodium carbonate solution

  • Saturated calcium chloride solution

  • Anhydrous magnesium sulfate

  • Boiling chips (zeolites)[11]

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Beakers and conical flasks

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 12 mL of glacial acetic acid and 19 mL of anhydrous ethanol.[11]

  • Catalyst Addition: While shaking the flask, slowly and carefully add 5 mL of concentrated sulfuric acid. Add a few boiling chips to the mixture.[11]

  • Reflux: Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle. Reflux for 30-60 minutes.[11][12]

  • Distillation of Crude Product: After the reflux period, allow the mixture to cool slightly. Rearrange the apparatus for simple distillation and add fresh boiling chips. Heat the flask in a water bath to distill the crude ethyl acetate. Collect the distillate until no more liquid comes over at the boiling point of water.[11]

  • Washing and Neutralization: Transfer the crude distillate to a separatory funnel. Slowly add saturated sodium carbonate solution and shake, venting frequently, until the aqueous layer is neutral to litmus paper. This step neutralizes any unreacted acetic acid and the sulfuric acid catalyst.[11][16]

  • Extraction: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer sequentially with 10 mL of water and then 10 mL of saturated calcium chloride solution to remove any remaining ethanol.[11] Finally, wash with water again.

  • Drying: Transfer the ethyl acetate layer to a dry conical flask and add a small amount of anhydrous magnesium sulfate to remove any residual water.[11]

  • Final Distillation: Filter the dried ethyl acetate into a clean, dry distillation flask. Add fresh boiling chips and distill, collecting the fraction that boils between 73-78 °C.[11] The boiling point of pure ethyl acetate is 77.06 °C.[11]

Protocol 2: Synthesis of n-Butyl Acetate using an Ion-Exchange Resin

This protocol outlines a method for synthesizing n-butyl acetate using a solid acid catalyst, which simplifies product work-up.

Materials:

  • n-Butanol (0.91 mL)

  • Glacial acetic acid (0.58 mL)[8]

  • Dowex 50x2-100 ion-exchange resin (0.2 g)[8]

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • 5 mL round-bottom flask

  • Reflux condenser with a Dean-Stark trap (optional, for water removal)[8]

  • Stirring bar and magnetic stirrer

  • Separatory funnel

  • Heating mantle

Procedure:

  • Catalyst Preparation: Wash the Dowex resin with water and collect it by vacuum filtration.[8]

  • Reaction Setup: In a 5 mL round-bottom flask, combine 0.74 g (0.91 mL) of 1-butanol, 0.61 g (0.58 mL) of acetic acid, the prepared Dowex resin (0.2 g), and a stirring bar.[8]

  • Reflux: Assemble a reflux apparatus. If using a Dean-Stark trap, fill the sidearm with the reaction mixture. Heat the mixture to reflux with stirring for approximately 60 minutes.[15] The azeotropic removal of water using a Dean-Stark trap will drive the equilibrium towards the product.[8]

  • Isolation: After cooling, decant the liquid from the resin beads.

  • Washing: Transfer the liquid to a separatory funnel and wash with water and then with saturated sodium bicarbonate solution to remove unreacted acetic acid.[15]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: The product can be purified by simple distillation, collecting the fraction boiling at approximately 126 °C.

Characterization of Acetate Esters

The synthesized acetate esters can be characterized using various spectroscopic methods.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group will be present in the range of 1735-1750 cm⁻¹.[17][18] A C-O stretch will also be visible between 1000-1300 cm⁻¹.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon adjacent to the carbonyl group typically appear in the δ 2.0-2.2 ppm region. Protons on the carbon attached to the ester oxygen are shifted downfield to δ 3.7-4.1 ppm.[17] For ethyl acetate, a characteristic triplet and quartet pattern for the ethyl group will be observed, along with a singlet for the acetyl methyl group.[19]

    • ¹³C NMR: The carbonyl carbon of the ester will appear significantly downfield, typically in the range of δ 160-180 ppm.

Visualizations

Fischer-Speier Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of acetic acid.

Fischer_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Acetic_Acid Acetic Acid Protonated_Acid Protonated Acetic Acid Acetic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H+ / - H+ Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Acetate Ester Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

General Experimental Workflow for Acetate Ester Synthesis

This diagram outlines the typical workflow for the synthesis, purification, and characterization of an acetate ester.

Experimental_Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Acetic Acid + Alcohol Reflux Reflux Reactants->Reflux Catalyst Acid Catalyst Catalyst->Reflux Quench Quenching / Neutralization Reflux->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying with Anhydrous Salt Extraction->Drying Distillation Distillation Drying->Distillation Pure_Ester Pure Acetate Ester Distillation->Pure_Ester Analysis Spectroscopic Analysis (IR, NMR) Pure_Ester->Analysis

Caption: General workflow for acetate ester synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetic acid Concentration for Effective Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein precipitation using acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked questions (FAQs)

Q1: What is the principle behind using acetic acid for protein precipitation?

Acetic acid is used to precipitate proteins by lowering the pH of the solution to the protein's isoelectric point (pI). At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between protein molecules, leading to aggregation and precipitation.

Q2: When should I choose acetic acid over a stronger acid like trichloroacetic acid (TCA)?

Acetic acid is a weaker acid compared to TCA. It may be chosen when a gentler precipitation is desired, although it might be less efficient for some proteins. TCA is a very effective precipitant but is also a strong denaturing agent, which may not be suitable for applications requiring the protein to maintain its native conformation.

Q3: What factors influence the efficiency of protein precipitation with acetic acid?

Several factors can impact the success of your protein precipitation experiment:

  • pH: The final pH of the solution is critical and should be close to the pI of your target protein.

  • Acetic Acid Concentration: The concentration of acetic acid will determine the final pH of the solution.

  • Protein Concentration: Higher protein concentrations generally lead to more efficient precipitation. For dilute samples, precipitation can be challenging.[1]

  • Temperature: Lower temperatures (e.g., 4°C) are often used to enhance precipitation and maintain protein stability.

  • Incubation Time: Allowing sufficient time for the protein to precipitate is crucial for maximizing yield.

  • Ionic Strength: The salt concentration of the solution can affect protein solubility and precipitation efficiency.

Q4: My protein pellet is not visible after centrifugation. What should I do?

An invisible pellet is a common issue, especially with low protein concentrations. Here are a few troubleshooting steps:

  • Proceed with caution: The pellet may be present but too small to see. Carefully decant the supernatant without disturbing the area where the pellet should be (usually at the bottom of the tube, opposite the hinge if using a microcentrifuge).

  • Use a carrier: Adding a carrier molecule like glycogen can help visualize the pellet.

  • Increase centrifugation time/speed: This can help to form a more compact pellet.

  • Confirm protein presence: After the wash steps and resolubilization, you can run a small sample on an SDS-PAGE gel to confirm if the protein was successfully precipitated.[2]

Q5: I am having trouble resolubilizing my protein pellet after precipitation. What can I do?

Difficulty in resolubilizing the pellet can be due to over-drying or the denaturing effect of the acid. Here are some suggestions:

  • Avoid over-drying the pellet: An overly dry pellet can be very difficult to dissolve.[3]

  • Use appropriate resolubilization buffers:

    • For downstream applications like SDS-PAGE, you can use a sample buffer containing SDS (e.g., Laemmli buffer).[4]

    • Buffers containing chaotropic agents like 8M urea or detergents can aid in solubilization.

    • For proteins that need to maintain their native structure, a buffer with a pH different from the pI and potentially containing salts can be used.

  • Physical disruption: Vortexing or sonicating the sample can help to break up the pellet and facilitate solubilization.[4]

  • Heating: Gently heating the sample can sometimes improve solubility, but be cautious as this can further denature the protein.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no protein precipitate - Final pH is not at the protein's isoelectric point (pI).- Protein concentration is too low.- Insufficient incubation time or temperature.- Adjust the acetic acid concentration to achieve the optimal pH for your specific protein.- Concentrate the initial sample if possible.- Increase the incubation time and perform the incubation at a lower temperature (e.g., 4°C).
Protein pellet is difficult to see - Low protein yield.- The pellet is diffuse rather than compact.- Use a centrifuge tube with a conical bottom to help concentrate the pellet.- After centrifugation, mark the location of the pellet before decanting the supernatant.- Consider using a co-precipitant like glycogen.
Pellet does not dissolve - The pellet was over-dried.- The protein has become irreversibly denatured.- Inappropriate resolubilization buffer.- Do not air-dry the pellet for an extended period.- Use a strong solubilization buffer containing detergents (e.g., SDS) or chaotropic agents (e.g., urea).- Use mechanical agitation like vortexing or sonication to aid dissolution.[4]
Contamination in the final sample - Incomplete removal of the supernatant.- Insufficient washing of the pellet.- Carefully aspirate all of the supernatant after centrifugation.- Perform one or two wash steps with a suitable solvent (e.g., cold acetone) to remove residual acid and other contaminants.

Data Presentation

The optimal concentration of acetic acid and incubation time can vary significantly depending on the specific protein. The following table provides an example of casein precipitation from skim milk using different concentrations of acetic acid and incubation durations.

Table 1: Casein Yield with Varying Acetic Acid Concentration and Precipitation Duration [5][6][7]

Acetic Acid ConcentrationPrecipitation Duration (minutes)Casein Yield (%)
6%3022.15
6%6020.16
6%9022.82
9%3024.33
9%6023.83
9%9026.49
12%3024.01
12%6024.87
12%9025.12

Note: This data is specific to casein and should be used as a guideline. Optimization is recommended for other proteins.

Experimental Protocols

Detailed Methodology for Casein Precipitation from Milk

This protocol is adapted from a method for precipitating casein from milk and can be used as a starting point for optimizing the precipitation of other proteins.[8][9]

Materials:

  • Protein solution (e.g., skim milk)

  • 10% (v/v) Acetic acid solution

  • 1M Sodium acetate solution

  • Distilled water

  • Centrifuge and centrifuge tubes

  • pH meter or pH strips

Procedure:

  • Sample Preparation: Take 10 mL of the protein solution (e.g., milk) in a beaker.

  • Dilution and Heating: Add approximately 80 mL of distilled water and warm the solution to around 40°C.

  • Acidification: While stirring, slowly add 1.0 mL of 10% acetic acid solution. This will lower the pH towards the isoelectric point of casein (around pH 4.6).

  • Incubation: Allow the mixture to stand for about 10 minutes to let the precipitate form.

  • pH Adjustment: Add 1.0 mL of 1M sodium acetate solution to buffer the pH and maximize precipitation.

  • Pelleting: Transfer the mixture to a centrifuge tube and centrifuge at a sufficient speed and duration to pellet the precipitate (e.g., 5000 x g for 10 minutes).

  • Supernatant Removal: Carefully decant or aspirate the supernatant, leaving the protein pellet intact.

  • Washing (Optional): To remove any remaining contaminants, you can wash the pellet by resuspending it in a cold solvent like acetone, followed by another centrifugation step.

  • Resolubilization: Resuspend the final pellet in a buffer that is appropriate for your downstream application.

Mandatory Visualizations

Experimental Workflow for Acetic Acid Protein Precipitation

G start Start with Protein Solution add_acid Add Acetic Acid to Adjust pH to pI start->add_acid incubate Incubate to Allow Protein Aggregation add_acid->incubate centrifuge Centrifuge to Pellet Precipitated Protein incubate->centrifuge separate Separate Supernatant from Pellet centrifuge->separate wash Wash Pellet (Optional) separate->wash resuspend Resolubilize Pellet in Appropriate Buffer separate->resuspend If no wash step wash->resuspend end Purified Protein Solution resuspend->end

Caption: A general workflow for protein precipitation using acetic acid.

Factors Influencing Acetic Acid Protein Precipitation

G center Protein Precipitation Efficiency & Yield pH pH of Solution (near pI) pH->center acid_conc Acetic Acid Concentration acid_conc->center protein_conc Initial Protein Concentration protein_conc->center temp Temperature temp->center time Incubation Time time->center ionic Ionic Strength (Salt Concentration) ionic->center

Caption: Key factors that affect the outcome of protein precipitation.

References

Technical Support Center: Solubilizing Protein Pellets After Acetic Acid Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing protein pellets following acetic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my protein pellet not dissolving after acetic acid precipitation?

A1: Difficulty in solubilizing a protein pellet after acetic acid precipitation can stem from several factors. Acetic acid, like other acids, can cause proteins to denature and aggregate, making them less soluble.[1] The primary reasons for poor solubility include:

  • Protein Denaturation: Acetic acid alters the pH of the solution, which can lead to the disruption of the protein's native three-dimensional structure. This can expose hydrophobic regions, causing the proteins to aggregate and resist solubilization.[1]

  • Over-drying the Pellet: Excessive drying of the protein pellet can make it very difficult to redissolve. It is crucial to air-dry the pellet only until the residual solvent is evaporated.

  • Insufficient Solubilization Buffer: The volume or strength of the solubilization buffer may be inadequate for the amount of protein in the pellet.

  • Inappropriate Buffer Composition: The chosen solubilization buffer may not be suitable for your specific protein or downstream application. For instance, a simple buffer may not be sufficient to resolubilize heavily aggregated proteins.

Q2: What are the key factors that influence the solubility of the protein pellet?

A2: Several factors can influence the success of solubilizing your protein pellet:

  • pH of the Solubilization Buffer: The pH of the buffer should ideally be far from the isoelectric point (pI) of your protein to ensure it has a net charge, which promotes repulsion between protein molecules and enhances solubility.[2] For many proteins, a slightly alkaline pH (e.g., Tris buffer pH 8.0-9.0) can be effective.

  • Ionic Strength: The salt concentration in the buffer can impact solubility. While low salt concentrations can sometimes improve solubility ("salting in"), it's a factor that may need empirical optimization for your protein of interest.[2][3]

  • Detergents: The inclusion of detergents like Sodium Dodecyl Sulfate (SDS) can be very effective in solubilizing protein pellets, especially for hydrophobic proteins or when complete denaturation is acceptable for downstream applications like SDS-PAGE.

  • Chaotropic Agents: Agents like urea and thiourea disrupt the hydrogen bond network in water and denature proteins, which can significantly improve the solubilization of aggregated proteins.[4] These are commonly used for applications like 2D-electrophoresis.

  • Temperature: Gentle heating (e.g., 37-50°C) can sometimes aid in solubilization, but it should be used with caution as excessive heat can cause further aggregation. Conversely, some protocols recommend processing samples at low temperatures to maintain protein stability.[2]

Q3: Can I use the same solubilization buffer for different downstream applications?

A3: No, the choice of solubilization buffer is highly dependent on your downstream application.

  • For SDS-PAGE and Western Blotting: A buffer containing a strong anionic detergent like SDS (e.g., Laemmli sample buffer) is typically used. This buffer denatures and imparts a uniform negative charge to the proteins.

  • For Mass Spectrometry: Buffers should be chosen carefully to avoid components that can interfere with the analysis. Detergents like SDS are generally avoided or removed before analysis. Chaotropic agents like urea can be used, but may also need to be removed. Formic acid has been shown to be effective for resolubilizing pellets for mass spectrometry.[5][6]

  • For Functional Assays: If you need to retain the biological activity of your protein, harsh detergents and chaotropes should be avoided. Milder, non-ionic detergents (e.g., Triton X-100, CHAPS) and buffers that maintain the native protein structure should be used. However, refolding protocols may be necessary after acid precipitation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when solubilizing protein pellets after acetic acid precipitation.

Problem 1: The protein pellet is completely insoluble.
Possible Cause Suggested Solution
Over-dried pellet Avoid over-drying the pellet. If the pellet is already very dry, try extended incubation (e.g., 30-60 minutes or overnight at 4°C) in the solubilization buffer with gentle agitation.
Inadequate buffer strength Increase the concentration of detergents (e.g., up to 2-4% SDS) or chaotropes (e.g., up to 8M urea) in your buffer.[7]
Insufficient physical disruption Use mechanical methods to aid solubilization. This can include vortexing, gentle sonication on ice, or passing the sample through a fine-gauge needle.[3]
Highly aggregated protein Use a strong solubilization buffer containing a combination of chaotropes and detergents (e.g., 7M Urea, 2M Thiourea, 4% CHAPS).[8][9] For very stubborn pellets, a brief treatment with a small volume of 0.2 M NaOH before adding the main solubilization buffer can be effective.[7]
Problem 2: The protein pellet only partially dissolves, leaving a gelatinous or cloudy suspension.
Possible Cause Suggested Solution
Precipitation of non-protein contaminants Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the insoluble material and carefully collect the supernatant containing the solubilized protein.
Suboptimal pH of the solubilization buffer Test a range of pH values for your solubilization buffer. A buffer with a pH further from your protein's pI may improve solubility.
Insufficient incubation time or temperature Increase the incubation time in the solubilization buffer. Gentle warming (e.g., 37°C for 15-30 minutes) can also be beneficial, but monitor for any signs of increased precipitation.

Data Presentation: Solubilization Buffer Compositions

The following table summarizes various buffer compositions that can be used to solubilize protein pellets, tailored for different downstream applications.

Application Buffer Name/Type Key Components & Concentrations Notes
SDS-PAGE / Western Blot 1x Laemmli Sample Buffer62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blueThis is a standard and highly effective buffer for denaturing and solubilizing proteins for gel electrophoresis.
2D-Electrophoresis Urea/Thiourea Buffer7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM DTT, 0.5% carrier ampholytesThis buffer is designed to effectively denature and solubilize proteins while maintaining their charge for isoelectric focusing.[8][9]
Mass Spectrometry Formic Acid Solubilization80% Formic Acid (for initial resolubilization), followed by dilutionA novel method for solubilizing pellets in a mass spectrometry-compatible solvent.[5][6]
General Purpose / Difficult Pellets RIPA Buffer (Modified)50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSA strong lysis buffer that can also be effective for solubilizing precipitated proteins.

Experimental Protocols

Protocol 1: Solubilization for SDS-PAGE and Western Blotting
  • After the final wash of your protein pellet, carefully remove all supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Add an appropriate volume of 1x Laemmli sample buffer to the pellet. The volume will depend on the expected amount of protein.

  • Vortex the tube vigorously for 1-2 minutes to resuspend the pellet.

  • Incubate the sample at 95-100°C for 5-10 minutes.

  • Vortex the sample again to ensure complete solubilization.

  • Centrifuge the sample at maximum speed in a microfuge for 5 minutes to pellet any remaining insoluble debris.

  • Carefully transfer the supernatant to a new tube for loading onto your SDS-PAGE gel.

Protocol 2: Solubilization for 2D-Electrophoresis using Urea/Thiourea Buffer
  • After the final wash, carefully remove all supernatant from the protein pellet.

  • Briefly air-dry the pellet.

  • Add the Urea/Thiourea solubilization buffer (7 M Urea, 2 M Thiourea, 4% CHAPS, 40 mM DTT, 0.5% carrier ampholytes) to the pellet.

  • Vortex thoroughly and then incubate at room temperature for at least 30 minutes with periodic vortexing. For difficult pellets, this incubation can be extended.

  • If the pellet is still not fully dissolved, sonicate the sample on ice. Use short bursts of sonication to avoid heating the sample.

  • Centrifuge the sample at high speed (e.g., >15,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized proteins for isoelectric focusing.

Visualizations

Troubleshooting Workflow for Insoluble Protein Pellets

G start Insoluble Protein Pellet check_drying Was the pellet over-dried? start->check_drying harsh_buffer Use a stronger buffer (e.g., high SDS or Urea) check_drying->harsh_buffer No extended_incubation Try extended incubation (e.g., overnight at 4°C) check_drying->extended_incubation Yes physical_disruption Apply physical disruption (Vortexing, Sonication) harsh_buffer->physical_disruption centrifuge Centrifuge and collect supernatant physical_disruption->centrifuge extended_incubation->physical_disruption success Solubilized Protein centrifuge->success Successful reassess Re-evaluate precipitation protocol centrifuge->reassess Unsuccessful

Caption: A flowchart for troubleshooting insoluble protein pellets.

Decision Tree for Solubilization Buffer Selection

G start Select Downstream Application sds_page SDS-PAGE / Western Blot start->sds_page Electrophoresis mass_spec Mass Spectrometry start->mass_spec Proteomics functional_assay Functional Assay start->functional_assay Activity laemmli Use Laemmli Buffer (contains SDS) sds_page->laemmli formic_acid Use Formic Acid or Urea-based buffer (detergent-free) mass_spec->formic_acid mild_detergent Use buffer with mild, non-ionic detergent (e.g., Triton X-100, CHAPS) functional_assay->mild_detergent

Caption: A decision tree for selecting an appropriate solubilization buffer.

References

Technical Support Center: Acetic Acid Effects on Cell Viability in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of acetic acid on cell viability in culture.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving acetic acid and cell viability assays.

Issue 1: High variability in cell viability results between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by gently pipetting up and down. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause 2: Inaccurate pipetting of acetic acid or assay reagents.

    • Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium without touching the cell layer. Use a new tip for each replicate.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: Avoid using the outermost wells of the plate for experimental samples as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 4: Contamination.

    • Solution: Regularly check cultures for signs of microbial contamination. Practice sterile techniques throughout the experimental process.[1]

Issue 2: No significant decrease in cell viability even at high acetic acid concentrations.

  • Possible Cause 1: Cell line resistance.

    • Solution: Different cell lines exhibit varying sensitivity to acetic acid.[2][3] Consult the literature for typical effective concentrations for your specific cell line. Consider performing a dose-response experiment with a wider range of concentrations.

  • Possible Cause 2: Short incubation time.

    • Solution: The cytotoxic effects of acetic acid can be time-dependent.[2] Increase the incubation time and perform a time-course experiment to determine the optimal duration for observing an effect.

  • Possible Cause 3: Inactivation of acetic acid.

    • Solution: The pH of the culture medium can influence the protonated (and more cell-permeable) form of acetic acid.[4][5] Ensure the pH of your stock solution and final culture medium is consistent across experiments. Prepare fresh acetic acid solutions for each experiment.

Issue 3: Adherent cells detaching from the plate after acetic acid treatment.

  • Possible Cause 1: High levels of cell death.

    • Solution: Cell detachment can be a sign of apoptosis or necrosis. This is an expected outcome of effective treatment. Ensure you are collecting both the adherent and floating cell populations for analysis, especially for endpoint assays like flow cytometry.

  • Possible Cause 2: Sub-optimal plate coating.

    • Solution: Some cell lines require coated plates (e.g., poly-L-lysine or collagen) for better adherence, especially under stress conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism of cell death induced by acetic acid?

A1: Acetic acid can induce both apoptosis (programmed cell death) and necrosis, depending on the concentration and cell type.[4][6] At lower concentrations, it often triggers apoptosis, characterized by events like chromatin condensation, DNA fragmentation, and caspase activation.[4][7][8] In yeast, this process involves mitochondria and the release of cytochrome c.[4][7] In some cancer cells, acetic acid can induce apoptosis through the production of reactive oxygen species (ROS).[3][9] At higher concentrations, acetic acid can lead to necrosis, a form of cell death resulting from acute injury and involving cell swelling and lysis.[6]

Q2: How do I determine the appropriate concentration of acetic acid to use?

A2: The effective concentration of acetic acid is highly dependent on the cell line. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). Published studies show a wide range of effective concentrations, from µM levels in some cancer cells to mM levels in yeast.[3][10] For example, studies have shown cancer cell-selective death at 2-5 µM acetic acid in rat gastric cells, while IC50 values for some colorectal cancer cell lines are in the 70-110 mM range after 48 hours.[3][10]

Q3: What is the best assay to measure the effect of acetic acid on cell viability?

A3: The choice of assay depends on the specific question you are asking:

  • For overall metabolic activity and viability: The MTT assay is a common colorimetric method.[2][11][12]

  • For distinguishing live vs. dead cells (membrane integrity): The trypan blue exclusion assay is a simple and rapid method.[2][13][14]

  • For detecting and quantifying apoptosis: Flow cytometry using Annexin V and propidium iodide (PI) staining is a robust method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15][16] Other apoptosis assays can measure DNA fragmentation (TUNEL assay) or caspase activity.[4][17]

Q4: Can the pH of the acetic acid solution affect the results?

A4: Yes, the pH is a critical factor. Acetic acid is a weak acid, and its undissociated (protonated) form more readily crosses the cell membrane.[5] A lower extracellular pH will favor the undissociated form, potentially leading to increased intracellular accumulation and cytotoxicity. It is important to control and report the pH of your experimental conditions.

Data Presentation

Table 1: Effect of Acetic Acid on Various Cell Lines

Cell LineAcetic Acid ConcentrationExposure TimeEffect on Cell ViabilityReference
Rat Gastric Mucosal (RGM-1)0.01% - 0.5%Not specifiedConcentration-dependent cell death[2]
Rat Gastric Carcinoma (RGK-1)0.01% - 0.5%Not specifiedMore sensitive than RGM-1[2]
Human Gastric Cancer (KATO III)0.01% - 0.5%Not specifiedMore sensitive than RGK-1[2]
Human Mesothelioma (ACC-MESO1)0.5%10 minAlmost complete cell death[2][18]
Human Mesothelioma (MSTO-211H)0.5%10 minAlmost complete cell death[2][18]
Rat Gastric Mucosal (RGM1)2-5 µM24 hMinor effect[3][9]
Rat Gastric Cancer-like (RGK1)2-5 µM24 hCancer cell-selective death[3][9]
Saccharomyces cerevisiae20-80 mMNot specifiedApoptotic cell death[4]
Zygosaccharomyces bailii320-800 mMNot specifiedProgrammed cell death[6]

Table 2: IC50 Values of Acetate in Colorectal Cancer (CRC) Cell Lines

Cell LineIncubation TimeIC50 ValueAssayReference
HCT-1548 h70 mMMTT[10]
RKO48 h110 mMMTT[10]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard procedures.[11][12][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of acetic acid. Include untreated control wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Cell viability is expressed as a percentage of the untreated control.

2. Trypan Blue Exclusion Assay

This protocol is based on standard methods.[13][14][21][22]

  • Cell Harvesting: Following treatment with acetic acid, collect both adherent and floating cells. For adherent cells, trypsinize and then combine with the supernatant containing floating cells.

  • Cell Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Incubation: Allow the mixture to stand for 1-3 minutes at room temperature.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

3. Annexin V/PI Apoptosis Assay by Flow Cytometry

This is a generalized protocol.[15][16]

  • Cell Preparation: After acetic acid treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cells in Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_acetic_acid Add Acetic Acid incubate_24h->add_acetic_acid incubate_treatment Incubate for Desired Time add_acetic_acid->incubate_treatment assay_choice Choose Assay incubate_treatment->assay_choice mtt MTT Assay assay_choice->mtt trypan_blue Trypan Blue assay_choice->trypan_blue flow_cytometry Flow Cytometry (Annexin V/PI) assay_choice->flow_cytometry read_results Read Results (Absorbance/Count/FACS) mtt->read_results trypan_blue->read_results flow_cytometry->read_results calculate_viability Calculate % Viability read_results->calculate_viability

Caption: General experimental workflow for assessing the effects of acetic acid on cell viability.

troubleshooting_logic cluster_cause1 Possible Cause: Seeding/Pipetting cluster_cause2 Possible Cause: Plate Effects cluster_cause3 Possible Cause: Contamination start High Variability in Results? check_seeding Ensure single-cell suspension and even distribution. start->check_seeding Yes check_pipetting Calibrate pipettes and use proper technique. start->check_pipetting Yes avoid_edge Avoid outer wells or fill with PBS. start->avoid_edge Yes check_contamination Check cultures regularly and use aseptic technique. start->check_contamination Yes end_node Reduced Variability check_seeding->end_node check_pipetting->end_node avoid_edge->end_node check_contamination->end_node

Caption: Troubleshooting logic for high variability in cell viability experiments.

acetic_acid_apoptosis_pathway cluster_cell Cell cluster_mito Mitochondrion acetic_acid Acetic Acid (extracellular) membrane_transport Membrane Transport (Undissociated form) acetic_acid->membrane_transport intracellular_acid Intracellular Acetic Acid membrane_transport->intracellular_acid ros Increased ROS Production intracellular_acid->ros cytochrome_c Cytochrome c Release ros->cytochrome_c Mitochondrial Dysfunction caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of acetic acid-induced apoptosis via ROS production.

References

Technical Support Center: Troubleshooting Peak Tailing with Acetic Acid in HPLC Mobile Phase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals to address the common problem of peak tailing, with a specific focus on the use of acetic acid in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

In an ideal HPLC separation, chromatographic peaks should be symmetrical and resemble a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is drawn out.[1][2] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and negatively impact the overall reproducibility of the analytical method.[3] An asymmetry factor (As) greater than 1.2 is often indicative of significant tailing.[4]

Q2: What are the primary causes of peak tailing, especially for basic compounds?

Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[1][5] For silica-based columns, which are common in reversed-phase HPLC, residual silanol groups (Si-OH) on the silica surface are a primary cause.[1][2][6] These silanol groups are acidic and can interact strongly with basic and amine-containing compounds, leading to a secondary retention mechanism that causes tailing.[4][5] Other causes include column overload, physical degradation of the column (like voids), extra-column volume (e.g., long tubing), and a mismatch between the sample solvent and the mobile phase.[2][7]

Q3: How does adding acetic acid to the mobile phase help reduce peak tailing?

Acetic acid is a common mobile phase additive used to control the pH of the mobile phase.[8][9] By adding acetic acid, the pH of the mobile phase is lowered. At a low pH (typically ≤ 3), the acidic silanol groups on the stationary phase become protonated (Si-OH) and are therefore less likely to interact with protonated basic analytes.[1][4][7] This suppression of the secondary ionic interaction results in more symmetrical peaks.

Q4: What is the optimal concentration of acetic acid to use?

The optimal concentration of acetic acid depends on the specific analysis, including the nature of the analyte and the column being used. A common starting point is 0.1% (v/v) acetic acid in the aqueous portion of the mobile phase. It's important to note that acetic acid is a weak acid, so you may need to add more of it to achieve a desired low pH compared to a stronger acid like formic acid.[10][11] The goal is to lower the pH sufficiently to suppress silanol interactions without negatively impacting the retention or stability of the analyte. Increasing the concentration of acetic acid can sometimes lead to a decrease in the resolution of compounds.[12][13]

Q5: When should I use an acetate buffer instead of just acetic acid?

While adding acetic acid alone lowers the pH, an acetate buffer (a mixture of acetic acid and a salt like ammonium acetate) is used to maintain a constant pH.[9] This is particularly important when the separation is very sensitive to small fluctuations in pH. A stable pH ensures reproducible retention times and peak shapes. Buffers are most effective at a pH close to their pKa; for acetic acid, the pKa is approximately 4.8.[9] Therefore, an acetate buffer is ideal for maintaining a pH in the range of 3.8 to 5.8. For achieving a pH below this range, a different acidic modifier might be more appropriate.

Q6: Can acetic acid cause problems in my HPLC analysis?

While beneficial, using acetic acid can have some considerations. High concentrations of acid can potentially be harmful to the HPLC system over the long term.[12][13] For LC-MS applications, while acetic acid is volatile and generally compatible, it can sometimes cause signal suppression for certain analytes in negative ion mode.[10] It's also important to ensure that the chosen pH is not close to the pKa of your analyte, as this can lead to split or broad peaks due to the presence of both ionized and non-ionized forms of the compound.[14]

Q7: My peaks are still tailing even after adding acetic acid. What else can I do?

If adding acetic acid doesn't resolve the peak tailing, consider the following troubleshooting steps:

  • Check Column Health: The column may be degraded or contaminated.[2][7] Try flushing the column with a strong solvent or, if a void is suspected, reverse the column and wash it (if the manufacturer's instructions permit).[4] If the problem persists, the column may need to be replaced.[6]

  • Sample Overload: If all peaks are tailing, you might be overloading the column.[15] Try diluting your sample or reducing the injection volume.[7]

  • Consider a Different Column: Modern, high-purity silica columns with end-capping are less prone to silanol interactions.[1][14] For highly basic compounds, a column with a different stationary phase, such as a polar-embedded or polymer-based phase, might be a better choice.[1][7]

  • Examine Extra-Column Effects: Long or wide-diameter tubing and loose fittings can contribute to peak broadening and tailing.[2][7] Ensure that all connections are secure and that the tubing length is minimized.

Data on Mobile Phase pH and Peak Asymmetry

Adjusting the mobile phase pH is a critical step in mitigating peak tailing for ionizable compounds. The following table summarizes the impact of pH on the peak asymmetry of a basic compound.

AnalyteMobile Phase pHAsymmetry Factor (As)Outcome
Methamphetamine7.02.35Significant peak tailing observed.[4]
Methamphetamine3.01.33Peak tailing is substantially reduced, leading to improved peak shape.[4]

Experimental Protocols

Protocol 1: Preparation of a 0.1% Acetic Acid Mobile Phase

Objective: To prepare a standard mobile phase with a lowered pH to reduce peak tailing of basic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Glacial acetic acid (high purity)

  • Sterile, filtered solvent bottles

  • 0.2 µm or 0.45 µm membrane filter for solvent filtration

  • Graduated cylinders and volumetric flasks

Procedure:

  • Aqueous Component Preparation:

    • Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

    • Carefully add 1 mL of glacial acetic acid to the water.

    • Mix the solution thoroughly. This creates a 0.1% (v/v) aqueous solution of acetic acid.

  • Filtration and Degassing:

    • Filter the aqueous acetic acid solution through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter.[6]

    • Degas the solution using a vacuum degasser, sonication, or helium sparging to remove dissolved gases.

  • Mobile Phase Preparation:

    • Prepare your desired mobile phase composition by mixing the filtered and degassed 0.1% acetic acid solution with the appropriate volume of HPLC-grade organic solvent (e.g., for a 50:50 mobile phase, mix 500 mL of the aqueous solution with 500 mL of the organic solvent).

    • Transfer the final mobile phase to a clearly labeled solvent bottle for use in the HPLC system.

Protocol 2: Systematic Troubleshooting of Peak Tailing

Objective: To systematically identify and resolve the cause of peak tailing.

Procedure:

  • Initial Assessment:

    • Observe the chromatogram to determine if all peaks are tailing or only specific peaks.

    • If all peaks are tailing, the issue is likely related to the system (e.g., column void, extra-column volume).

    • If only specific peaks (especially basic compounds) are tailing, the issue is likely chemical (e.g., secondary interactions).

  • Mobile Phase Optimization (for specific peak tailing):

    • Ensure the mobile phase contains an acidic modifier like acetic acid to lower the pH.

    • If already using an acidic modifier, check the pH of the aqueous portion of the mobile phase. Ensure it is sufficiently low (typically pH 3 or below for basic analytes).

    • Consider increasing the buffer concentration (e.g., from 10 mM to 25 mM) if using a buffered mobile phase, as this can sometimes improve peak shape.[16]

  • Check for Column Overload:

    • Prepare a dilution of your sample (e.g., 1:10).

    • Inject the diluted sample. If the peak shape improves significantly, the original sample was likely overloading the column.

  • Evaluate the Column:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any contaminants.

    • If a void at the column inlet is suspected, and the manufacturer allows it, reverse the column and flush it to waste.

    • As a final check, replace the column with a new one of the same type to see if the problem is resolved.

  • Inspect the HPLC System:

    • Check all fittings and connections for leaks or dead volume.

    • Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues when using a mobile phase containing acetic acid.

Troubleshooting_Peak_Tailing start Peak Tailing Observed decision1 Are all peaks tailing? start->decision1 action1 Investigate System Issues: - Column void/blockage - Extra-column volume - Leaks decision1->action1 Yes action2 Investigate Chemical Issues: - Secondary silanol interactions - Analyte ionization decision1->action2 No (Specific Peaks) decision2 Is mobile phase pH < 3? decision3 Does reducing sample concentration help? decision2->decision3 Yes action3 Adjust Mobile Phase: - Increase acetic acid concentration - Use a stronger acid (e.g., formic) - Ensure proper buffering decision2->action3 No action4 Reduce Sample Load: - Dilute sample - Decrease injection volume decision3->action4 Yes action6 Consider Advanced Solutions: - Use end-capped column - Switch to a different stationary phase decision3->action6 No decision4 Does flushing or replacing column help? decision4->action1 No Re-evaluate System end_node Peak Shape Improved decision4->end_node Yes action1->decision4 action2->decision2 action3->end_node action4->end_node action5 Address Column Health: - Flush with strong solvent - Reverse and wash column - Replace column action6->end_node

Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Glacial Acetic Acid Fixatives & Tissue Shrinkage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing tissue shrinkage when using glacial acetic acid-based fixatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal tissue preservation for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of glacial acetic acid in fixative solutions?

Glacial acetic acid is often incorporated into compound fixatives to counteract the shrinkage caused by other reagents, such as ethanol or picric acid.[1][2][3][4] It works by causing a controlled swelling of collagen and other tissue components.[3][4] However, if used alone, it can lead to excessive swelling and distortion.[5] Its rapid penetration also facilitates the fixation process.[1][5]

Q2: Why is my tissue still shrinking despite using a fixative containing glacial acetic acid?

Tissue shrinkage is a multifaceted issue that can arise even when using fixatives designed to prevent it.[6] Common causes include:

  • Inadequate Fixation Time: The fixative may not have had sufficient time to penetrate the tissue and cross-link proteins effectively.[6][7]

  • Rapid Dehydration: Moving tissues too quickly through a graded ethanol series (e.g., from 70% to 100%) can extract water too aggressively, leading to shrinkage.[6]

  • Excessive Heat: High temperatures during paraffin wax infiltration (often above 60°C) can over-harden and shrink delicate samples.[6]

  • Fixative Composition: The concentration of acetic acid and its ratio to other components is crucial. An imbalance can lead to either excessive shrinkage or swelling.[8]

  • Intrinsic Tissue Properties: Some tissues are inherently more prone to shrinkage due to their composition.[9][10]

Q3: Can glacial acetic acid-containing fixatives be used for all types of tissue?

While versatile, certain fixatives containing glacial acetic acid may not be suitable for all applications. For instance, fixatives like Bouin's solution, which contains acetic acid, are recommended for preserving soft and delicate structures and glycogen.[11][12][13] However, the acidic nature of these fixatives can lyse red blood cells and may not be ideal for studying blood-forming organs.[13]

Q4: How does the thickness of the tissue sample affect fixation and shrinkage?

Thicker tissue samples require longer fixation times to allow the fixative to penetrate to the center.[7] If the fixation time is inadequate for the sample's thickness, the center of the tissue may be poorly fixed, leading to significant shrinkage and other artifacts during subsequent processing steps.[7] It is generally recommended to trim tissue samples to a thickness of 3-4mm to ensure proper fixation.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Excessive Tissue Shrinkage

Symptoms:

  • Noticeable reduction in tissue size after fixation and processing.

  • Distortion of cellular and tissue architecture.

  • Artifactual spaces around cells.[7]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Fixation Time Ensure tissue is fixed for the appropriate duration based on its size and density. A general guideline is 6-24 hours.[6] For larger specimens, extend the fixation time.
Rapid Dehydration Employ a gradual ethanol dehydration series (e.g., 70%, 90%, 100%) with steps of at least 15-45 minutes each to allow for gentle water removal.[6]
High Paraffin Infiltration Temperature Maintain the paraffin wax bath at a temperature just above its melting point (typically not exceeding 60°C) to prevent overheating the tissue.[6]
Incorrect Fixative Formulation Ensure the components of your fixative are in the correct proportions. For example, Carnoy's fluid is a combination of absolute alcohol, chloroform, and glacial acetic acid designed to minimize the shrinkage seen with alcohol fixation alone.[2]
Problem 2: Poor Nuclear Detail and Staining

Symptoms:

  • Pyknotic (shrunken and condensed) nuclei.

  • Poor differentiation of nuclear structures.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Overexposure to Acetic Acid While acetic acid can enhance nuclear staining, prolonged exposure can be harsh.[8] Adhere to recommended fixation times for the specific fixative being used.
Suboptimal Fixative Choice For enhanced visualization of nuclear structures, especially for cytogenetic studies, a fixative containing glacial acetic acid is often beneficial.[8] Consider using a well-established formulation like Carnoy's or Bouin's solution.[2][12]

Experimental Protocols

Protocol 1: Standard Tissue Fixation and Processing

This protocol outlines a general workflow for tissue fixation and processing to minimize shrinkage.

  • Tissue Trimming: Immediately after excision, trim the tissue to a maximum thickness of 4mm to facilitate fixative penetration.[6]

  • Fixation:

    • Place the trimmed tissue in a volume of fixative that is at least 15-20 times the volume of the tissue.[7]

    • Fix for 6-24 hours at room temperature. The exact time will depend on the tissue type and size.

  • Dehydration:

    • Transfer the fixed tissue through a graded series of ethanol:

      • 70% Ethanol: 45 minutes

      • 90% Ethanol: 45 minutes

      • 100% Ethanol (I): 45 minutes

      • 100% Ethanol (II): 45 minutes

  • Clearing:

    • Immerse the tissue in a clearing agent like xylene:

      • Xylene (I): 20 minutes

      • Xylene (II): 20 minutes

      • Xylene (III): 45 minutes

  • Infiltration:

    • Place the tissue in molten paraffin wax at a temperature not exceeding 60°C.

    • Perform two to three changes of paraffin wax, each for about 1-2 hours.

  • Embedding:

    • Embed the infiltrated tissue in a paraffin block and allow it to cool.

Protocol 2: Preparation of Common Glacial Acetic Acid-Containing Fixatives
FixativeFormulationRecommended ApplicationsFixation Time
Carnoy's Solution Absolute Ethanol: 60 mlChloroform: 30 mlGlacial Acetic Acid: 10 mlFor hard tissues and when preservation of nucleic acids is important.[2][11]1-2 hours
Bouin's Solution Saturated Aqueous Picric Acid: 75 mlFormalin (37-40% formaldehyde): 25 mlGlacial Acetic Acid: 5 mlGood for preserving soft and delicate tissues, and glycogen.[12][13]4-18 hours
Zenker's Solution Mercuric Chloride: 5 gPotassium Dichromate: 2.5 gDistilled Water: 100 mlAdd 5 ml of Glacial Acetic Acid just before use.Recommended for blood-forming organs and provides good nuclear preservation.[11][13]4-24 hours

Note: Always handle these chemicals in a well-ventilated area and with appropriate personal protective equipment.

Visualizations

Tissue_Processing_Workflow cluster_0 Pre-Processing cluster_1 Fixation cluster_2 Processing cluster_3 Final Steps Excision Excision Trimming Trimming Excision->Trimming <4mm Fixation Fixation Trimming->Fixation 6-24h Dehydration Dehydration Fixation->Dehydration Graded Ethanol Clearing Clearing Dehydration->Clearing Xylene Infiltration Infiltration Clearing->Infiltration Paraffin <60°C Embedding Embedding Infiltration->Embedding Sectioning Sectioning Embedding->Sectioning

Caption: A generalized workflow for tissue fixation and processing.

Troubleshooting_Shrinkage start Issue: Excessive Tissue Shrinkage cause1 Inadequate Fixation? start->cause1 cause2 Rapid Dehydration? start->cause2 cause3 High Infiltration Temp? start->cause3 solution1 Increase Fixation Time (6-24h) cause1->solution1 solution2 Use Gradual Ethanol Series cause2->solution2 solution3 Lower Paraffin Temp (<60°C) cause3->solution3

Caption: Troubleshooting logic for excessive tissue shrinkage.

References

stability of dilute acetic acid solutions for long-term lab use

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of dilute acetic acid solutions for long-term laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a dilute acetic acid solution?

A1: The shelf life of glacial acetic acid is considered indefinite if it is stored under proper conditions.[1][2] For dilute solutions, stability is also high, but depends heavily on storage conditions and prevention of contamination. A general guideline for many chemical reagents, including acetic acid, is a shelf life of about 2 years, but this can be affected once the container is opened.[3] It is best practice to periodically verify the concentration of stored solutions, especially if they are used for sensitive quantitative analysis.

Q2: How does concentration affect the stability of acetic acid solutions?

A2: Glacial acetic acid (concentrated) is very stable due to its low water content, which makes it resistant to microbial growth.[4] Dilute solutions are more susceptible to changes. While the acid itself is stable, the primary risk to dilute solutions is a change in concentration due to water evaporation or absorption of moisture from the air if not sealed properly.[5]

Q3: What are the ideal storage conditions for dilute acetic acid solutions?

A3: To ensure long-term stability, dilute acetic acid solutions should be stored in a cool, dry, and well-ventilated area.[6][7][8][9] They must be kept away from direct sunlight, heat sources, and incompatible materials such as strong bases, oxidizers, and reactive metals.[7][8][10] Containers should be made of chemically resistant materials like high-density polyethylene (HDPE) or glass and must be kept tightly sealed to prevent evaporation and contamination.[4][6]

Q4: Can I store dilute acetic acid solutions at refrigerated temperatures (e.g., 4°C)?

A4: Yes, storing dilute solutions at refrigerated temperatures (e.g., 4°C) can enhance stability, especially for preventing potential microbial growth in very dilute solutions.[11] However, be aware that concentrated acetic acid freezes at approximately 16.6°C (62°F).[1][6] While freezing does not harm the chemical, it will require it to be returned to a warm environment to thaw completely before use.[1]

Q5: What are the signs that my dilute acetic acid solution may have degraded or become contaminated?

A5: Visual inspection is the first step. Look for any cloudiness, discoloration, or particulate matter in the solution. A noticeable change in the pungent, vinegar-like odor could also indicate a problem. For quantitative applications, the most reliable sign of an issue is a failure to perform as expected in a standardized assay or a significant shift in pH.

Data Presentation

Table 1: Recommended Storage Conditions for Acetic Acid Solutions

ParameterRecommendationRationale
Temperature Cool, dry area (ideally 15°C to 25°C)[4]Prevents evaporation and potential acceleration of degradation reactions.[4]
Light Store away from direct sunlight[7][10]Light exposure can potentially accelerate chemical reactions.[4]
Container Tightly sealed, chemically resistant (HDPE, glass)[4][6]Prevents concentration changes from evaporation/moisture absorption and contamination.
Segregation Store away from incompatible materials (bases, oxidizers, metals)[6][8]Prevents hazardous chemical reactions.

Troubleshooting Guides

Issue 1: pH of the solution is different than expected.

  • Possible Cause 1: Incorrect Preparation: The initial dilution may have been calculated or measured incorrectly.

    • Solution: Recalculate the required volumes for dilution. Prepare a fresh solution, paying close attention to measurements. Always add acid to water slowly.[12][13]

  • Possible Cause 2: Evaporation: The container was not sealed properly, leading to water evaporation and an increase in acetic acid concentration.

    • Solution: Discard the solution and prepare a fresh batch. Ensure storage containers are sealed tightly when not in use.[6]

  • Possible Cause 3: Contamination: The solution may have been contaminated with a basic or acidic substance.

    • Solution: Discard the contaminated solution. Review handling procedures to identify and eliminate potential sources of cross-contamination.

Issue 2: Inconsistent results in titrations or other quantitative assays.

  • Possible Cause 1: Concentration has changed over time.

    • Solution: The concentration of the acetic acid solution should be re-standardized. It is good practice to standardize titrants and solutions at regular intervals. (See Experimental Protocol below).

  • Possible Cause 2: Endpoint detection error in titration. If using a colorimetric indicator like phenolphthalein, overshooting the endpoint is common.[14]

    • Solution: Approach the endpoint slowly, adding the titrant dropwise as the color change becomes more persistent.[14] Ensure the solution is well-mixed throughout the titration. The endpoint is reached when a faint pink color persists for at least 30 seconds.[14]

  • Possible Cause 3: Interference from other substances. The sample matrix may contain other acidic or basic components that interfere with the reaction.

    • Solution: Analyze the sample composition. A different analytical method, such as HPLC, may be required to accurately quantify acetic acid in complex mixtures.[15]

Visualizations

Workflow_Preparation_Storage cluster_prep Preparation cluster_qc Quality Control cluster_use Long-Term Use Calc Calculate Dilution (e.g., from Glacial Acetic Acid) Measure Measure Concentrated Acid and Water Accurately Calc->Measure Mix Mix Solution (Add Acid to Water) Measure->Mix Standardize Standardize Solution (e.g., Titration with NaOH) Mix->Standardize Label Label with Name, Concentration, and Date Standardize->Label Store Store Properly (Cool, Dark, Sealed) Label->Store Use Use in Experiments Store->Use PeriodicCheck Perform Periodic Concentration Checks PeriodicCheck->Store Use->PeriodicCheck

Caption: Workflow for preparing and maintaining dilute acetic acid solutions.

Troubleshooting_Workflow Start Unexpected Experimental Result Check1 Is the solution visually clear? Start->Check1 Check2 Was the solution recently standardized? Check1->Check2 Yes Cause1 Potential Contamination or Precipitation Check1->Cause1 No Check3 Are titration endpoints consistent and sharp? Check2->Check3 Yes Cause2 Concentration Drift (Evaporation/Degradation) Check2->Cause2 No Cause3 Titration Technique or Indicator Issue Check3->Cause3 No Cause4 Review Experimental Protocol for Other Errors Check3->Cause4 Yes Action1 ACTION: Prepare Fresh Solution Cause1->Action1 Action2 ACTION: Re-standardize Solution Cause2->Action2 Action3 ACTION: Refine Titration Technique Cause3->Action3

Caption: Troubleshooting decision tree for issues with acetic acid solutions.

Stability_Factors center Dilute Acetic Acid Solution Stability Temp Temperature center->Temp affects rate of degradation Light Light Exposure center->Light can accelerate reactions Container Container Seal & Material center->Container prevents change Contamination Microbial & Chemical Contamination center->Contamination destabilizes Evaporation Water Evaporation center->Evaporation increases concentration

References

overcoming poor MS signal with acetic acid as a mobile phase modifier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using acetic acid as a mobile phase modifier in Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find detailed experimental protocols, quantitative data comparisons, and visual guides to help you overcome poor MS signal and optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is acetic acid used as a mobile phase modifier in LC-MS?

A1: Acetic acid is a commonly used mobile phase modifier in reversed-phase HPLC and LC-MS for several reasons.[1][2] It is a volatile acid, which is a crucial requirement for compatibility with mass spectrometry as the mobile phase must be vaporized in the MS interface.[3] The addition of acetic acid adjusts the pH of the mobile phase, which can improve chromatographic peak shape and control the ionization of analytes.[1] For many compounds, particularly in negative ion mode, acetic acid can enhance the MS signal.[4][5] It can also help to reduce the formation of unwanted sodium and potassium adducts by providing a source of protons.[6]

Q2: I'm observing a poor MS signal in negative ion mode. Can acetic acid help?

A2: Yes, in many cases, acetic acid can significantly enhance the signal in negative ion electrospray ionization (ESI-).[4][7] This phenomenon, sometimes referred to as "wrong-way-around" ionization, occurs because the weakly acidic environment can facilitate electrochemical reactions at the ESI tip, leading to an increase in excess negative charge on the ESI droplets.[4] This, in turn, promotes the deprotonation of analytes, leading to a stronger [M-H]⁻ signal.[4] Studies have shown that for certain classes of compounds like lipids and some small molecules, acetic acid is superior to modifiers like ammonium hydroxide or even ammonium acetate in enhancing negative ion signals.[5][8]

Q3: What is the typical concentration of acetic acid used in the mobile phase?

A3: The optimal concentration of acetic acid is analyte and application-dependent and should be determined during method development.[9] However, common starting concentrations range from 0.02% to 0.5% (v/v) in the aqueous portion of the mobile phase.[8][10][11][12] For lipidomics, a concentration of 0.02% (v/v) has been suggested as a good choice for signal enhancement in negative ion mode.[8] In proteomics, a higher concentration of 0.5% has been shown to increase MS signal by 2.2-2.5 times compared to 0.1% formic acid.[10][11] It is important to note that at very high concentrations (e.g., above 10 mM), some studies have observed a decrease in ESI response.[7]

Q4: Can acetic acid suppress the MS signal?

A4: While acetic acid often enhances the signal, especially in negative ion mode, signal suppression can occur under certain circumstances. In positive ion mode, the presence of any acid can potentially suppress the signal of less basic compounds.[13] Furthermore, high concentrations of acetic acid have been reported to decrease the ESI response.[7] The choice of mobile phase modifier should always be empirically tested for the specific analytes of interest.

Q5: How does acetic acid compare to formic acid as a mobile phase modifier?

A5: Formic acid is another widely used volatile acid in LC-MS. Generally, formic acid is a stronger acid (pKa ≈ 3.75) than acetic acid (pKa ≈ 4.76).[3][14] This means that at the same concentration, formic acid will result in a lower mobile phase pH.[14]

  • In positive ion mode for proteomics: Some studies have found that 0.5% acetic acid can provide a 2.2-2.5 fold increase in MS signal compared to 0.1% formic acid, leading to a higher peptide identification output.[10][11]

  • In negative ion mode: Formic acid can sometimes suppress ionization.[7] Acetic acid is often preferred for enhancing the signal of acidic compounds in negative ESI.[4]

  • Chromatography: Due to its higher hydrophilicity, using acetic acid can lead to a slight decrease in retention time for some peptides in reversed-phase chromatography compared to formic acid.[10][11]

Ultimately, the choice between formic acid and acetic acid depends on the specific application, the analytes of interest, and the desired chromatographic and mass spectrometric performance.

Troubleshooting Guides

Issue 1: Poor Signal Intensity in Negative Ion Mode

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase pH The pH of the mobile phase is critical for efficient deprotonation. For acidic analytes, a higher pH is generally favored in solution. However, in ESI-, the "wrong-way-around" ionization effect means that a weakly acidic mobile phase with acetic acid can enhance the signal.[4] Solution: Try adding a low concentration of acetic acid (e.g., 0.02% - 0.1%) to your mobile phase.[8][15]
Inappropriate Mobile Phase Modifier Modifiers like ammonium hydroxide, while basic, can cause significant signal suppression for some lipids compared to acetic acid.[8] Formic acid can also suppress negative ion signals.[7] Solution: Systematically compare the performance of different volatile modifiers, including acetic acid, ammonium acetate, and formic acid, to find the optimal choice for your analytes.
High Modifier Concentration While low concentrations of weak acids like acetic acid can enhance the signal, higher concentrations (e.g., >10 mM) can lead to a decrease in the ESI response.[7] Solution: Optimize the concentration of acetic acid. Start with a low concentration (e.g., 0.02%) and gradually increase it while monitoring the signal intensity.
Corona Discharge In negative ESI, a high needle voltage can lead to a corona discharge, which increases noise and provides an unstable signal.[15] Solution: Check for a visible blue glow at the ESI needle in a dark room. If present, lower the needle voltage until the discharge disappears.[15]

Issue 2: Poor Signal Intensity in Positive Ion Mode

Possible Cause Troubleshooting Steps
Analyte is Not a Basic Compound For neutral or very weakly basic compounds, protonation can be inefficient. Solution: Consider using a mobile phase containing ammonium acetate. The ammonium ions can form adducts with your analyte ([M+NH₄]⁺), which may be more readily detected than the protonated molecule.[4]
Ion Suppression from Acetic Acid While less common than with stronger acids like TFA, acetic acid can still cause some signal suppression, particularly for less basic compounds.[13] Solution: Compare the signal intensity with and without acetic acid, or with an alternative modifier like formic acid. A study on peptides showed a significant signal increase with 0.5% acetic acid compared to 0.1% formic acid.[10][11]
Suboptimal Acetic Acid Concentration The concentration of the acid can impact ionization efficiency. Solution: Perform a concentration optimization study for acetic acid (e.g., 0.1%, 0.2%, 0.5%) to find the best signal-to-noise ratio for your analyte.

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the effect of acetic acid and other mobile phase modifiers on MS signal intensity.

Table 1: Comparison of Mobile Phase Additives on Lipid Signal Intensity in Negative ESI-MS

Lipid SubclassSignal Fold Change (0.02% Acetic Acid vs. Ammonium Acetate)Signal Fold Change (0.02% Acetic Acid vs. Ammonium Hydroxide)
Various Lipids2 to 19-fold increase for 11 subclasses2 to 1000-fold increase
Ceramide & PhosphatidylcholineDecreased ionization efficiency-
Data summarized from a study on lipidomic analysis.[8]

Table 2: Comparison of Acetic Acid and Formic Acid on Peptide MS Signal in Positive ESI-MS

Mobile Phase ModifierRelative MS Signal Increase (vs. 0.1% Formic Acid)Impact on Peptide ID Output
0.5% Acetic Acid~2.2 - 2.5 foldUp to 60% higher
Data from an interlaboratory study in bottom-up proteomics.[10][11]

Experimental Protocols

Protocol 1: General Method for Optimizing Acetic Acid Concentration

  • Prepare Stock Solutions: Prepare a 1% (v/v) stock solution of high-purity, LC-MS grade acetic acid in water.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phases (Solvent A) containing different concentrations of acetic acid (e.g., 0.02%, 0.05%, 0.1%, 0.2%, 0.5%). Your organic mobile phase (Solvent B, e.g., acetonitrile or methanol) can also contain the same concentration of acetic acid.

  • Prepare Analyte Solution: Prepare a standard solution of your analyte at a known concentration in a solvent compatible with your initial mobile phase conditions.

  • Flow Injection Analysis (FIA) or LC-MS Analysis:

    • FIA: For a quick assessment, infuse the analyte solution directly into the mass spectrometer while introducing the different mobile phase compositions. This allows for rapid evaluation of the effect of the modifier on the MS signal without chromatographic separation.

    • LC-MS: If chromatographic separation is important, inject the analyte standard using a consistent LC method for each mobile phase composition.

  • Data Analysis: Monitor the signal intensity (peak area or height) of your analyte at each acetic acid concentration. Plot the signal intensity versus the acetic acid concentration to determine the optimal concentration that provides the highest signal-to-noise ratio.

Protocol 2: Mobile Phase Preparation for Lipidomics in Negative Ion Mode

  • Mobile Phase A: 60:40 acetonitrile/water with 0.02% (v/v) acetic acid.

  • Mobile Phase B: 90:10 isopropanol/acetonitrile with 0.02% (v/v) acetic acid.

  • Procedure:

    • Use high-purity, LC-MS grade solvents and acetic acid.

    • Add the specified volume of acetic acid to the pre-mixed solvent mixtures.

    • Sonicate the mobile phases for 10-15 minutes to degas.

    • Equilibrate the LC system with the new mobile phase until a stable baseline is achieved before running samples.

This protocol is adapted from a study that found 0.02% acetic acid to be a good choice for lipidomics.[8]

Visualizations

Signal_Enhancement_Negative_ESI cluster_ESI_Tip ESI Capillary Tip cluster_Droplet ESI Droplet Surface Analyte_M Analyte (M) Deprotonated_Analyte [M-H]⁻ Analyte_M->Deprotonated_Analyte Deprotonation Acetic_Acid Acetic Acid (HAc) Proton_H H+ Acetic_Acid->Proton_H Provides H⁺ Excess_e Excess e⁻ Proton_H->Excess_e Facilitates e⁻ production (Electrochemical Reaction) Excess_e->Deprotonated_Analyte Promotes

Caption: Mechanism of signal enhancement in negative ESI with acetic acid.

Troubleshooting_Workflow cluster_Negative Negative Ion Mode cluster_Positive Positive Ion Mode Start Poor MS Signal with Acetic Acid Check_Mode Positive or Negative Ion Mode? Start->Check_Mode Opt_Conc_Neg Optimize Acetic Acid Concentration (0.02% - 0.5%) Check_Mode->Opt_Conc_Neg Negative Opt_Conc_Pos Optimize Acetic Acid Concentration (0.1% - 0.5%) Check_Mode->Opt_Conc_Pos Positive Check_Discharge Check for Corona Discharge Opt_Conc_Neg->Check_Discharge Compare_Modifiers_Neg Compare with other modifiers (e.g., Ammonium Acetate) Check_Discharge->Compare_Modifiers_Neg End Signal Improved Compare_Modifiers_Neg->End Compare_Modifiers_Pos Compare with Formic Acid Opt_Conc_Pos->Compare_Modifiers_Pos Consider_Adducts Consider Ammonium Adducts (use Ammonium Acetate) Compare_Modifiers_Pos->Consider_Adducts Consider_Adducts->End

Caption: Troubleshooting workflow for poor MS signal with acetic acid.

References

Technical Support Center: Dilution of 80% Acetic Acid for Scientific Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately calculating and preparing dilutions of 80% acetic acid for various laboratory applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dilution of 80% acetic acid and the preparation of acetate buffers.

Issue Possible Cause Solution
Final concentration is inaccurate Calculation error in the dilution formula (C₁V₁ = C₂V₂).Double-check your calculations. Ensure you are using the correct initial concentration (80%) and that all units (e.g., mL, L) are consistent.
Inaccurate measurement of initial volume.Use calibrated pipettes or graduated cylinders for precise volume measurements. For highly sensitive experiments, consider volumetric flasks.
Temperature effects on volume.Allow the 80% acetic acid and the diluent (e.g., deionized water) to reach room temperature before measuring and mixing.
Precipitate forms when preparing acetate buffer Poor solubility of sodium acetate.Ensure the sodium acetate is fully dissolved in the water before adding the acetic acid. Gentle heating and stirring can aid dissolution.
Incorrect pH adjustment.When adjusting the pH, add the acid or base dropwise while continuously monitoring with a calibrated pH meter to avoid overshooting and causing precipitation.
pH of the final buffer is incorrect Inaccurate pH meter calibration.Calibrate your pH meter immediately before use with fresh, unexpired standard buffer solutions (typically pH 4.0, 7.0, and 10.0)[1]. Ensure the electrode is clean and properly stored.
Temperature of the solution.The pH of a buffer is temperature-dependent. Calibrate the pH meter and measure the final buffer solution at the temperature at which it will be used.
Incorrect amounts of acid and conjugate base.Re-calculate the required amounts of acetic acid and sodium acetate using the Henderson-Hasselbalch equation for your target pH.
Visible contamination or cloudiness in the final solution Use of non-sterile water or glassware.For cell culture or other sensitive applications, use sterile, distilled, or deionized water and autoclaved glassware.
Microbial growth.Prepare fresh solutions as needed. For longer storage, consider sterile filtering the final solution and storing it at 4°C.

Frequently Asked Questions (FAQs)

Q1: What is the formula for diluting 80% acetic acid?

A1: The formula to calculate the dilution of acetic acid is the standard dilution formula: C₁V₁ = C₂V₂ [2][3].

  • C₁ = Initial concentration (80% for your stock solution)

  • V₁ = Initial volume (the amount of 80% acetic acid you need to add)

  • C₂ = Final desired concentration (e.g., 5%, 1M)

  • V₂ = Final desired volume (e.g., 100 mL, 1 L)

To find the volume of 80% acetic acid needed (V₁), you would rearrange the formula: V₁ = (C₂V₂) / C₁ .

Q2: What type of water should I use for dilution?

A2: The type of water depends on the application. For general laboratory use, distilled or deionized water is recommended. For sensitive applications like cell culture or HPLC, use high-purity, sterile water (e.g., Milli-Q water or water for injection).

Q3: What is the correct order of mixing?

A3: Always add acid to water , never the other way around[3][4]. Adding water to a concentrated acid can generate significant heat, leading to boiling and splashing of the corrosive solution.

Q4: What are the essential safety precautions when handling 80% acetic acid?

A4: 80% acetic acid is corrosive and has a pungent odor. Always handle it in a well-ventilated area, preferably within a fume hood. Essential personal protective equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[5]. Ensure an eyewash station and safety shower are readily accessible.

Q5: How do I prepare an acetate buffer with a specific pH?

A5: To prepare an acetate buffer, you will need both acetic acid and a salt of its conjugate base, typically sodium acetate. The Henderson-Hasselbalch equation is used to determine the ratio of the two components needed for a specific pH. The general steps are:

  • Calculate the required molar amounts of acetic acid and sodium acetate.

  • Dissolve the sodium acetate in a portion of the final volume of water.

  • Add the calculated amount of acetic acid.

  • Adjust the pH to the desired value using a calibrated pH meter by adding small amounts of a strong acid (like HCl) or a strong base (like NaOH).

  • Bring the solution to the final volume with water.

Quantitative Data Summary

The following table provides calculations for preparing common concentrations of acetic acid from an 80% stock solution to a final volume of 1 Liter.

Desired Final Concentration (%)Volume of 80% Acetic Acid (V₁)Volume of Water to Add
0.2%2.5 mL997.5 mL
1%12.5 mL987.5 mL
5%62.5 mL937.5 mL
10%125 mL875 mL

Experimental Protocols

Protocol 1: Preparation of 1 L of 5% (v/v) Acetic Acid Solution

Materials:

  • 80% Acetic Acid stock solution

  • Distilled or deionized water

  • 1 L volumetric flask

  • Graduated cylinder or serological pipette

  • Appropriate PPE (gloves, goggles, lab coat)

Methodology:

  • Safety First: Don your PPE and work within a fume hood.

  • Calculate Required Volume: Using the C₁V₁ = C₂V₂ formula, determine the volume of 80% acetic acid needed: V₁ = (5% * 1000 mL) / 80% = 62.5 mL

  • Measure Water: Add approximately 800 mL of distilled water to the 1 L volumetric flask.

  • Add Acetic Acid: Carefully measure 62.5 mL of 80% acetic acid using a graduated cylinder or pipette. Slowly add the measured acetic acid to the water in the volumetric flask while gently swirling the flask.

  • Bring to Final Volume: Allow the solution to cool to room temperature. Then, add distilled water to the 1 L mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label: Label the flask clearly with "5% Acetic Acid," the date of preparation, and your initials.

Protocol 2: Preparation of 1 L of 0.1 M Acetate Buffer (pH 4.76)

Materials:

  • 80% Acetic Acid stock solution

  • Sodium Acetate (anhydrous, MW: 82.03 g/mol )

  • Distilled or deionized water

  • 1 L volumetric flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Weighing scale

  • Appropriate PPE

Methodology:

  • Safety Precautions: Wear appropriate PPE and work in a well-ventilated area.

  • Calculate Molarity of 80% Acetic Acid:

    • The density of 80% acetic acid is approximately 1.07 g/mL.

    • The molar mass of acetic acid is 60.05 g/mol .

    • Molarity = (1.07 g/mL * 0.80 * 1000 mL/L) / 60.05 g/mol ≈ 14.25 M

  • Calculate Required Components (for pH = pKa): For a pH of 4.76 (the pKa of acetic acid), you will need equimolar amounts of acetic acid and its conjugate base, sodium acetate. For a 0.1 M buffer, this means 0.05 M of each.

    • Sodium Acetate: 0.05 mol/L * 82.03 g/mol = 4.10 g

    • 80% Acetic Acid: Using C₁V₁ = C₂V₂, V₁ = (0.05 M * 1 L) / 14.25 M ≈ 3.5 mL

  • Dissolve Sodium Acetate: Add approximately 800 mL of distilled water to the 1 L volumetric flask with a magnetic stir bar. Add 4.10 g of sodium acetate and stir until fully dissolved.

  • Add Acetic Acid: Carefully measure and add 3.5 mL of 80% acetic acid to the sodium acetate solution.

  • Adjust pH: Place the pH electrode in the solution and monitor the pH. If necessary, adjust to pH 4.76 by adding small amounts of 1 M HCl or 1 M NaOH.

  • Final Volume: Once the desired pH is reached, remove the stir bar and add distilled water to the 1 L mark.

  • Mix and Label: Cap the flask, invert to mix, and label appropriately.

Visualizations

Dilution_Workflow start Start: Need Dilute Acetic Acid Solution calc Calculate V1 (C1V1 = C2V2) start->calc measure_water Measure Diluent (Water) calc->measure_water measure_acid Measure 80% Acetic Acid (V1) calc->measure_acid mix Add Acid to Water measure_water->mix measure_acid->mix final_vol Bring to Final Volume (V2) mix->final_vol label Label Solution final_vol->label end End: Diluted Acetic Acid Ready for Use label->end

Caption: Workflow for the dilution of 80% acetic acid.

Troubleshooting_Dilution_Errors start Incorrect Final Concentration? check_calc Recalculate C1V1 = C2V2 start->check_calc Yes correct Concentration Correct start->correct No check_measure Verify Volume Measurement (Use Calibrated Equipment) check_calc->check_measure Calculation OK check_temp Equilibrate Reagents to Room Temperature check_measure->check_temp Measurement OK

Caption: Troubleshooting decision tree for inaccurate dilutions.

References

Technical Support Center: Preventing Corrosion of Laboratory Equipment from Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of acetic acid to prevent the corrosion of laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What materials are most resistant to corrosion from acetic acid?

A1: The most resistant materials for handling and storing acetic acid depends on the concentration and temperature of the acid. For metals, austenitic stainless steels, particularly Types 316 and 317, offer excellent resistance, especially at higher concentrations and temperatures.[1][2] For plastics, high-density polyethylene (HDPE) and glass are suitable choices for storage containers.[3]

Q2: Can I use any grade of stainless steel with acetic acid?

A2: Not all stainless steel grades are equally resistant. While Type 304 can be used for a wide range of applications, including storage at temperatures up to about 120°F (50°C), Type 316 is generally preferred for higher temperatures and concentrations.[2] The presence of contaminants like chlorides can increase the risk of pitting corrosion in both 304 and 316 stainless steels.[1][4] For processing equipment, 316L is often considered a better choice than 304/304L or 316.[1]

Q3: Are there any metals I should absolutely avoid using with acetic acid?

A3: Yes. Avoid using aluminum, zinc, and carbon steel with acetic acid, especially in dilute solutions.[3][5] Aluminum can react with acetic acid, leading to contamination and degradation of the container.[3] Carbon steels are steeply corroded by all concentrations of acetic acid, even at room temperature.[5]

Q4: What about gaskets and seals? What materials are recommended?

A4: For gaskets and seals, the choice of material is critical. For glacial acetic acid, silicone (VMQ, SIL) o-rings are recommended due to their excellent resistance at high temperatures in static environments.[6] For lower concentrations (e.g., 5%), FKM (Viton®) is a suitable material.[7] It's important to consult the manufacturer's chemical compatibility chart for specific applications.

Q5: How should I store glacial acetic acid to minimize corrosion and other hazards?

A5: Glacial acetic acid should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[3] The ideal storage temperature is between 15°C and 25°C (59°F to 77°F).[3] Use appropriate storage containers made of glass, HDPE, or resistant grades of stainless steel.[3] Ensure containers are clearly labeled with hazard warnings.[3] To prevent vapor accumulation, storage in a facility with exhaust fans or under a fume hood is ideal.[3]

Troubleshooting Guides

Problem: I'm observing pitting and discoloration on my stainless steel equipment after using acetic acid.

  • Possible Cause: The grade of stainless steel may not be appropriate for the concentration and temperature of the acetic acid used. Contamination of the acetic acid with chlorides can also induce pitting corrosion.[1][4]

  • Solution:

    • Verify the grade of your stainless steel equipment. For applications involving higher concentrations or temperatures, upgrade to Type 316 or 317 stainless steel.[2]

    • If chloride contamination is suspected, consider using a more pitting-resistant grade of stainless steel.[1]

    • Routinely inspect equipment for early signs of corrosion.

Problem: My plastic tubing is becoming brittle and cracking after exposure to acetic acid.

  • Possible Cause: The plastic material is not chemically compatible with acetic acid. Acetic acid can degrade certain types of plastics and rubber.[8]

  • Solution:

    • Immediately replace the tubing with a material known to be resistant to acetic acid, such as PTFE or PVDF.

    • Consult a chemical resistance chart to select appropriate plastic components for your experiments.[9][10]

Problem: I have an acetic acid spill. How do I safely clean it up without damaging the lab surfaces?

  • Possible Cause: Accidental spill of acetic acid.

  • Solution: Follow the detailed spill cleanup protocol outlined in the "Experimental Protocols" section below. The key is to neutralize the acid before cleanup.

Data Presentation

Table 1: Corrosion Resistance of Stainless Steel Grades in Acetic Acid

Stainless Steel GradeGeneral ResistanceConditions for UseLimitations
Type 304 GoodConcentrations up to 99% at temperatures up to ~120°F (50°C).[2] Suitable for storage and handling.[1][4]Susceptible to pitting if chlorides are present.[1][4] Not recommended for temperatures above 120°F (50°C).[2]
Type 304L GoodSimilar to 304, with better resistance to intergranular corrosion after welding.[11]Susceptible to pitting if chlorides are present.[1][4]
Type 316 ExcellentBroader range of usefulness, especially if formic acid is present or if solutions are unaerated.[2] Used for higher temperatures and concentrations where 304 is inadequate.[2]Can be aggressively attacked by acetic anhydride in the absence of water and presence of chlorides.[1][4]
Type 316L ExcellentLower carbon content than 316, providing better resistance to intergranular corrosion after welding.[11] Considered a better choice for processing equipment.[1]Similar limitations to Type 316 regarding acetic anhydride.[1][4]
Type 317 SuperiorSomewhat greater corrosion resistance than Type 316 under severely corrosive conditions.[2]
Type 430 (Ferritic) FairCan be considered for most acid concentrations at ambient temperatures.[1][4]Austenitic grades (304, 316) are generally preferred due to reports of pitting corrosion.[1][4]

Table 2: Chemical Compatibility of Common Laboratory Plastics with Acetic Acid

Plastic MaterialGlacial Acetic AcidAcetic Acid (Aqueous Solution)
High-Density Polyethylene (HDPE) GoodExcellent
Polypropylene (PP) Good (at 20°C), Not Recommended (at 60°C)[12]Excellent
Polytetrafluoroethylene (PTFE) ExcellentExcellent
Polyvinylidene Fluoride (PVDF) ExcellentExcellent
Polycarbonate PoorFair
Polyvinyl Chloride (PVC) PoorGood

Data sourced from various chemical resistance charts. Always confirm with the specific manufacturer's data.

Experimental Protocols

Protocol for Neutralizing and Cleaning an Acetic Acid Spill

This protocol is for small spills (<1 L). For larger spills, evacuate the area and follow your institution's emergency procedures.[13]

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (goggles are preferred, and required at high acid concentrations), lab coat.[13][14]

  • Acid neutralizer (e.g., sodium bicarbonate, sodium carbonate, or calcium carbonate).[15][16][17]

  • Inert absorbent material (e.g., spill pads, sand, or vermiculite).[15]

  • pH indicator strips.

  • Plastic bags for waste disposal.[17]

  • Hazardous waste labels.

Procedure:

  • Assess the Situation: Identify the spilled chemical and its concentration. Ensure you have the appropriate PPE.[15]

  • Ensure Safety: If the spill is outside a fume hood, ensure adequate ventilation and avoid breathing vapors.[18] For glacial acetic acid, handle within a chemical fume hood.[13][14]

  • Contain the Spill: If necessary, use absorbent material to create a dike around the spill to prevent it from spreading.[19]

  • Neutralize the Acid: Gently sprinkle the acid neutralizer over the spill, starting from the outside and working inwards.[15] Avoid adding the neutralizer too quickly to prevent excessive fizzing and splashing.[15] Continue adding neutralizer until the fizzing stops.[15][17]

  • Verify Neutralization: Test the pH of the neutralized spill with a pH indicator strip. The pH should be between 6 and 9.[17]

  • Absorb the Residue: Once neutralized, cover the spill with an inert absorbent material.[15]

  • Clean Up: Collect the saturated absorbent material and place it in a heavy-duty plastic bag.[17][20]

  • Dispose of Waste: Seal the bag, label it as hazardous waste with the specific chemical name, and arrange for disposal through your institution's environmental health and safety office.[16][20]

  • Decontaminate the Area: Clean the spill area with soap and water.[19]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_action Action cluster_cleanup Cleanup & Disposal assess Assess Spill (Identify Chemical, Ensure PPE) safety Ensure Safety (Ventilation, Fume Hood) assess->safety contain Contain Spill (Use Absorbent Dike) safety->contain neutralize Neutralize Acid (Add Sodium Bicarbonate) contain->neutralize verify Verify Neutralization (pH 6-9) neutralize->verify absorb Absorb Residue (Inert Material) verify->absorb If pH is neutral cleanup Collect Waste (Place in Labeled Bag) absorb->cleanup dispose Dispose of Waste (Follow EHS Protocol) cleanup->dispose decontaminate Decontaminate Area (Soap and Water) dispose->decontaminate

Caption: Workflow for Acetic Acid Spill Cleanup.

logical_relationship cluster_factors Influencing Factors cluster_materials Material Selection cluster_outcome Outcome concentration Acid Concentration corrosion Corrosion concentration->corrosion temperature Temperature temperature->corrosion contaminants Contaminants (e.g., Chlorides) contaminants->corrosion metals Metals (e.g., Stainless Steel 316) metals->corrosion Inappropriate Grade no_corrosion No Corrosion metals->no_corrosion Appropriate Grade plastics Plastics (e.g., HDPE, PTFE) plastics->corrosion Incompatible Type plastics->no_corrosion Compatible Type elastomers Elastomers (e.g., Silicone, FKM) elastomers->corrosion Non-Resistant Material elastomers->no_corrosion Resistant Material

Caption: Factors Influencing Acetic Acid Corrosion.

References

Validation & Comparative

Acetic Acid vs. Formic Acid: A Comparative Guide for Ion Pairing in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the nuances of liquid chromatography-mass spectrometry (LC-MS), the choice of mobile phase modifier is a critical parameter that can significantly impact analytical outcomes. This guide provides an objective comparison of two commonly used volatile organic acids, acetic acid and formic acid, when employed as ion-pairing agents in reversed-phase LC-MS. By examining their effects on signal intensity, chromatographic performance, and overall data quality, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications.

Executive Summary

Formic acid has traditionally been the go-to mobile phase additive for reversed-phase LC-MS, prized for its ability to provide good chromatographic resolution and efficient ionization in positive electrospray ionization (ESI) mode. However, recent studies have highlighted the potential of acetic acid to significantly enhance MS signal intensity and improve peptide identification rates in proteomics applications, presenting a compelling alternative. This guide delves into the experimental data supporting these observations, provides detailed analytical protocols, and visualizes the underlying chemical principles to offer a comprehensive comparison.

Performance Comparison: Acetic Acid vs. Formic Acid

The selection of an appropriate ion-pairing agent is a balance between achieving optimal chromatographic separation and maximizing sensitivity in the mass spectrometer. The following tables summarize the key performance differences between acetic acid and formic acid based on published experimental data.

Performance Metric Acetic Acid (0.5%) Formic Acid (0.1%) Key Observations
MS Signal Intensity ~2.2–2.5x higherBaselineAcetic acid has been shown to significantly boost the signal intensity of peptides in ESI-MS.[1][2]
Peptide Identifications Up to 60% higherBaselineThe enhanced signal intensity with acetic acid can lead to a greater number of identified peptides in bottom-up proteomics experiments.[1][2]
Chromatographic Retention Slight decreaseBaselinePeptides may exhibit slightly shorter retention times when using acetic acid compared to formic acid.
Chromatographic Resolution Generally good, but can be analyte-dependentGenerally provides excellent peak shape and resolutionFormic acid is often favored for its robust chromatographic performance across a wide range of analytes.[3]
Ion Suppression Lower potential for suppression compared to stronger acidsGenerally low, but can suppress negative ion modeBoth are considered weak ion-pairing agents and are less suppressive than trifluoroacetic acid (TFA).[4]
Physicochemical Properties Acetic Acid Formic Acid
pKa 4.763.75
Typical Concentration 0.5%0.1%
Purity High purity grades are available, but contamination can be a concern.Available in very high purity grades, which is critical for minimizing background noise in MS.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for a typical bottom-up proteomics workflow comparing the use of 0.5% acetic acid and 0.1% formic acid as mobile phase modifiers.

Sample Preparation (General for Bottom-Up Proteomics)
  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing detergents and protease inhibitors.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM).

  • Protein Precipitation: Precipitate proteins using a method such as acetone or methanol/chloroform to remove interfering substances.

  • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Resuspension: Dry the purified peptides and resuspend in the initial mobile phase (e.g., 95% water, 5% acetonitrile with either 0.5% acetic acid or 0.1% formic acid).

LC-MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for peptide separations (e.g., 1.7 µm particle size, 130 Å pore size, 2.1 mm x 150 mm).

  • Mobile Phase A: Water with either 0.5% acetic acid or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with either 0.5% acetic acid or 0.1% formic acid.

  • Gradient: A typical gradient for peptide separation might be:

    • 0-5 min: 2% B

    • 5-95 min: 2-40% B

    • 95-100 min: 40-90% B

    • 100-105 min: 90% B

    • 105-110 min: 90-2% B

    • 110-120 min: 2% B

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 40-50°C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or TOF).

  • Ion Source: Electrospray ionization (ESI).

  • Ionization Mode: Positive.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

Visualizing the Mechanisms

To understand the differing effects of acetic acid and formic acid, it is helpful to visualize the processes occurring during chromatographic separation and electrospray ionization.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Peptide_Cleanup Peptide Cleanup (SPE) Digestion->Peptide_Cleanup LC Reversed-Phase LC (C18 Column) Peptide_Cleanup->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (DDA/DIA) ESI->MS Peptide_ID Peptide Identification MS->Peptide_ID Quantification Quantification Peptide_ID->Quantification

A typical bottom-up proteomics workflow.

The choice of acidic modifier primarily influences the "Reversed-Phase LC" and "Electrospray Ionization" stages of this workflow.

Ion_Pairing_Mechanism cluster_column Reversed-Phase Column Stationary_Phase C18 Stationary Phase (Hydrophobic) Mobile_Phase Mobile Phase (Aqueous/Organic + Acid) Analyte Peptide (Positively Charged) Analyte->Stationary_Phase Hydrophobic Interaction Silanol Residual Silanols (Negatively Charged) Analyte->Silanol Ionic Interaction (Causes Tailing) Ion_Pair Acid Anion (Formate/Acetate) Ion_Pair->Analyte Ion Pairing Ion_Pair->Silanol

Ion-pairing mechanism in reversed-phase chromatography.

In reversed-phase chromatography, the acidic modifier serves two main purposes. Firstly, by lowering the pH of the mobile phase, it ensures that acidic analytes are protonated and basic analytes carry a positive charge, which can influence their retention. Secondly, the conjugate base of the acid (formate or acetate) can form a weak, transient ion pair with positively charged analytes. This ion pair is less polar than the bare analyte, leading to increased retention on the non-polar stationary phase. Additionally, the acid anions can interact with positively charged residual silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions that can lead to peak tailing.

ESI_Mechanism cluster_ESI_Source Electrospray Ionization Source cluster_Factors Factors Influencing Signal Droplet_Formation Charged Droplet Formation Desolvation Solvent Evaporation (Desolvation) Droplet_Formation->Desolvation Increased Charge Density Gas_Phase_Ion Gas-Phase Ion [M+nH]n+ Desolvation->Gas_Phase_Ion Coulomb Fission Proton_Availability Proton Availability (Acid Concentration & pKa) Proton_Availability->Droplet_Formation Surface_Tension Droplet Surface Tension Surface_Tension->Desolvation Analyte_pI Analyte pI Analyte_pI->Gas_Phase_Ion

Key processes in electrospray ionization.

The significant signal enhancement observed with acetic acid is thought to be related to its effect on the electrospray process. While formic acid is a stronger acid and a better proton donor in solution, the overall efficiency of generating gas-phase ions is a complex interplay of factors within the ESI droplet. The higher concentration of the weaker acetic acid may lead to a more favorable environment for analyte charging and desolvation as the droplet shrinks. The exact mechanism is still a subject of research but may involve differences in surface tension, pH within the evaporating droplet, and the gas-phase basicity of the analyte and solvent molecules.

Conclusion and Recommendations

The choice between acetic acid and formic acid as an ion-pairing agent in LC-MS is not absolute and should be guided by the specific analytical goals.

  • For routine analyses where robust chromatographic performance and good sensitivity are required, 0.1% formic acid remains an excellent and widely applicable choice. Its high purity and proven track record make it a reliable option for a broad range of small and large molecules.

  • For applications demanding the highest sensitivity, particularly in bottom-up proteomics and the analysis of low-abundance peptides, 0.5% acetic acid presents a compelling alternative that can significantly boost signal intensity and increase the number of identified analytes. [1][2][6] Researchers should be aware of the potential for a slight reduction in chromatographic retention and should validate the method accordingly.

Ultimately, empirical testing is recommended to determine the optimal mobile phase modifier for a specific analyte and LC-MS system. By understanding the trade-offs between chromatographic performance and MS sensitivity, researchers can tailor their methods to achieve the best possible results.

References

A Comparative Analysis of Acetic Acid and Formalin as Tissue Fixatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper fixation of tissue samples is a critical first step, profoundly influencing the accuracy and reliability of subsequent analyses. The choice of fixative can significantly impact tissue morphology, the integrity of molecular components, and the success of techniques like immunohistochemistry (IHC). This guide provides an objective comparison of two commonly used fixatives: acetic acid and formalin, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Fixatives

The fundamental difference between acetic acid and formalin lies in their mechanism of preserving tissue. Formalin, an aldehyde-based fixative, primarily acts by forming cross-links between proteins, creating a stable, insoluble network that maintains the structural integrity of the tissue.[1][2] This cross-linking, however, can mask antigenic sites and degrade nucleic acids over time.[2][3]

In contrast, acetic acid is a non-additive, coagulant fixative.[4][5] It works by denaturing and precipitating proteins, particularly the nucleoproteins within the cell nucleus.[4][6][7] This action preserves nuclear detail well but can cause tissue swelling if used alone.[7][8] Consequently, acetic acid is almost always used in combination with other reagents, such as ethanol, to counteract its swelling effect and enhance overall tissue preservation.[8][9]

Performance Comparison: Morphology, Molecular Integrity, and Immunohistochemistry

The choice between formalin and an acetic acid-based fixative often depends on the intended downstream applications. Formalin is widely regarded as the gold standard for preserving tissue morphology, providing excellent clarity of both nuclear and cytoplasmic details.[10] However, alcohol-based fixatives containing acetic acid offer significant advantages in preserving nucleic acids and enhancing antigenicity for IHC.[10][11]

Morphological Preservation

While formalin excels at maintaining overall tissue architecture, acetic acid-containing fixatives can provide superior preservation of nuclear chromatin structure.[12] However, alcohol-based fixatives, which often include acetic acid, are known to cause more tissue shrinkage compared to formalin.[10][13]

Table 1: Comparison of Morphological Preservation

FeatureFormalinAcetic Acid-Based Fixatives (e.g., with alcohol)
Nuclear Detail Excellent[10]Superior nuclear chromatin detail[12]
Cytoplasmic Detail Excellent[10]Good, but can show shrinkage[3]
Tissue Architecture Superior preservation[10]Good, but prone to shrinkage artifacts[10][13]
Cellular Shrinkage MinimalCan be considerable[8][13]
Tissue Hardening Causes hardeningCan cause hardening, especially with alcohol[8]
Molecular Integrity

For molecular analyses, the preservation of high-quality DNA and RNA is paramount. Here, acetic acid-based fixatives, particularly those with an alcohol base, demonstrate a clear advantage over formalin. The cross-linking action of formalin can lead to nucleic acid fragmentation and modification, making it challenging to extract high-quality genetic material.[2][11][14] In contrast, the precipitating action of alcohol-acetic acid mixtures is less damaging to DNA and RNA.[11][15]

Table 2: Comparison of Nucleic Acid Preservation

ParameterFormalinAcetic Acid-Based Fixatives (e.g., with alcohol)
DNA Yield LowerSignificantly higher[11]
DNA Quality Prone to fragmentation and cross-linking[2][16]Superior quality, less fragmentation[11][15]
RNA Yield LowerSignificantly higher[11]
RNA Quality Susceptible to degradation and modification[14][17]Superior quality, better integrity[11][15]
Immunohistochemistry (IHC)

Formalin's cross-linking of proteins can mask epitopes, the specific sites where antibodies bind, often necessitating an antigen retrieval step to unmask these sites for successful IHC staining.[1] Alcohol-based fixatives containing acetic acid, by coagulating proteins rather than cross-linking them, often preserve antigenicity better, leading to stronger IHC signals without the need for extensive antigen retrieval.[10][11]

Table 3: Comparison of Immunohistochemical Staining Performance

ParameterFormalinAcetic Acid-Based Fixatives (e.g., with alcohol)
Antigenicity Preservation Can mask epitopes[1][11]Superior antigen preservation[10]
Antigen Retrieval Requirement Often required[1]Often not required or less harsh methods needed[11]
Staining Intensity Can be weaker without retrievalStronger staining intensity observed[10]
Background Staining More prominent[10]Less background noise[10]

Experimental Workflows and Fixation Mechanisms

To visualize the processes involved, the following diagrams illustrate a typical experimental workflow for tissue fixation and processing, and the distinct mechanisms of action for formalin and acetic acid.

G cluster_workflow Experimental Workflow for Tissue Fixation tissue_collection Tissue Collection fixation Fixation (Formalin or Acetic Acid-based) tissue_collection->fixation processing Tissue Processing (Dehydration, Clearing, Infiltration) fixation->processing embedding Paraffin Embedding processing->embedding sectioning Microtome Sectioning embedding->sectioning staining Staining (H&E, IHC, etc.) sectioning->staining analysis Microscopic Analysis staining->analysis G cluster_mechanisms Fixative Mechanisms of Action cluster_formalin Formalin (Cross-linking) cluster_acetic_acid Acetic Acid (Coagulation) protein1 Protein 1 crosslink Methylene Bridge (Cross-link) protein1->crosslink reacts with protein2 Protein 2 protein2->crosslink reacts with native_protein Native Protein denatured_protein Denatured & Precipitated Protein native_protein->denatured_protein denatures

References

validation of acetic acid's antimicrobial activity against known pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Acetic Acid's Efficacy Against Known Pathogens and Alternative Antimicrobial Agents

Published on: November 21, 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of acetic acid against a range of known pathogens. The product's performance is evaluated alongside other common antimicrobial agents, supported by experimental data from various scientific studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infection control.

Executive Summary

Acetic acid, a major component of vinegar, has a long history of use as a disinfectant. This guide consolidates scientific evidence demonstrating its effectiveness against a broad spectrum of pathogenic bacteria and fungi. Through a systematic review of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data, this report illustrates acetic acid's potent antimicrobial properties. Its mechanism of action, primarily through the disruption of microbial cell membrane integrity and intracellular pH homeostasis, makes it an effective agent against various microorganisms. This guide presents a direct comparison of acetic acid with other antimicrobials, such as lactic acid, sodium hypochlorite, and phenol, offering a clear perspective on its relative efficacy.

Comparative Antimicrobial Activity of Acetic Acid

The antimicrobial efficacy of acetic acid has been quantified against a variety of pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of acetic acid and other antimicrobial agents against several key pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Table 1: Antimicrobial Activity of Acetic Acid Against Common Pathogens

PathogenAcetic Acid Concentration (% v/v)Test MethodReference
Bacteria
Pseudomonas aeruginosaMIC: 2%In-vitro studies[1][2]
Staphylococcus aureus (MSSA)MIC: 0.312%Microdilution[3]
Staphylococcus aureus (MRSA)MIC: 0.625%Microdilution[3]
Escherichia coliMIC: 0.1%Broth Dilution[4]
Klebsiella spp.MIC: <0.004% - 4%Microdilution[3]
Proteus vulgarisBactericidal at 3%In-vitro tests[5]
Acinetobacter baumanniiBactericidal at 3%In-vitro tests[5]
Enterococcus faecalisBactericidal at 3%In-vitro tests[5]
Fungi
Candida albicansGrowth reduction at 40-75 mMBroth Microdilution[6]

Table 2: Comparative Antimicrobial Activity of Acetic Acid and Other Agents

PathogenAntimicrobial AgentMIC (% v/v or as noted)MBC (% v/v or as noted)Reference
Staphylococcus aureus Acetic Acid0.312%≤1%[3]
Lactic Acid--
Lauric AcidHigher than Acetic AcidHigher than Acetic Acid[3]
Caprylic AcidHigher than Acetic AcidHigher than Acetic Acid[3]
Escherichia coli Acetic Acid0.1%-[4]
Lactic Acid--
Lauric AcidHigher than Acetic AcidHigher than Acetic Acid[3]
Caprylic Acid--
Pseudomonas aeruginosa Acetic Acid2%-[1][2]
Phenol--
Candida albicans Acetic Acid40-75 mM-[6]
Lactic AcidVery little effect-[6]
Various Bacteria Sodium Hypochlorite0.1% - 0.2%-
Didecyldimethylammonium chloride (DDAC)0.06 - 0.17 µL/mL-[7]
Phenol0.50 - 0.83 µL/mL-[7]

Mechanism of Action

The antimicrobial activity of acetic acid is primarily attributed to its ability to penetrate the cell membrane of microorganisms in its undissociated form. Once inside the cell, where the pH is typically neutral, the acetic acid molecule dissociates, releasing a proton (H+) and its conjugate base (acetate). This leads to a decrease in the intracellular pH, which disrupts various cellular processes. The accumulation of protons also dissipates the proton motive force across the cell membrane, interfering with ATP synthesis and transport of nutrients. Furthermore, the acidic intracellular environment can lead to the denaturation of essential proteins and enzymes, ultimately resulting in cell death.

Acetic_Acid_Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell cluster_intracellular Intracellular Environment (Neutral pH) CH3COOH_ext Undissociated Acetic Acid (CH3COOH) Membrane Cell Membrane CH3COOH_ext->Membrane Passive Diffusion CH3COOH_int CH3COOH Membrane->CH3COOH_int H_ion Proton (H+) Accumulation CH3COOH_int->H_ion Dissociation Acetate Acetate (CH3COO-) CH3COOH_int->Acetate Acidification Intracellular Acidification H_ion->Acidification PMF_disruption Proton Motive Force Dissipation Acidification->PMF_disruption Protein_denaturation Protein & Enzyme Denaturation Acidification->Protein_denaturation Cell_death Cell Death PMF_disruption->Cell_death Protein_denaturation->Cell_death

Caption: Mechanism of acetic acid's antimicrobial action.

Experimental Protocols

The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution and Agar Well Diffusion.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (e.g., acetic acid) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • MBC Determination: To determine the MBC, an aliquot from each well that shows no visible growth is subcultured onto an agar plate. The plates are incubated, and the MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

  • Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Antimicrobial Agent: A specific volume of the antimicrobial agent at a known concentration is added to each well.

  • Incubation: The plate is incubated under suitable conditions for the test microorganism.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the well into the agar. If the agent is effective, it will inhibit the growth of the microorganism, creating a clear zone around the well. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the agent.

Experimental_Workflow cluster_setup Experiment Setup cluster_mic_mbc Broth Microdilution (MIC/MBC) cluster_diffusion Agar Well Diffusion Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Acetic Acid Prepare_Inoculum->Prepare_Dilutions Prepare_Agar Prepare Inoculated Agar Plate Prepare_Inoculum->Prepare_Agar Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (No Visible Growth) Incubate_Plate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Determine MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End_MIC End Read_MBC->End_MIC End Create_Wells Create Wells in Agar Prepare_Agar->Create_Wells Add_Acid Add Acetic Acid to Wells Create_Wells->Add_Acid Incubate_Diffusion Incubate Plate Add_Acid->Incubate_Diffusion Measure_Zones Measure Zones of Inhibition Incubate_Diffusion->Measure_Zones End_Diffusion End Measure_Zones->End_Diffusion End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The compiled data and experimental protocols underscore the significant antimicrobial activity of acetic acid against a wide array of clinically relevant pathogens. Its broad-spectrum efficacy, coupled with a well-understood mechanism of action, positions acetic acid as a viable and effective antimicrobial agent. The comparative data presented in this guide demonstrate its performance relative to other common disinfectants, providing a valuable reference for researchers and professionals in the field of drug development and infectious disease control. Further research into optimizing formulations and applications of acetic acid could lead to its expanded use in various clinical and industrial settings.

References

Acetic Acid vs. Trichloroacetic Acid: A Comparative Analysis for Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics and protein chemistry, the effective precipitation of proteins is a critical step for concentration, purification, and removal of interfering substances prior to downstream analyses such as electrophoresis or mass spectrometry. Among the various acid precipitation methods, trichloroacetic acid (TCA) is a widely utilized and highly effective agent. A common question that arises is how it compares to a structurally related but simpler carboxylic acid, acetic acid. This guide provides a comprehensive, data-supported comparison of acetic acid and trichloroacetic acid for protein precipitation, detailing their mechanisms, efficacy, and practical applications.

Quantitative Data Summary

A direct quantitative comparison of protein precipitation efficiency between acetic acid and trichloroacetic acid is challenging to present, as acetic acid is generally considered an ineffective precipitant for most proteins.[1][2] Experimental evidence demonstrates that while TCA robustly precipitates proteins, acetic acid and even monochloroacetic acid are largely unable to induce significant protein precipitation.[1][2] Dichloroacetic acid shows some capability, but it is still only about half as efficient as trichloroacetic acid.[1]

The key takeaway from available data is the critical role of the three chlorine atoms in TCA, which significantly enhances its acidic strength and alters its interaction with proteins in solution, leading to effective precipitation. The ineffectiveness of stronger acids like hydrochloric acid (HCl) at similar concentrations further suggests that the mechanism is not solely dependent on pH.[2]

FeatureAcetic Acid (CH₃COOH)Trichloroacetic Acid (CCl₃COOH)
Precipitation Efficiency Very low to negligible for most proteins.[1][2]High; widely used and very effective.[3]
Mechanism of Action Primarily acts by lowering the pH of the solution.[4]Induces precipitation through a combination of factors: lowering pH, causing protein unfolding to a "molten globule-like" state, disrupting the hydration shell, and facilitating hydrophobic aggregation.[5][6]
Protein Denaturation Can cause denaturation, but its primary limitation is the inability to induce aggregation and precipitation.Strong denaturing agent; precipitates proteins in an unfolded state, which can be a drawback for applications requiring native conformation.
Typical Concentration Not typically used for protein precipitation.10-20% final concentration is common for effective precipitation.[3]
Removal of Contaminants Ineffective at precipitating proteins, thus not used for this purpose.Effective at removing various contaminants like salts and detergents.
Resolubilization of Pellet Not applicable due to lack of precipitation.The resulting protein pellet can be difficult to resolubilize.[3]

Mechanism of Action

The significant difference in the precipitating ability of acetic acid and trichloroacetic acid lies in their chemical properties and the resulting interaction with proteins.

Acetic Acid: As a weak acid, acetic acid's primary effect in a protein solution is to lower the pH. While altering the pH can influence a protein's net charge and solubility, particularly around its isoelectric point, acetic acid is generally not strong enough or possess the right chemical properties to induce the large-scale aggregation required for precipitation.[4]

Trichloroacetic Acid (TCA): The precipitation mechanism of TCA is more complex and multifaceted.[1][6] The three highly electronegative chlorine atoms on the alpha-carbon make TCA a much stronger acid than acetic acid and are crucial for its effectiveness.[5]

The proposed mechanism involves:

  • Acidification and Charge Neutralization: TCA lowers the pH, leading to the protonation of acidic residues on the protein surface, thereby reducing the net negative charge and electrostatic repulsion between protein molecules.[7]

  • Disruption of Hydration Shell: TCA is thought to sequester water molecules that form the hydration shell around the protein, promoting protein-protein interactions over protein-solvent interactions.[5][6]

  • Induction of a Partially Unfolded State: TCA interacts with the protein, causing it to adopt a partially structured, "molten globule-like" intermediate state. This state exposes hydrophobic regions that are normally buried within the protein's core.[1][6]

  • Hydrophobic Aggregation: The exposed hydrophobic patches on different protein molecules then interact, leading to aggregation and subsequent precipitation out of the solution.[5]

It is this combination of effects, particularly the induction of a partially unfolded, aggregation-prone state, that makes TCA a potent precipitating agent, a capability that acetic acid lacks.[1][6]

Experimental Protocols

Due to its ineffectiveness, a standard protocol for protein precipitation using acetic acid is not established in the literature. The following protocols are for the widely accepted and utilized trichloroacetic acid precipitation methods.

Standard Trichloroacetic Acid (TCA) Precipitation

This protocol is suitable for concentrating proteins from dilute solutions and removing interfering substances.

Materials:

  • Protein sample solution

  • Trichloroacetic acid (TCA) solution, 100% (w/v)

  • Ice-cold acetone

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Place the protein sample in a microcentrifuge tube on ice.

  • Add 100% TCA solution to the sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample for a final TCA concentration of 20%.[8]

  • Vortex the mixture gently and incubate on ice for 10-30 minutes.[3][8] For very dilute samples, the incubation time can be extended, even overnight at 4°C.[9]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) in a refrigerated microcentrifuge for 5-10 minutes.[8]

  • Carefully decant and discard the supernatant, leaving the protein pellet. The pellet may appear as a whitish, fluffy precipitate.[8]

  • To remove residual TCA, wash the pellet by adding 200-500 µL of ice-cold acetone.[3][8]

  • Vortex briefly and centrifuge again at high speed for 5 minutes.

  • Discard the acetone supernatant. Repeat the wash step at least once more.[8]

  • After the final wash, air-dry the pellet to remove any remaining acetone. This can be done by leaving the tube open on the bench for a few minutes or by using a speed vacuum.[3]

  • The dried pellet can then be resuspended in an appropriate buffer for downstream analysis, such as SDS-PAGE sample buffer.[8]

TCA/Acetone Precipitation

This method is often used for preparing samples for 2-D electrophoresis and can be more effective than TCA or acetone alone for certain samples.[3][10]

Materials:

  • Protein sample

  • 10% (w/v) TCA in ice-cold acetone

  • Ice-cold acetone

  • Reducing agents (optional, e.g., DTT or β-mercaptoethanol)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • To your protein sample, add 4 volumes of 10% TCA in ice-cold acetone. If required for your sample, this solution can be supplemented with a reducing agent like 20 mM DTT.

  • Vortex the mixture and incubate at -20°C for at least 45 minutes, or overnight for more dilute samples.[3][11]

  • Centrifuge the sample at high speed (e.g., 17,000 rpm) at 4°C for 1-15 minutes to pellet the protein.[11]

  • Discard the supernatant.

  • Wash the pellet with ice-cold acetone (which may also contain a reducing agent). Vortex and centrifuge as in the previous step. Repeat the wash at least once.[11]

  • Air-dry the pellet to remove residual acetone.

  • Resuspend the pellet in a suitable buffer for your downstream application.

Visualizations

Experimental Workflow for TCA Precipitation

TCA_Precipitation_Workflow start Protein Sample add_tca Add 100% TCA to final 10-20% start->add_tca incubate Incubate on Ice (10-30 min) add_tca->incubate centrifuge1 Centrifuge (14,000 rpm, 10 min) incubate->centrifuge1 supernatant1 Discard Supernatant centrifuge1->supernatant1 Liquid Phase pellet1 Protein Pellet centrifuge1->pellet1 Solid Phase add_acetone Add Cold Acetone (Wash) pellet1->add_acetone centrifuge2 Centrifuge (14,000 rpm, 5 min) add_acetone->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 Liquid Phase pellet2 Washed Pellet centrifuge2->pellet2 Solid Phase air_dry Air-Dry Pellet pellet2->air_dry resuspend Resuspend in Buffer air_dry->resuspend end Ready for Analysis resuspend->end

Caption: A typical experimental workflow for protein precipitation using trichloroacetic acid (TCA).

Conceptual Mechanism of TCA-Induced Protein Precipitation

TCA_Mechanism native_protein Native Soluble Protein (Hydration Shell) intermediate Partially Unfolded State ('Molten Globule') native_protein->intermediate + TCA - Hydration Shell - pH Change tca Trichloroacetic Acid (TCA) aggregation Hydrophobic Aggregation intermediate->aggregation Exposure of Hydrophobic Core precipitate Insoluble Protein Precipitate aggregation->precipitate Formation of Insoluble Complex

Caption: The mechanism of TCA action, leading from a soluble protein to an insoluble precipitate.

Conclusion

References

Acetic Acid-Based Fixatives: A Safer and Effective Alternative to B-5 for Histological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Acetic Acid-Zinc-Formalin (AZF) as a mercury-free substitute for traditional B-5 fixative, assessing performance in tissue morphology, immunohistochemistry, and molecular pathology applications.

For decades, B-5 fixative has been a preferred choice in histology, particularly for hematopoietic and lymphoid tissues, due to the excellent nuclear detail it provides.[1][2] However, its composition, which includes the heavy metal mercuric chloride, raises significant safety and environmental concerns.[3][4] The toxicity of mercury and the stringent, costly disposal requirements have prompted a search for safer alternatives that do not compromise diagnostic quality.[3][4] This guide provides a detailed comparison of the traditional B-5 fixative with a promising acetic acid-based alternative, Acetic Acid-Zinc-Formalin (AZF), supported by experimental data.

Performance Comparison: B-5 vs. Acetic Acid-Zinc-Formalin (AZF)

A blinded prospective study directly comparing B-5 and AZF has demonstrated that AZF is a reliable substitute, offering comparable, and in some aspects superior, performance without the hazards associated with mercury.[3]

Morphological and Staining Quality

Evaluation by pathologists revealed that while B-5 provides exceptional morphologic detail, AZF is a very close second.[3] As staining protocols were optimized for AZF, the discernible differences between the two fixatives diminished significantly.[3]

FeatureB-5 FixativeAcetic Acid-Zinc-Formalin (AZF)
Overall Staining Score 1.5 (Best)1.8 (Close Second)
Overall Morphologic Score 1.3 (Best)1.5 (Close Second)
Nuclear Detail ExcellentExcellent, comparable to B-5
Cytoplasmic Detail GoodGood, comparable to B-5

Scores are based on a blinded review where a lower score indicates better quality.[3]

Immunohistochemistry (IHC) Performance

AZF has shown equivalent or even superior antigen preservation for a variety of antibodies compared to B-5, without the need for the harsh antigen retrieval methods sometimes necessitated by B-5 fixation.[3]

FeatureB-5 FixativeAcetic Acid-Zinc-Formalin (AZF)
Antigen Preservation Generally good, but can be difficult for some key antibodies (e.g., CD30, cyclin D1).[3]Equivalent or superior to B-5.[3]
Staining Intensity Strong, but can be variable.Consistently strong.
Background Staining MinimalMinimal
Molecular Applications

The preservation of nucleic acids is crucial for modern molecular diagnostics. In this regard, AZF demonstrates a clear advantage over the mercury-containing B-5.

ApplicationB-5 FixativeAcetic Acid-Zinc-Formalin (AZF)
In Situ Hybridization (ISH) Can be performed, but mercury may interfere with results.Strong signal intensity achieved.[3]
DNA Amplification (PCR) Difficult to impossible due to nucleic acid damage from mercury.[3][5] DNA molecules obtained are often smaller than 100 base pairs.[5]DNA can be successfully extracted and amplified.[3]

Experimental Protocols

Detailed methodologies for tissue fixation are crucial for reproducible results. The following are the standard operating procedures for both B-5 and AZF fixatives.

B-5 Fixative Protocol

Composition: [1][3]

  • Stock Solution:

    • Mercuric chloride: 12 g

    • Sodium acetate (anhydrous): 2.5 g

    • Distilled water: 200 ml

  • Working Solution (prepare immediately before use):

    • B-5 stock solution: 20 ml

    • 40% formaldehyde: 2 ml

Procedure:

  • Prepare the working solution immediately before use.

  • Immerse tissue specimens (no thicker than 3 mm) in the B-5 working solution. The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Fixation time is critical: 4-8 hours.[1] Over-fixation can lead to brittle tissue.[3]

  • After fixation, transfer the tissue to 70% ethanol for storage. Do not store in the fixative.[1]

  • De-zenkerization (Mercury Pigment Removal): Before staining, paraffin-embedded sections must be treated to remove mercury deposits.

    • Treat with Lugol's iodine for 5-10 minutes.

    • Rinse in water.

    • Treat with 5% sodium thiosulfate (hypo) for 1-5 minutes, or until sections are colorless.

    • Wash thoroughly in running tap water.

Acetic Acid-Zinc-Formalin (AZF) Fixative Protocol

Composition: [6]

  • AZF is a ready-to-use solution containing formaldehyde, zinc chloride, and acetic acid. A typical formulation includes:

    • Formaldehyde: ~3.7-5.6%

    • Zinc chloride: <1-3%

    • Glacial acetic acid: <1%

    • Selected buffers

Procedure:

  • Immerse fresh tissue specimens in the AZF solution. The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Fixation time is flexible, with a minimum of 2 hours. Tissues can remain in the fixative for up to 72 hours without adverse effects on staining quality or antigenicity.[3]

  • For bone marrow specimens, the acetic acid in AZF "pre-starts" the decalcification process, which can significantly shorten the overall decalcification time.[3][7]

  • After fixation, tissues can be transferred directly to a tissue processor. No special steps are required to remove the fixative before staining.

Workflow and Safety Comparison

The operational and safety advantages of switching from B-5 to AZF are substantial, leading to a more efficient and safer laboratory environment.

Experimental Workflow Diagram

G cluster_B5 B-5 Fixative Workflow cluster_AZF AZF Fixative Workflow B5_1 Tissue Collection B5_2 Fixation (4-8 hours) B5_1->B5_2 B5_3 Transfer to 70% Ethanol B5_2->B5_3 B5_4 Processing B5_3->B5_4 B5_5 Embedding B5_4->B5_5 B5_6 Sectioning B5_5->B5_6 B5_7 De-zenkerization (Iodine/Thiosulfate) B5_6->B5_7 B5_8 Staining B5_7->B5_8 AZF_1 Tissue Collection AZF_2 Fixation (2-72 hours) AZF_1->AZF_2 AZF_3 Processing AZF_2->AZF_3 AZF_4 Embedding AZF_3->AZF_4 AZF_5 Sectioning AZF_4->AZF_5 AZF_6 Staining AZF_5->AZF_6

Caption: Workflow comparison of B-5 and AZF fixation.

Hazard Profile Diagram

G B5 B-5 Fixative Mercuric Chloride Formaldehyde Sodium Acetate B5_hazards Hazards Highly Toxic (Neurotoxin) Environmental Hazard (Mercury) Carcinogen Corrosive AZF AZF Fixative Zinc Chloride Formaldehyde Acetic Acid AZF_hazards Hazards Corrosive Carcinogen (Formaldehyde) Irritant

Caption: Hazard comparison of B-5 and AZF fixatives.

Conclusion

The evidence strongly supports the adoption of Acetic Acid-Zinc-Formalin (AZF) as a safer and effective alternative to the traditional mercury-based B-5 fixative. AZF provides comparable morphological and staining quality, particularly for hematopoietic tissues, while offering significant advantages in terms of safety, ease of use, and compatibility with modern molecular techniques.[3] The elimination of mercury from the histology workflow not only reduces health risks to laboratory personnel but also alleviates the environmental and financial burden of hazardous waste disposal. For laboratories seeking to modernize their practices and enhance safety without compromising diagnostic excellence, AZF presents a compelling and validated solution.

References

A Comparative Guide to the Quantitative Analysis of Acetic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acetic acid in fermentation broth is critical for process monitoring, yield optimization, and quality control. This guide provides a comparative overview of three prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays. Each method's performance is supported by experimental data, and detailed protocols are provided to aid in methodological selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for acetic acid quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of HPLC, GC, and Enzymatic Assays based on reported experimental data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Enzymatic Assay
Principle Separation based on polarity and affinity for a stationary phase, followed by detection.Separation of volatile compounds based on boiling point and polarity, followed by detection.Specific enzymatic reactions leading to a measurable change in absorbance.
Linearity (R²) > 0.999[1]> 0.994[2]> 0.999[3][4][5]
Limit of Detection (LOD) 8.2 mg/L[1]0.04 - 18 mg/L[2][6]0.946 - 2.2 mg/L[3][4][5][7][8]
Limit of Quantitation (LOQ) 24.9 mg/L[1]0.13 - 8.3 mg/L[2][6]2.0 - 3.8 mg/L[3][4][5][7][8]
Precision (RSD) < 2%[9]< 10%[6]1.8 - 3.8% (intermediate precision)[7][8]
Accuracy (Recovery) 100.54%[9]81.9 - 113%[2][6]88 - 103%[7][8]
Analysis Time 10 - 30 minutes[1][10][11]< 10 minutes[6]~4 - 20 minutes[12]
Throughput High (with autosampler)High (with autosampler)High (especially with automated systems)[3]
Selectivity Good, but potential for co-elution.High, especially with MS detectors.Highly specific to acetic acid.[3][4][5]
Sample Preparation Filtration, dilution.Filtration, acidification, derivatization, or headspace sampling.Filtration, dilution, pH adjustment.

Experimental Workflows and Signaling Pathways

The general workflow for the quantitative analysis of acetic acid from a fermentation broth sample involves several key stages, from initial sample collection to final data analysis.

Acetic Acid Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Remove cells Filtration Filtration (e.g., 0.22 µm) Centrifugation->Filtration Remove particulates Dilution Dilution Filtration->Dilution Adjust concentration HPLC HPLC Dilution->HPLC GC GC Dilution->GC EnzymaticAssay Enzymatic Assay Dilution->EnzymaticAssay Detection Detection HPLC->Detection GC->Detection EnzymaticAssay->Detection Quantification Quantification Detection->Quantification Calibration Curve Result Acetic Acid Concentration Quantification->Result

Caption: General workflow for acetic acid quantification.

The enzymatic assay for acetic acid is based on a specific signaling pathway involving a series of coupled reactions.

Enzymatic Assay Signaling Pathway AceticAcid Acetic Acid AcetylPhosphate Acetyl-Phosphate AceticAcid->AcetylPhosphate Acetate Kinase ATP ATP ADP ADP ATP:s->ADP:n Pyruvate Pyruvate ADP->Pyruvate Pyruvate Kinase PEP Phosphoenolpyruvate PEP:s->Pyruvate:n L_Lactate L-Lactate Pyruvate->L_Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH:s->NAD:n

Caption: Enzymatic assay reaction cascade.

Experimental Protocols

Below are detailed methodologies for the three key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization based on the specific fermentation matrix and available instrumentation.

  • Sample Preparation:

    • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[10]

    • Dilute the filtered sample with the mobile phase to bring the acetic acid concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column.

    • Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water.[10]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RI) or Photodiode Array (PDA) at 210 nm.

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of at least five calibration standards of acetic acid in the mobile phase, covering the expected concentration range of the samples.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Analysis and Quantification:

    • Inject the prepared samples.

    • Identify the acetic acid peak based on the retention time of the standards.

    • Quantify the acetic acid concentration in the samples using the calibration curve.

Gas Chromatography (GC)

This protocol often requires derivatization or headspace analysis for optimal performance. The following is a general procedure for direct injection after acidification.

  • Sample Preparation:

    • Centrifuge the fermentation broth at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Acidify the filtered sample by adding a small volume of a strong acid (e.g., formic acid or metaphosphoric acid) to ensure acetic acid is in its volatile, undissociated form.[13]

    • An internal standard (e.g., propionic acid) should be added for improved accuracy.

  • Chromatographic Conditions:

    • Column: DB-FFAP (Fused-Silica Capillary Column with a Free Fatty Acid Phase) or equivalent.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 220°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes. This program may require optimization.[13]

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Calibration:

    • Prepare calibration standards of acetic acid and the internal standard in a matrix that mimics the fermentation broth.

    • Generate a calibration curve by plotting the ratio of the acetic acid peak area to the internal standard peak area against the concentration of acetic acid.

  • Analysis and Quantification:

    • Inject the prepared samples.

    • Identify the peaks corresponding to acetic acid and the internal standard based on their retention times.

    • Calculate the acetic acid concentration using the calibration curve.

Enzymatic Assay

This protocol is based on commercially available kits, which are highly specific and convenient.

  • Sample Preparation:

    • Centrifuge and filter the fermentation broth as described for HPLC.

    • Dilute the sample with deionized water to ensure the acetic acid concentration falls within the assay's linear range (typically up to about 0.25 g/L in the cuvette).[14]

    • If the sample is colored, it may require a decolorization step (e.g., with PVPP).[14]

    • Adjust the pH of the sample to the optimal range for the enzymes, as specified in the kit instructions (often around pH 7.4-8.4).[12][15]

  • Assay Procedure (Manual or Automated):

    • Follow the kit manufacturer's instructions for the preparation of reagents and the assay itself.

    • Typically, the procedure involves adding the sample to a buffer solution, followed by the addition of a coenzyme/enzyme mixture.

    • The reaction involves the conversion of acetic acid in the presence of ATP and acetate kinase. A series of coupled reactions ultimately leads to the oxidation of NADH to NAD+.[16]

    • The decrease in absorbance at 340 nm, which is proportional to the amount of acetic acid, is measured using a spectrophotometer.[16]

  • Calibration:

    • Run a standard of known acetic acid concentration provided with the kit.

    • A blank reaction (without the sample) is also run to correct for any background absorbance.

  • Analysis and Quantification:

    • Measure the absorbance of the samples before and after the final enzyme addition.

    • Calculate the change in absorbance and determine the acetic acid concentration based on the absorbance change of the standard and the stoichiometry of the reactions, as detailed in the kit's calculation formula.

References

A Comparative Analysis of the Bactericidal Efficacy of Acetic Acid and Other Common Disinfectants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal effects of acetic acid against other widely used disinfectants, including sodium hypochlorite (bleach), ethanol, hydrogen peroxide, and quaternary ammonium compounds (QACs). The following sections present quantitative data from experimental studies, detailed experimental protocols, and visualizations of the mechanisms of action and testing workflows to aid in the informed selection and application of these agents in research and development settings.

Quantitative Comparison of Bactericidal Efficacy

The bactericidal efficacy of a disinfectant is commonly determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum[1][2][3]. The following tables summarize the comparative bactericidal activities of acetic acid and other disinfectants against various bacterial strains as reported in scientific literature.

DisinfectantTest MethodBacterial StrainConcentrationContact TimeLog ReductionReference
Acetic Acid Suspension TestMycobacterium tuberculosis6%30 min>8[4]
Acetic Acid Suspension TestEscherichia coli5%20 min>7[4]
Acetic Acid Suspension TestPseudomonas aeruginosa0.31%3 hoursEradication of mature biofilm[5]
Acetic Acid Suspension TestStaphylococcus aureus0.31%3 hoursEradication of mature biofilm[5]
Sodium Hypochlorite Suspension TestPsychrotolerant Bacillus cereus group25 ppm24 hoursMIC[6]
Ethanol Not SpecifiedPseudomonas aeruginosa30-100% (v/v)10 secNot Specified (Killed)
Ethanol Not SpecifiedSerratia marcescens, E. coli, Salmonella typhosa40-100% (v/v)10 secNot Specified (Killed)
Hydrogen Peroxide & Peracetic Acid Suspension TestStaphylococcus spp., Listeria spp., E. coli0.1%10 min>5[7]
Quaternary Ammonium Compound (QAC) Not SpecifiedPseudomonas aeruginosa, Pseudomonas cepacia, Staphylococcus aureusNot SpecifiedNot SpecifiedEffective, but less so than 1.25% acetic acid against P. aeruginosa[8]

Table 1: Comparative Bactericidal Activity of Various Disinfectants

Bacterial IsolateAcetic Acid (μL/mL)Sodium Hypochlorite (μL/mL)Didecyldimethylammonium Chloride (DDAC) (μL/mL)
Coagulase-negative Staphylococcus (CONS)0.05 ± 0.000.06 ± 0.000.06 ± 0.00
Klebsiella pneumoniae0.25 ± 0.060.10 ± 0.000.17 ± 0.04
Proteus vulgaris0.12 ± 0.030.08 ± 0.020.08 ± 0.02
Enterococcus species0.12 ± 0.030.08 ± 0.020.08 ± 0.02
Serratia marcescens0.25 ± 0.060.10 ± 0.000.17 ± 0.04

Table 2: Mean Minimum Inhibitory Concentrations (MICs) of Acetic Acid, Sodium Hypochlorite, and DDAC against Bacterial Isolates from Hospital High-Touch Surfaces.[9]

Mechanisms of Bactericidal Action

The methods by which disinfectants kill bacteria vary significantly. Understanding these mechanisms is crucial for selecting the appropriate disinfectant for a specific application and for anticipating potential resistance.

Acetic Acid

The primary mechanism of action for acetic acid is attributed to the undissociated form of the acid, which can readily pass through the bacterial cell membrane[4]. Once inside the cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts essential cellular functions, including enzymatic activity and protein stability, ultimately leading to cell death.

AceticAcid_Mechanism cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm Undissociated_Acetic_Acid Acetic Acid (CH₃COOH) Membrane Lipid Bilayer Undissociated_Acetic_Acid->Membrane Passive Diffusion Dissociated_Acetic_Acid Acetate (CH₃COO⁻) + Proton (H⁺) Membrane->Dissociated_Acetic_Acid Lower_pH Intracellular pH Decrease Dissociated_Acetic_Acid->Lower_pH Disruption Disruption of Cellular Functions & Enzyme Inhibition Lower_pH->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Bactericidal mechanism of acetic acid.

Other Disinfectants

The bactericidal mechanisms of the other disinfectants are summarized below and visualized in the accompanying diagrams.

  • Sodium Hypochlorite (Bleach): Acts as a strong oxidizing agent. Hypochlorous acid, the active form, disrupts bacterial cell membranes, inhibits essential enzymes through oxidation of sulfhydryl groups, and degrades lipids and fatty acids[2][3][10][11].

  • Ethanol: Causes denaturation of proteins and solubilization of lipids in the bacterial cell membrane, leading to loss of membrane integrity and cell lysis.

  • Hydrogen Peroxide: Produces highly reactive hydroxyl free radicals that damage essential cell components, including lipids, proteins, and DNA, through oxidation[12][13][14].

  • Quaternary Ammonium Compounds (QACs): These cationic surfactants disrupt the negatively charged bacterial cell membrane, leading to the leakage of cytoplasmic contents and ultimately cell death[9][15][16][17][18].

Disinfectant_Mechanisms cluster_NaOCl Sodium Hypochlorite cluster_Ethanol Ethanol cluster_H2O2 Hydrogen Peroxide cluster_QAC Quaternary Ammonium Compounds NaOCl Sodium Hypochlorite (NaOCl) HOCl Hypochlorous Acid (HOCl) NaOCl->HOCl NaOCl_Target Cell Membrane, Enzymes, Lipids HOCl->NaOCl_Target NaOCl_Action Oxidation & Degradation NaOCl_Target->NaOCl_Action NaOCl_Death Cell Death NaOCl_Action->NaOCl_Death Ethanol Ethanol Ethanol_Target Proteins & Lipids (Cell Membrane) Ethanol->Ethanol_Target Ethanol_Action Denaturation & Solubilization Ethanol_Target->Ethanol_Action Ethanol_Death Cell Lysis Ethanol_Action->Ethanol_Death H2O2 Hydrogen Peroxide (H₂O₂) Hydroxyl Hydroxyl Radicals (•OH) H2O2->Hydroxyl H2O2_Target DNA, Proteins, Lipids Hydroxyl->H2O2_Target H2O2_Action Oxidative Damage H2O2_Target->H2O2_Action H2O2_Death Cell Death H2O2_Action->H2O2_Death QAC QACs QAC_Target Cell Membrane QAC->QAC_Target QAC_Action Membrane Disruption QAC_Target->QAC_Action QAC_Death Leakage of Cytoplasmic Contents & Cell Death QAC_Action->QAC_Death

Caption: Bactericidal mechanisms of common disinfectants.

Experimental Protocols for Assessing Bactericidal Efficacy

Standardized methods are essential for the reliable evaluation of disinfectant efficacy. The following sections provide detailed protocols for three common experimental procedures.

Quantitative Suspension Test

This test evaluates the efficacy of a disinfectant in a liquid suspension.

Suspension_Test_Workflow Start Start Prepare_Suspension Prepare Bacterial Suspension Start->Prepare_Suspension Mix Mix Disinfectant with Bacterial Suspension Prepare_Suspension->Mix Incubate Incubate for Specified Contact Time Mix->Incubate Neutralize Neutralize Disinfectant Action Incubate->Neutralize Plate Plate Serial Dilutions on Agar Neutralize->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count_CFU Count Colony-Forming Units (CFU) Incubate_Plates->Count_CFU Calculate Calculate Log Reduction Count_CFU->Calculate End End Calculate->End

Caption: Workflow for a quantitative suspension test.

Protocol:

  • Preparation of Bacterial Suspension: A standardized suspension of the test bacterium is prepared in a suitable broth, typically to a concentration of 10^8 colony-forming units (CFU)/mL.

  • Mixing: A specified volume of the disinfectant at the desired concentration is added to the bacterial suspension. A control is prepared with sterile water or saline instead of the disinfectant.

  • Contact Time: The mixture is incubated for a predetermined contact time at a specified temperature.

  • Neutralization: After the contact time, a neutralizer is added to inactivate the disinfectant. This is a critical step to prevent further bactericidal activity.

  • Plating: Serial dilutions of the neutralized mixture are plated onto a suitable agar medium.

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • Enumeration: The number of colonies on the plates is counted to determine the number of surviving bacteria.

  • Calculation: The log reduction in bacterial count is calculated by comparing the number of surviving bacteria in the disinfectant-treated sample to the initial count in the control sample.

Carrier Test (e.g., AOAC Use-Dilution Method)

This method assesses the efficacy of a disinfectant on a hard, non-porous surface.

Carrier_Test_Workflow Start Start Inoculate_Carrier Inoculate Carrier with Bacterial Culture Start->Inoculate_Carrier Dry_Carrier Dry Inoculated Carrier Inoculate_Carrier->Dry_Carrier Expose_Disinfectant Expose Carrier to Disinfectant Dry_Carrier->Expose_Disinfectant Incubate_Contact Incubate for Specified Contact Time Expose_Disinfectant->Incubate_Contact Transfer_Growth_Medium Transfer Carrier to Growth Medium with Neutralizer Incubate_Contact->Transfer_Growth_Medium Incubate_Medium Incubate Growth Medium Transfer_Growth_Medium->Incubate_Medium Observe_Growth Observe for Bacterial Growth (Turbidity) Incubate_Medium->Observe_Growth Record_Results Record Number of Positive/Negative Carriers Observe_Growth->Record_Results End End Record_Results->End

Caption: Workflow for a carrier test.

Protocol:

  • Carrier Preparation: Standardized carriers, typically stainless steel cylinders, are sterilized.

  • Inoculation: The carriers are immersed in a standardized bacterial culture and then drained.

  • Drying: The inoculated carriers are dried under controlled conditions to create a film of dried bacteria on the surface.

  • Exposure to Disinfectant: Each carrier is individually placed in a tube containing the disinfectant at the test concentration for a specified contact time and temperature[10][12][15].

  • Transfer to Growth Medium: After the contact time, the carrier is transferred to a tube of sterile growth medium containing a neutralizer.

  • Incubation: The tubes are incubated under appropriate conditions.

  • Observation: The tubes are visually inspected for turbidity, which indicates bacterial growth.

  • Results: The efficacy of the disinfectant is determined by the number of carriers showing no bacterial growth out of the total number tested[10][15].

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of a disinfectant that inhibits or kills a specific bacterium.

MIC_MBC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Disinfectant in 96-Well Plate Start->Prepare_Dilutions Inoculate Inoculate Wells with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate Incubate_Plate Incubate 96-Well Plate Inoculate->Incubate_Plate Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate->Determine_MIC Subculture Subculture from Wells with No Growth onto Agar Plates Determine_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Determine_MBC Determine MBC (Lowest Concentration with ≥99.9% Killing) Incubate_Agar->Determine_MBC End End Determine_MBC->End

Caption: Workflow for MIC and MBC determination.

Protocol:

  • Serial Dilutions: Two-fold serial dilutions of the disinfectant are prepared in a suitable broth medium in a 96-well microtiter plate[16].

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. Control wells (no disinfectant and no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the disinfectant in which there is no visible bacterial growth[2][16].

  • MBC Determination: To determine the MBC, a small aliquot from each well that showed no growth (the MIC well and those with higher concentrations) is subcultured onto an agar plate that does not contain the disinfectant[1][3][11].

  • Incubation of Plates: The agar plates are incubated.

  • MBC Determination: The MBC is the lowest concentration of the disinfectant that results in a 99.9% or greater reduction in the number of colonies compared to the initial inoculum count[1][2][3].

References

A Researcher's Guide to Selecting Fixatives for Optimal Nuclear Detail Preservation

Author: BenchChem Technical Support Team. Date: November 2025

The choice of fixative is one of the most critical steps in histological and cytological preparations, profoundly impacting the preservation of cellular structures. For researchers in oncology, neuroscience, and drug development, the accurate visualization of nuclear morphology—including chromatin texture, nuclear size, and the integrity of the nuclear membrane—is paramount for diagnosis, understanding disease mechanisms, and assessing therapeutic efficacy. Different fixatives employ distinct chemical mechanisms, leading to significant variations in the preservation of these delicate structures.

This guide provides an objective comparison of common fixative solutions, focusing on their performance in preserving nuclear detail. We present supporting data from experimental studies, detailed methodologies for key assays, and visual workflows to aid in the selection of the most appropriate fixative for your research needs.

Comparative Performance of Common Fixatives

The selection of a fixative involves a trade-off between preserving morphology, antigenicity, and nucleic acid integrity. The following table summarizes the performance of several widely used fixatives based on key quantitative and qualitative parameters related to nuclear preservation.

Fixative SolutionMechanism of ActionNuclear Morphology & Chromatin DetailAntigenicity PreservationNucleic Acid Preservation (DNA/RNA)Key Advantages & Disadvantages
10% Neutral Buffered Formalin (NBF) Cross-linking (Aldehyde)Good; can cause some chromatin condensation and shrinkage.[1][2]Variable; may mask epitopes requiring antigen retrieval.[1][3]Fair; cross-linking can impair DNA/RNA quality and yield.[2][4]Advantages: Gold standard, good overall morphology, widely available.[1][5] Disadvantages: Carcinogenic, slow penetration, masks antigens.[4]
Alcohol-Based (e.g., Ethanol, Methacarn) Precipitating/ DehydratingExcellent; preserves fine chromatin detail and nuclear structure well.[6][7]Generally good; can improve visibility of some antigens compared to NBF.[8]Excellent; superior yield and quality for DNA and RNA analysis.[4][9]Advantages: Excellent for molecular analyses, rapid action.[4][10] Disadvantages: Can cause significant tissue shrinkage and hardening.[10]
Bouin's Solution Cross-linking & PrecipitatingExcellent; provides sharp nuclear detail and good staining with hematoxylin.[5][11][12]Good for many antigens.Poor; the acidic component degrades nucleic acids.[11]Advantages: Excellent nuclear and cytoplasmic staining, rapid fixation.[12] Disadvantages: Lyses red blood cells, degrades DNA/RNA, contains hazardous picric acid.[5]
Glyoxal-Based Fixatives Cross-linking (Aldehyde)Good to Excellent; provides crisp morphology, sometimes with slight cell condensation.[1]Excellent; often preserves antigens without the need for retrieval.[10]Good; generally better than NBF for nucleic acid preservation.Advantages: Much safer than formaldehyde, very rapid fixation.[10] Disadvantages: Can cause some tissue shrinkage.[1]
PAXgene® Tissue System Non-Cross-linking ProprietaryGood; well-preserved morphology comparable to NBF.[6][8]Good; preserves antigenicity well.[8]Excellent; designed to stabilize nucleic acids and proteins simultaneously.[8]Advantages: Superior preservation of biomolecules for integrated analyses.[8] Disadvantages: Proprietary system, higher cost.

Experimental Protocols

Detailed and consistent methodology is crucial when comparing the effects of different fixatives. Below are representative protocols for tissue fixation and subsequent analysis.

General Tissue Fixation Protocol

This protocol outlines the fundamental steps for fixing tissue samples. Specific incubation times should be optimized based on tissue type and size.

  • Tissue Harvest: Excise the tissue of interest with minimal mechanical stress. The sample thickness should ideally be no more than 5 mm to ensure proper fixative penetration.

  • Fixation: Immediately immerse the fresh tissue in the chosen fixative solution. The volume of the fixative should be at least 15-20 times the volume of the tissue.[10]

  • Incubation:

    • NBF: 24-48 hours at room temperature.[13]

    • Alcohol-Based (e.g., 70% Ethanol): 12-24 hours at 4°C.

    • Bouin's Solution: 4-18 hours at room temperature.[5]

    • Glyoxal Fixatives: 4-8 hours at room temperature.[10]

  • Post-Fixation Processing:

    • For NBF and Glyoxal: Transfer tissue to 70% ethanol for storage.

    • For Bouin's Solution: Wash tissue extensively in 70% ethanol to remove excess picric acid.

    • For Alcohol-Based Fixatives: Proceed directly to tissue processing.

  • Tissue Processing: Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%), clear with xylene, and infiltrate with paraffin wax.

  • Embedding & Sectioning: Embed the paraffin-infiltrated tissue in a paraffin block and cut sections of 4-5 µm thickness using a microtome.

Hematoxylin and Eosin (H&E) Staining for Nuclear Morphology

H&E staining is the cornerstone of histological analysis, allowing for the visualization of nuclear and cytoplasmic detail.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Rinse in distilled water.

  • Hematoxylin Staining:

    • Immerse in Harris's hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 30-60 seconds.

    • Rinse in running tap water.

  • Eosin Staining:

    • Immerse in 1% eosin Y solution for 1-3 minutes.

    • Rinse briefly in tap water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol, then 100% ethanol (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 2 minutes each).

    • Mount coverslip with a permanent mounting medium.

Quantitative Analysis of Nuclear Area

Image analysis software like ImageJ can be used for the objective measurement of nuclear parameters.[14]

  • Image Acquisition: Capture digital images of H&E or DAPI-stained sections at a consistent magnification (e.g., 40x objective) using a calibrated microscope camera.

  • Image Processing (using ImageJ/Fiji):

    • Convert the image to 8-bit grayscale.

    • Apply a threshold to segment the nuclei from the background.

    • Use the "Watershed" algorithm to separate any touching nuclei.[14]

  • Measurement:

    • Use the "Analyze Particles" function to measure nuclear features.[14]

    • Key parameters to collect include Area, Perimeter, and Circularity (Form Factor).

    • Record data for at least 100 nuclei per condition to ensure statistical significance.

Visualizing Fixation Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is key to interpreting results. The following diagrams were generated using Graphviz to illustrate these concepts.

G cluster_0 Tissue Sample with Proteins cluster_1 Cross-Linking Fixation (e.g., Formaldehyde) cluster_2 Precipitating Fixation (e.g., Ethanol) ProtA Protein A F_ProtA Protein A E_ProtA Denatured Protein A ProtB Protein B F_ProtB Protein B F_ProtA->F_ProtB Methylene Bridge (Cross-Link) Result1 Insoluble Network Preserves Structure E_ProtB Denatured Protein B Water Water Removed Result2 Precipitated Proteins Preserve Structure

Caption: Mechanisms of action for cross-linking vs. precipitating fixatives on tissue proteins.

G cluster_fixation Fixative Comparison cluster_analysis Quantitative & Qualitative Analysis start Tissue Sample Collection FixA Fixative A (e.g., 10% NBF) start->FixA FixB Fixative B (e.g., Ethanol) start->FixB FixC Fixative C (e.g., Bouin's) start->FixC processing Tissue Processing (Dehydration, Clearing, Paraffin Embedding) FixA->processing FixB->processing FixC->processing sectioning Microtomy (4-5 µm sections) processing->sectioning staining Staining (H&E, IHC, etc.) sectioning->staining imaging Digital Microscopy & Image Acquisition staining->imaging quant Quantitative Image Analysis (Nuclear Area, Chromatin Texture) imaging->quant qual Qualitative Assessment (Pathologist Scoring) imaging->qual data Data Compilation & Statistical Analysis quant->data qual->data conclusion Conclusion on Optimal Fixative data->conclusion

References

A Comparative Guide to Enzymatic Assays for Acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available enzymatic assays for the quantification of acetic acid. The following sections detail the principles of two primary enzymatic methods, present their performance characteristics based on experimental data, and provide standardized experimental protocols. This information is intended to assist researchers in selecting the most appropriate assay for their specific applications in research and drug development.

Introduction to Acetic Acid Quantification

Acetic acid, a key metabolite in various biological processes and a significant component in the food and beverage industry, requires accurate and reliable quantification for quality control, process monitoring, and research applications. While traditional methods like titration exist, enzymatic assays offer higher specificity and sensitivity, making them ideal for complex biological matrices.[1][2] This guide focuses on the two most prevalent enzymatic methods for acetic acid determination: the Acetyl-CoA Synthetase (ACS) method and the Acetate Kinase (AK) method.

Principles of Enzymatic Assays for Acetic Acid

Enzymatic assays for acetic acid quantification rely on specific enzyme-catalyzed reactions that ultimately lead to a measurable change in absorbance, typically of NADH.

Acetyl-CoA Synthetase (ACS) Method

This method involves a series of coupled enzymatic reactions. Initially, acetyl-CoA synthetase (ACS) catalyzes the conversion of acetate to acetyl-CoA in the presence of ATP and Coenzyme A (CoA). The acetyl-CoA then reacts with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase (CS). The required oxaloacetate is generated from L-malate and NAD+ by L-malate dehydrogenase (L-MDH). The amount of NADH formed in this final step is stoichiometric to the amount of acetic acid and is measured by the increase in absorbance at 340 nm.[3][4]

Acetate Kinase (AK) Method

The Acetate Kinase (AK) method offers an alternative reaction pathway. In this assay, acetate kinase (AK) catalyzes the phosphorylation of acetate by ATP to form acetyl-phosphate and ADP. The ADP produced is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP. Finally, the pyruvate is reduced to D-lactate by D-lactate dehydrogenase (D-LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is directly proportional to the amount of acetic acid in the sample.[5][6] A key advantage of the AK-based method is that the change in absorbance is stoichiometric with the acetic acid concentration, often resulting in a more linear calibration curve.[5][6]

Performance Comparison of Enzymatic Assays

The selection of an appropriate enzymatic assay depends on several factors, including the required sensitivity, the expected concentration range of acetic acid in the samples, and the potential for interfering substances. The following tables summarize the performance characteristics of commercially available kits based on the ACS and AK methods, as reported in their respective documentation and validation studies.

Table 1: General Performance Characteristics

ParameterAcetyl-CoA Synthetase (ACS) MethodAcetate Kinase (AK) MethodAlternative Methods (e.g., Titration)
Principle Coupled reaction measuring NADH formationCoupled reaction measuring NADH consumptionAcid-base neutralization
Specificity High for acetic acid[3][7]High for acetic acid[5]Non-specific, measures total acidity[1][2]
Automation Amenable to automation[1]Well-suited for auto-analyzers[6]Can be automated, but often manual and laborious[1][2]
Analysis Time Approximately 20 minutes[4]Approximately 4-10 minutes[5][8]Variable, generally longer than enzymatic methods[1]

Table 2: Key Validation Parameters

Validation ParameterAcetyl-CoA Synthetase (ACS) MethodAcetate Kinase (AK) Method
Linearity Range 0.3 to 20 µg of acetic acid per assay[7]0.3 to 25 µg of acetic acid per assay[5]
Limit of Detection (LOD) 0.14 mg/L[7]0.254 mg/L[5]
Limit of Quantification (LOQ) Typically around 2.00 ppm[1][2]Not explicitly stated in all sources, but comparable to ACS methods.
Precision (Repeatability) Absorbance difference of 0.005 to 0.010 may occur in duplicate determinations[5][7]Good repeatability confirmed in validation studies[1][2]
Accuracy High, with recovery of essentially 100% reported[9]High selectivity leads to accurate measurement of only acetic acid[1][2]

Experimental Protocols

The following are generalized protocols for the ACS and AK-based enzymatic assays. For specific details, always refer to the manufacturer's instructions provided with the assay kit.

Acetyl-CoA Synthetase (ACS) Method Protocol

Materials:

  • ACS-based acetic acid assay kit (containing buffer, coenzymes, and enzymes)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm light path)

  • Pipettes

  • Distilled water

  • Sample to be analyzed

Procedure:

  • Reagent Preparation: Prepare the reagent solutions as per the kit instructions. This typically involves dissolving lyophilized powders in buffer or water.

  • Sample Preparation: Dilute the sample with distilled water to ensure the acetic acid concentration falls within the linear range of the assay.[4] For colored samples, a decolorization step using PVPP may be necessary.[5][7] For samples containing protein, a deproteinization step using Carrez reagents is recommended.[5][7]

  • Assay Procedure:

    • Pipette the buffer, coenzyme solution (NAD, ATP, CoA), and sample into a cuvette.

    • Mix and read the initial absorbance (A1) at 340 nm after the reaction has stabilized (approximately 3 minutes).

    • Start the reaction by adding the enzyme mixture (L-MDH/CS).

    • Mix and read the absorbance (A2) after the reaction has completed (approximately 5 minutes).

    • Initiate the final reaction by adding the acetyl-CoA synthetase (ACS) solution.

    • Mix and read the final absorbance (A3) after the reaction has gone to completion (approximately 20 minutes).[4]

  • Calculation: Calculate the change in absorbance (ΔA) due to acetic acid by subtracting the absorbance of the blank from the sample and accounting for the initial absorbance readings. The concentration of acetic acid is then calculated using the provided formula in the kit manual, which takes into account the molar extinction coefficient of NADH, the sample volume, and any dilution factors.

Acetate Kinase (AK) Method Protocol

Materials:

  • AK-based acetic acid assay kit (containing buffer, coenzymes, and enzymes)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm light path)

  • Pipettes

  • Distilled water

  • Sample to be analyzed

Procedure:

  • Reagent Preparation: Prepare the reagent solutions as instructed in the kit manual.

  • Sample Preparation: Similar to the ACS method, dilute the sample to bring the acetic acid concentration within the assay's linear range.[5] Pre-treatment steps for colored or protein-containing samples are also recommended.[5]

  • Assay Procedure:

    • Pipette the buffer solution, coenzyme/substrate solution (ATP, PEP, NADH), and sample into a cuvette.

    • Mix and read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding the enzyme mixture (AK/PK/D-LDH).

    • Mix and read the final absorbance (A2) after the reaction is complete (approximately 4 minutes).[5]

  • Calculation: The concentration of acetic acid is calculated from the decrease in absorbance (A1 - A2), using the molar extinction coefficient of NADH and considering the sample volume and dilution factor.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biochemical reactions, the following diagrams are provided.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Pipetting Pipette Reagents & Sample into Cuvette Reagent_Prep->Pipetting Sample_Prep Sample Preparation (Dilution, etc.) Sample_Prep->Pipetting Incubation Incubation Pipetting->Incubation Measurement Absorbance Measurement (340 nm) Incubation->Measurement Calculation Concentration Calculation Measurement->Calculation Result Final Result Calculation->Result

General workflow of an enzymatic assay for acetic acid.

ACS_Method_Pathway Acetic_Acid Acetic Acid Acetyl_CoA Acetyl-CoA Acetic_Acid->Acetyl_CoA + ATP + CoA ATP_CoA ATP + CoA Citrate Citrate Acetyl_CoA->Citrate + Oxaloacetate Oxaloacetate Oxaloacetate NADH NADH Oxaloacetate->NADH produces L_Malate L-Malate L_Malate->Oxaloacetate + NAD+ NAD NAD+ ACS Acetyl-CoA Synthetase (ACS) ACS->Acetyl_CoA CS Citrate Synthase (CS) CS->Citrate L_MDH L-Malate Dehydrogenase (L-MDH) L_MDH->Oxaloacetate

Signaling pathway for the ACS-based acetic acid assay.

AK_Method_Pathway Acetic_Acid Acetic Acid Acetyl_Phosphate Acetyl-Phosphate Acetic_Acid->Acetyl_Phosphate + ATP ATP ATP ADP ADP Pyruvate Pyruvate ADP->Pyruvate + PEP PEP Phosphoenolpyruvate (PEP) D_Lactate D-Lactate Pyruvate->D_Lactate + NADH NADH NADH NAD NAD+ D_Lactate->NAD produces AK Acetate Kinase (AK) AK->Acetyl_Phosphate PK Pyruvate Kinase (PK) PK->Pyruvate D_LDH D-Lactate Dehydrogenase (D-LDH) D_LDH->D_Lactate

Signaling pathway for the AK-based acetic acid assay.

References

Safety Operating Guide

Proper Disposal Procedures for E260 (Acetic Acid) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of E260, the food additive code for acetic acid.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Acetic acid, particularly in concentrated or glacial forms, is corrosive and flammable.[2][3][4] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[3][4] Always handle this compound in a well-ventilated area or under a fume hood.[3][5] Essential Personal Protective Equipment (PPE) includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield[3]

  • A laboratory coat[3]

Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]

II. Quantitative Data Summary for Disposal

The appropriate disposal method for acetic acid is primarily determined by its concentration and the presence of contaminants.

ParameterGuidelineCitation
Concentration for Drain Disposal < 10% by volume[5]
pH for Neutralized Solution Between 5.0 and 9.0[6]
Water Flush Volume At least 20 parts water to 1 part neutralized solution[6]
Container Rinsate Volume ~5% of the container's volume for each of three rinses[7]

III. Step-by-Step Disposal Protocols

The disposal workflow for this compound is contingent on its concentration and whether it is contaminated with other hazardous substances.

Solutions of acetic acid at a concentration of less than 10% that are free of other hazardous chemicals may be neutralized and disposed of down the sanitary sewer.[5]

Experimental Protocol for Neutralization:

  • Preparation: Work in a well-ventilated area and wear all required PPE.

  • Dilution (if necessary): If starting with a slightly more concentrated acid, dilute it to below 10% by slowly adding the acid to a large volume of cold water. Never add water to acid , as this can cause a dangerous exothermic reaction.[8]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the dilute acetic acid solution.[5][9] This will cause effervescence as carbon dioxide is released. Add the base in small portions until the fizzing stops.

  • pH Measurement: Use a pH meter or pH paper to test the solution. Continue to add small amounts of the neutralizing agent until the pH is between 5.0 and 9.0.[6]

  • Drain Disposal: Once the pH is confirmed to be neutral, pour the solution down the drain, followed by a large volume of water (at least 20 times the volume of the neutralized solution).[6]

Concentrated acetic acid (including glacial acetic acid) or any acetic acid solution contaminated with other hazardous materials must be disposed of as hazardous waste.[5][7] Do not attempt to neutralize or pour this waste down the drain. [2][8]

Procedure for Hazardous Waste Collection:

  • Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene or glass.[2][10] Do not use metal containers.[10][11]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("Acetic Acid"), the concentration, and any other contaminants.[2]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as bases and oxidizing agents.[5][12]

  • Waste Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.[2][5]

IV. Spill Management

In the event of a spill, the cleanup procedure depends on the size and concentration of the spill. Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[7]

  • Minor Spills (<1 L of dilute acid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[3]

    • Once absorbed, carefully collect the material into a designated hazardous waste container.[3]

    • Clean the spill area with soap and water.[12]

  • Major Spills (>1 L or any amount of concentrated acid):

    • Evacuate the area immediately.[12]

    • Alert your institution's emergency response team or environmental health and safety office.[12]

V. Empty Container Disposal

Properly cleaned chemical containers can often be disposed of as regular trash.

  • Containers of Dilute Acetic Acid: Once emptied, rinse the container three times with water. The rinsate can be neutralized and disposed of down the drain. The defaced, capless container can then be placed in the regular trash.[7]

  • Containers of Concentrated or Contaminated Acetic Acid: These are considered to have held acute hazardous waste. They must be triple-rinsed with a suitable solvent (which could be water).[7] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface the label, remove the cap, and dispose of the container as regular trash.[7]

Diagrams

E260_Disposal_Workflow start Start: this compound (Acetic Acid) Waste assess_concentration Assess Concentration and Contaminants start->assess_concentration dilute < 10% and Uncontaminated assess_concentration->dilute  Dilute & Clean concentrated > 10% or Contaminated assess_concentration->concentrated Concentrated or Contaminated   neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dilute->neutralize collect_hw Collect in Labeled, Compatible Hazardous Waste Container concentrated->collect_hw check_ph Check pH (Target: 5.0 - 9.0) neutralize->check_ph check_ph->neutralize pH Not Neutral drain_disposal Dispose Down Drain with >20x Water Flush check_ph->drain_disposal pH is Neutral end End of Process drain_disposal->end waste_pickup Arrange for Professional Hazardous Waste Pickup collect_hw->waste_pickup waste_pickup->end

Caption: Logical workflow for the proper disposal of this compound (acetic acid).

References

Essential Safety and Handling Guide for Acetic Acid (E260)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Acetic Acid (E260), a common laboratory chemical. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Acetic acid, also known as ethanoic acid, is a colorless liquid with a strong, pungent odor.[1] While widely used, it is a corrosive and flammable substance that requires careful handling.[2][3][4] Concentrated forms, often referred to as glacial acetic acid, pose significant health risks, including severe skin burns, eye damage, and respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the concentration of the acetic acid being handled. The following table summarizes the recommended PPE for various scenarios.

Scenario Required Personal Protective Equipment
Handling Concentrated Acetic Acid (>10%) - Eye/Face Protection: Tightly fitting safety goggles and a face shield.[4][6] - Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[2][6] - Body Protection: Flame-retardant, anti-static laboratory coat or a synthetic apron over a long-sleeved lab coat.[2][3] - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate or exposure limits may be exceeded, an approved respirator with an acid gas cartridge is necessary.[4]
Handling Dilute Acetic Acid (<10%) - Eye/Face Protection: Safety glasses with side shields.[4] - Hand Protection: Nitrile gloves.[2] - Body Protection: Standard laboratory coat.[2]

Operational Handling and Storage

Handling:

  • Always handle concentrated acetic acid in a well-ventilated area or a certified chemical fume hood.[2][7]

  • Keep containers tightly closed when not in use.[2][8]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • When diluting, always add acid to water, never the other way around.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5][7][9]

  • Keep containers in a designated corrosives cabinet.[2]

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.[3][10]

Spill and Exposure Procedures

Immediate and correct response to spills and exposures is crucial to mitigate harm.

Emergency Spill Response Workflow

SpillResponse start Acetic Acid Spill Occurs assess_spill Assess Spill Size and Location start->assess_spill small_spill Small Spill (<1L) Contained in Fume Hood assess_spill->small_spill Small large_spill Large Spill (>1L) or Outside Hood assess_spill->large_spill Large don_ppe Ensure Appropriate PPE is Worn small_spill->don_ppe evacuate Evacuate the Area large_spill->evacuate contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill neutralize Neutralize with Sodium Bicarbonate (if safe) contain_spill->neutralize collect_waste Collect Absorbed Material into Hazardous Waste Container neutralize->collect_waste decontaminate Decontaminate the Area collect_waste->decontaminate notify_ehs Notify Emergency Personnel (EH&S) evacuate->notify_ehs notify_ehs->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for responding to an acetic acid spill.

Exposure First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2][7] Seek immediate medical attention.[6][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[6][11]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6][11]

Disposal Plan

Proper disposal of acetic acid waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dilute Solutions (<10%): Can be neutralized with a suitable base like sodium bicarbonate.[5] The pH should be checked to ensure it is neutral (pH 6-8) before disposing down the drain with copious amounts of water, in accordance with local regulations.[5]

  • Concentrated Solutions (>10%) or Contaminated Waste: Must be collected in a designated, properly labeled hazardous waste container.[5][9] The container should be kept closed and stored in a safe location. Arrange for pickup by a licensed hazardous waste disposal company.[5][9]

  • Spill Debris: All materials used to clean up a spill (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag and disposed of as hazardous waste.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.